Methyl 3,5-diacetoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3,5-diacetyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-7(13)17-10-4-9(12(15)16-3)5-11(6-10)18-8(2)14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEYNOHQYSXYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428682 | |
| Record name | methyl 3,5-bis(acetyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-36-9 | |
| Record name | methyl 3,5-bis(acetyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 3,5-diacetoxybenzoate" synthesis from methyl 3,5-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of methyl 3,5-diacetoxybenzoate from methyl 3,5-dihydroxybenzoate. The described methodology is a standard acetylation reaction, providing a robust and reproducible protocol for obtaining the target compound. This guide includes a detailed experimental protocol, comprehensive characterization data, and visual representations of the synthesis and workflow to support researchers in the fields of organic synthesis and drug development.
Overview of the Synthesis
The synthesis of this compound is achieved through the acetylation of the two hydroxyl groups of methyl 3,5-dihydroxybenzoate. This reaction is typically carried out using acetic anhydride as the acetylating agent and pyridine as a catalyst and solvent. The pyridine serves to activate the acetic anhydride and to neutralize the acetic acid byproduct formed during the reaction.
Experimental Protocol
This section provides a detailed procedure for the synthesis of this compound.
2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Methyl 3,5-dihydroxybenzoate | 98% | Commercially Available |
| Acetic Anhydride | Reagent Grade | Commercially Available |
| Pyridine | Anhydrous | Commercially Available |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |
| 1 M Hydrochloric Acid (HCl) | Laboratory Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Laboratory Grade | Commercially Available |
| Brine (Saturated NaCl Solution) | Laboratory Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Commercially Available |
2.2. Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in anhydrous pyridine (5-10 mL per gram of starting material) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (2.5 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, pour the mixture into a separatory funnel containing dichloromethane.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution (to remove excess acetic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
This section summarizes the key quantitative data for the starting material and the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Methyl 3,5-dihydroxybenzoate | C₈H₈O₄ | 168.15 | White to off-white solid |
| This compound | C₁₂H₁₂O₆ | 252.22 | White to off-white solid |
Table 2: Reaction Parameters and Yield
| Parameter | Value |
| Reaction Time | 12-16 hours |
| Reaction Temperature | Room Temperature |
| Typical Yield | >95% |
Table 3: Spectroscopic Data for Methyl 3,5-dihydroxybenzoate
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 6.98 (t, J = 2.2 Hz, 1H, Ar-H), 6.55 (d, J = 2.2 Hz, 2H, Ar-H), 5.4 (br s, 2H, -OH), 3.85 (s, 3H, -OCH₃) |
| IR (KBr, cm⁻¹) | 3350-3200 (br, O-H), 1690 (C=O, ester), 1600, 1450 (C=C, aromatic) |
| MS (EI) | m/z: 168 (M⁺), 137, 109 |
Table 4: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.65 (d, J = 2.4 Hz, 2H, Ar-H), 7.20 (t, J = 2.4 Hz, 1H, Ar-H), 3.90 (s, 3H, -OCH₃), 2.30 (s, 6H, -COCH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 168.5, 165.8, 151.2, 132.5, 120.0, 119.5, 52.6, 21.1 |
| IR (KBr, cm⁻¹) | 1765 (C=O, acetate), 1730 (C=O, ester), 1610, 1460 (C=C, aromatic), 1200 (C-O, acetate) |
| MS (EI) | m/z: 252 (M⁺), 210, 168, 137, 43 |
Mandatory Visualizations
4.1. Chemical Reaction Pathway
4.2. Experimental Workflow
4.3. Logical Relationship of Components
An In-depth Technical Guide to the Acetylation of Methyl 3,5-Dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acetylation of methyl 3,5-dihydroxybenzoate to synthesize methyl 3,5-diacetoxybenzoate. This process is a fundamental reaction in organic synthesis, often employed to protect hydroxyl groups on phenolic compounds, a common structural motif in biologically active molecules and pharmaceutical intermediates. This guide details the experimental protocol, presents key data in a structured format, and visualizes the reaction and workflow for enhanced understanding.
Reaction Overview and Signaling Pathway
The core of this protocol is the esterification of the two phenolic hydroxyl groups of methyl 3,5-dihydroxybenzoate using an acetylating agent. The most common and effective method involves the use of acetic anhydride in the presence of a base catalyst, typically pyridine. Pyridine serves both as a solvent and a catalyst, activating the hydroxyl groups for nucleophilic attack on the carbonyl carbon of the acetic anhydride.
Below is a diagram illustrating the chemical transformation:
Caption: Chemical scheme for the acetylation of methyl 3,5-dihydroxybenzoate.
Quantitative Data Summary
The following tables summarize the key quantitative data for the materials and reaction parameters involved in this protocol.
Table 1: Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| Methyl 3,5-dihydroxybenzoate | C₈H₈O₄ | 168.15 | 2150-44-9 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 |
| This compound | C₁₂H₁₂O₆ | 252.22 | 2150-36-9 |
Table 2: Reaction Parameters
| Parameter | Value/Description |
| Stoichiometry (Methyl 3,5-dihydroxybenzoate : Acetic Anhydride) | 1 : 2.2 (molar ratio) |
| Solvent/Catalyst | Pyridine |
| Temperature | Room Temperature (approx. 20-25 °C) |
| Reaction Time | 12-24 hours (monitor by TLC) |
| Work-up | Aqueous extraction with HCl and NaHCO₃ |
| Purification | Recrystallization or Column Chromatography |
Detailed Experimental Protocol
This protocol is a general procedure for the acetylation of phenols and has been adapted for methyl 3,5-dihydroxybenzoate.[1][2]
Materials and Reagents:
-
Methyl 3,5-dihydroxybenzoate
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (or Ethyl Acetate)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Toluene
-
Silica gel for column chromatography (if necessary)
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl 3,5-dihydroxybenzoate (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acetic Anhydride: Cool the solution in an ice bath to 0 °C. To this stirred solution, add acetic anhydride (2.2 equivalents, i.e., 1.1 equivalents per hydroxyl group) dropwise.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[1]
-
Quenching and Solvent Removal: Once the reaction is complete, quench any remaining acetic anhydride by the slow addition of methanol. The solvent is then removed under reduced pressure using a rotary evaporator. To ensure all pyridine is removed, co-evaporate the residue with toluene (2-3 times).[2]
-
Work-up: Dissolve the residue in a suitable organic solvent such as dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1 M HCl to remove any remaining pyridine.
-
Wash with water.
-
Wash with saturated aqueous NaHCO₃ to neutralize any acetic acid.
-
Finally, wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure product.
Experimental Workflow Visualization
The following diagram outlines the key steps in the experimental procedure.
Caption: Step-by-step workflow for the synthesis of this compound.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Signals corresponding to the three aromatic protons. The two protons ortho to the ester group are expected to be chemically equivalent, and the proton para to the ester will be unique. Methyl Protons (Ester): A singlet for the three protons of the methyl ester group. Methyl Protons (Acetyl): A singlet for the six protons of the two acetyl groups. |
| ¹³C NMR | Signals for the carbonyl carbons of the ester and acetyl groups, aromatic carbons, and the methyl carbons. |
| FT-IR (cm⁻¹) | Strong C=O stretching frequencies for the ester and acetyl groups (typically in the range of 1735-1770 cm⁻¹), and C-O stretching bands. Disappearance of the broad O-H stretch from the starting material. |
| Mass Spec. | Molecular ion peak corresponding to the mass of the product (m/z = 252.22). |
Note on ¹H NMR Data: While a definitive experimental spectrum for this compound was not located in the searched literature, the expected chemical shifts can be predicted based on the structure and data from analogous compounds. The aromatic protons are expected to shift downfield compared to the starting material due to the electron-withdrawing effect of the acetyl groups. The acetyl methyl protons will likely appear as a singlet around 2.3 ppm, and the ester methyl protons around 3.9 ppm.
This guide provides a robust framework for the successful synthesis and purification of this compound. As with any chemical synthesis, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.
References
In-depth Spectroscopic and Synthetic Analysis of Methyl 3,5-diacetoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3,5-diacetoxybenzoate, a compound of interest in various research and development applications. Due to the limited availability of direct experimental spectra in public databases, this paper presents a combination of available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on established principles and analogous compounds. Furthermore, a detailed experimental protocol for its synthesis is provided.
Spectroscopic Data Analysis
The structural characterization of this compound is crucial for its identification and quality control. The following sections detail its mass spectrometry, and predicted NMR and IR data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Molecular Weight | 252.22 g/mol |
| Major Fragments (m/z) | Predicted: 210, 168, 151, 123, 43 |
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. The predicted chemical shifts, multiplicities, and coupling constants for this compound are summarized below.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.6 | Triplet (t) | 1H | H-4 (Aromatic) |
| ~ 7.2 | Doublet (d) | 2H | H-2, H-6 (Aromatic) |
| ~ 3.9 | Singlet (s) | 3H | -COOCH₃ (Methyl) |
| ~ 2.3 | Singlet (s) | 6H | 2 x -OCOCH₃ (Acetyl) |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule. The predicted chemical shifts for this compound are presented below.
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~ 169 | 2 x C =O (Acetyl) |
| ~ 165 | C =O (Ester) |
| ~ 151 | C-3, C-5 (Aromatic, C-O) |
| ~ 132 | C-1 (Aromatic, C-COO) |
| ~ 120 | C-4 (Aromatic, CH) |
| ~ 119 | C-2, C-6 (Aromatic, CH) |
| ~ 53 | -COOC H₃ (Methyl) |
| ~ 21 | 2 x -OCOC H₃ (Acetyl Methyl) |
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2960 - 2850 | Weak | Aliphatic C-H Stretch (Methyl) |
| ~ 1765 | Strong | C=O Stretch (Acetyl Ester) |
| ~ 1730 | Strong | C=O Stretch (Methyl Ester) |
| ~ 1600, 1450 | Medium | Aromatic C=C Bending |
| ~ 1200 | Strong | C-O Stretch (Ester) |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: the esterification of 3,5-dihydroxybenzoic acid to form methyl 3,5-dihydroxybenzoate, followed by the acetylation of the hydroxyl groups.
Synthesis of Methyl 3,5-dihydroxybenzoate
This procedure is adapted from established esterification methods.
Materials:
-
3,5-dihydroxybenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 3,5-dihydroxybenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 3,5-dihydroxybenzoate.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of this compound
This procedure involves the acetylation of the dihydroxy intermediate.
Materials:
-
Methyl 3,5-dihydroxybenzoate
-
Acetic Anhydride ((Ac)₂O)
-
Pyridine or a catalytic amount of a strong acid (e.g., H₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Water
-
Ethyl Acetate (EtOAc)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve methyl 3,5-dihydroxybenzoate in an excess of acetic anhydride in a round-bottom flask.
-
Add a catalytic amount of pyridine or a few drops of concentrated sulfuric acid.
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the completion of the reaction.
-
Carefully quench the reaction by the slow addition of water in an ice bath to hydrolyze the excess acetic anhydride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acetic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Synthetic and analytical workflow for this compound.
Solubility Profile of Methyl 3,5-diacetoxybenzoate: A Technical Guide to Experimental Determination
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the solubility profile of Methyl 3,5-diacetoxybenzoate in common organic solvents. Extensive searches of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The absence of such data in established resources underscores the need for experimental determination to accurately ascertain its solubility characteristics.
This document, therefore, provides a comprehensive framework for researchers to systematically determine the solubility of this compound. It includes a detailed experimental protocol for the widely accepted saturation shake-flask method and a visual representation of the experimental workflow.
Data Presentation
As no pre-existing quantitative data could be retrieved, the following table is presented as a template for researchers to populate with their experimentally determined values. It is recommended to measure solubility at a controlled temperature (e.g., 25 °C) and express it in common units for easy comparison.
| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Alcohols | Methanol | ||||
| Ethanol | |||||
| Isopropanol | |||||
| Ketones | Acetone | ||||
| Methyl Ethyl Ketone | |||||
| Esters | Ethyl Acetate | ||||
| Ethers | Diethyl Ether | ||||
| Tetrahydrofuran (THF) | |||||
| Halogenated | Dichloromethane (DCM) | ||||
| Hydrocarbons | Chloroform | ||||
| Aromatic | Toluene | ||||
| Hydrocarbons | |||||
| Polar Aprotic | Dimethylformamide (DMF) | ||||
| Solvents | Dimethyl Sulfoxide (DMSO) |
Experimental Protocol: Saturation Shake-Flask Method
The saturation shake-flask method is a robust and widely used technique for determining the thermodynamic equilibrium solubility of a compound.[1] The following protocol is a generalized procedure that can be adapted for this compound.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.
2. Procedure:
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials. An excess is necessary to ensure that a saturated solution is achieved.
-
Add a known volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A preliminary study might be needed to determine the optimal equilibration time (typically 24-72 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the withdrawn sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation:
-
From the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL, mol/L).
-
3. Quality Control:
-
Perform each solubility determination in triplicate to ensure the precision of the results.
-
Ensure the purity of the this compound and the solvents.
-
Validate the analytical method for accuracy, precision, linearity, and specificity.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the determination of the solubility of this compound using the saturation shake-flask method.
Caption: Experimental Workflow for Solubility Determination.
References
Methyl 3,5-Diacetoxybenzoate: A Comprehensive Technical Guide to its Role as a Protected Form of Methyl 3,5-Dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3,5-dihydroxybenzoate is a valuable building block in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates. Its phenolic hydroxyl groups, however, often necessitate protection to prevent unwanted side reactions during multi-step synthetic sequences. This technical guide provides an in-depth overview of methyl 3,5-diacetoxybenzoate, the acetyl-protected form of methyl 3,5-dihydroxybenzoate. Detailed experimental protocols for its synthesis via acetylation and subsequent deprotection back to the parent compound are presented, along with a comprehensive summary of its physicochemical and spectroscopic properties. The strategic application of this protected form in organic synthesis is also discussed, highlighting its importance in streamlining the preparation of complex target molecules.
Introduction
In the realm of medicinal chemistry and drug development, the precise and efficient synthesis of complex organic molecules is paramount. Phenolic compounds, in particular, are prevalent structural motifs in a vast array of natural products and synthetic drugs, exhibiting a wide spectrum of biological activities. Methyl 3,5-dihydroxybenzoate serves as a key starting material and intermediate in the synthesis of numerous such compounds. However, the nucleophilic nature of its two hydroxyl groups can interfere with various chemical transformations, making their temporary protection a crucial step in many synthetic routes.
The use of acetyl protecting groups for phenols is a well-established and widely employed strategy due to the ease of both their introduction and removal under relatively mild conditions. This compound represents the stable, acetyl-protected derivative of methyl 3,5-dihydroxybenzoate, enabling chemists to perform reactions on other parts of the molecule without affecting the sensitive phenolic moieties. This guide will delve into the synthesis, characterization, and application of this compound, providing researchers with the necessary information to effectively utilize this important synthetic intermediate.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of both the protected and unprotected forms is essential for reaction monitoring, purification, and structural confirmation.
Methyl 3,5-Dihydroxybenzoate
| Property | Value | Reference |
| CAS Number | 2150-44-9 | [1][2] |
| Molecular Formula | C₈H₈O₄ | [3] |
| Molecular Weight | 168.15 g/mol | [1][2] |
| Melting Point | 167-170 °C (lit.) | [1][2] |
| Appearance | Solid | [1][2] |
This compound
| Property | Value | Reference |
| CAS Number | 2150-36-9 | [4] |
| Molecular Formula | C₁₂H₁₂O₆ | |
| Molecular Weight | 252.22 g/mol | |
| Boiling Point | 377.1±32.0 °C (Predicted) | |
| Appearance | Solid |
Spectroscopic Data:
-
¹H NMR, ¹³C NMR, and FT-IR spectra for Methyl 3,5-Dihydroxybenzoate and this compound are available in specialized databases. Key spectral data will be presented in the experimental sections.
Experimental Protocols
The following sections provide detailed procedures for the synthesis of methyl 3,5-dihydroxybenzoate, its protection as this compound, and the subsequent deprotection.
Synthesis of Methyl 3,5-Dihydroxybenzoate
Methyl 3,5-dihydroxybenzoate can be synthesized from 3,5-dihydroxybenzoic acid via Fischer esterification. A typical procedure is described in a patent by Zhangjiagang Weisheng Biological Pharmaceutical Co., Ltd.[5]
Reaction Scheme:
Figure 1. Synthesis of Methyl 3,5-Dihydroxybenzoate.
Procedure:
-
To a 100 L glass-lined reactor, add 50 L of methanol.
-
With stirring at room temperature, slowly add 500 mL of concentrated sulfuric acid.
-
Add 5 kg of 3,5-dihydroxybenzoic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in 10 L of ethyl acetate.
-
Wash the organic layer twice with 20 L of saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with 10 L of water.
-
Combine the aqueous layers and extract twice with 10 L of ethyl acetate.
-
Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a white solid.
-
Recrystallize the crude product from 20 L of 5% methanol in water to yield pure methyl 3,5-dihydroxybenzoate (yield: 98%).[5]
Protection: Synthesis of this compound
The hydroxyl groups of methyl 3,5-dihydroxybenzoate are protected by acetylation using acetic anhydride in the presence of a base like pyridine.
Reaction Scheme:
Figure 2. Acetylation of Methyl 3,5-Dihydroxybenzoate.
Procedure:
-
Dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.2 eq) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until completion.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of reaction).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.
Deprotection: Regeneration of Methyl 3,5-Dihydroxybenzoate
The acetyl protecting groups can be readily removed under basic conditions, for example, using sodium methoxide in methanol (Zemplén deacetylation).
Reaction Scheme:
Figure 3. Deprotection of this compound.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 eq of a 1 M solution).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., by adding a few drops of acetic acid or by using an acidic ion-exchange resin).
-
Remove the solvent under reduced pressure.
-
The residue can be purified by partitioning between water and an organic solvent (e.g., ethyl acetate) and subsequent crystallization.
Application in Drug Development and Multi-Step Synthesis
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules with multiple functional groups. The protection of the hydroxyl groups in methyl 3,5-dihydroxybenzoate as acetates is advantageous in scenarios where these groups might interfere with subsequent chemical transformations.
Logical Workflow for Utilizing the Protected Intermediate:
Figure 4. General workflow for using the protected form.
While specific examples of blockbuster drugs synthesized directly using this compound are not prominently featured in the public literature, the utility of protecting phenolic hydroxyls is a widely applied principle. For instance, in syntheses involving:
-
Grignard or organolithium reagents: The acidic protons of the hydroxyl groups would quench these powerful nucleophiles. Protection is therefore mandatory.
-
Oxidation or reduction of other functional groups: The phenolic hydroxyls can be sensitive to certain oxidizing or reducing agents.
-
Electrophilic aromatic substitution: While the hydroxyl groups are strongly activating, their presence can lead to a lack of regioselectivity or over-reaction. Protecting them as esters moderates their activating effect and can direct substitution to other positions.
The ability to unmask the hydroxyl groups at a later stage of the synthesis provides a powerful tool for the convergent and efficient construction of complex molecular architectures.
Conclusion
This compound serves as a crucial protected intermediate in organic synthesis, enabling chemists to carry out a variety of chemical transformations on molecules containing the methyl 3,5-dihydroxybenzoate scaffold without interference from the reactive phenolic hydroxyl groups. The straightforward and high-yielding protocols for its formation and cleavage, coupled with its stability to a range of reaction conditions, make it an invaluable tool for researchers in drug discovery and development. This guide provides the essential data and methodologies to facilitate the effective utilization of this compound in the synthesis of novel and biologically important compounds.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 3,5-二羟基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Methyl 3,5-Dihydroxybenzoate | C8H8O4 | CID 75076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2150-36-9 [chemicalbook.com]
- 5. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]
The Acetyl Group: An In-depth Technical Guide to its Role as a Protecting Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within the pharmaceutical industry, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. Among the arsenal of protective moieties, the acetyl group (Ac) stands out for its versatility, reliability, and cost-effectiveness in temporarily masking the reactivity of hydroxyl, amino, and thiol functional groups. This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with the use of acetyl protecting groups in modern organic synthesis and drug development.
Core Principles of Acetyl Protection
The fundamental role of the acetyl group is to convert a nucleophilic functional group into a less reactive ester, amide, or thioester. This transformation is critical for preventing unwanted side reactions during subsequent synthetic steps that may involve strong bases, organometallics, or other reactive reagents. The acetyl group is favored for its stability across a range of conditions and its straightforward removal under specific, often mild, protocols.
Key Advantages:
-
Stability: Acetyl groups are generally stable to acidic and oxidative conditions.[1]
-
Ease of Introduction: Acetylation is typically a high-yielding reaction using readily available and inexpensive reagents like acetic anhydride or acetyl chloride.
-
Mild Removal: Deprotection can often be achieved under basic conditions (e.g., hydrolysis with metal hydroxides or carbonates) or acidic conditions, providing flexibility in synthetic design.[2][3]
-
Orthogonality: The removal conditions for acetyl groups are often compatible with other protecting groups, enabling selective deprotection strategies in complex molecules.[4]
Acetyl Protection of Functional Groups: A Tabular Overview
The following tables summarize quantitative data for the acetylation of various functional groups, providing a comparative overview of reaction conditions and yields.
Table 1: Acetylation of Alcohols
| Substrate | Acetylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | Acetic anhydride | None | None | 60 | 7 | >99 | [5] |
| 4-Nitrobenzyl alcohol | Acetic anhydride | VOSO₄·5H₂O (1%) | None | RT | 2 | 95 | [6] |
| Phenol | Acetic anhydride | None | None | 60 | 8 | >99 | [5] |
| Thymol | Acetic anhydride | VOSO₄·5H₂O (1%) | None | RT | 24 | 97 | [6] |
| Primary Alcohols (various) | Acetic anhydride | LaY zeolite | Toluene | Reflux | 2-5 | 90-98 | [7] |
Table 2: Acetylation of Amines
| Substrate | Acetylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Acetic anhydride | None | None | 60 | 8 | >99 | [5] |
| Benzylamine | Acetonitrile | γ-Al₂O₃ | Flow | 250 | - | 98 | [8] |
| Aromatic Amines (various) | Acetic anhydride | Vinegar | None | RT | 0.5-2 | 90-98 | [9] |
| Aniline | Acetic anhydride | Humic acid | None | RT | 0.17 | 97 | [10] |
| Primary Amines (various) | Acetyl chloride | Sodium acetate | Brine | RT | 1 | 85-95 | [11] |
Table 3: Acetylation of Thiols
| Substrate | Acetylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | Acetic anhydride | None | None | 60 | 8 | >99 | [5] |
| 4-Methylthiophenol | Acetic anhydride | VOSO₄·5H₂O (1%) | None | RT | 2 | 96 | [6] |
| Cysteine (in amino acids) | Acyl halides/anhydrides | Acidic conditions | - | - | - | High | [12] |
Experimental Protocols
This section provides detailed methodologies for key acetylation and deprotection reactions.
Protocol 1: General Procedure for Acetylation of Alcohols and Phenols under Solvent-Free Conditions
Materials:
-
Substrate (alcohol or phenol, 1 mmol)
-
Acetic anhydride (1.5 mmol)
Procedure:
-
In a 25 mL round-bottom flask, add the substrate (1 mmol).
-
Add acetic anhydride (1.5 mmol) to the flask.
-
Homogenize the mixture using a glass rod.
-
Place the flask in a preheated oil bath at 60 °C for the required time (typically 7-8 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be purified by distillation or chromatography.[5]
Protocol 2: Acetylation of Aniline with Acetic Anhydride
Materials:
-
Aniline (500 mg)
-
Water (14 mL)
-
Concentrated Hydrochloric Acid (0.45 mL)
-
Acetic anhydride (0.6 mL)
-
Sodium acetate (530 mg)
-
95% Ethanol (for recrystallization)
Procedure:
-
Dissolve 500 mg of aniline in 14 mL of water in a flask. Note that two layers will be observed.
-
Add 0.45 mL of concentrated hydrochloric acid to form aniline hydrochloride.
-
In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water.
-
Add 0.6 mL of acetic anhydride to the aniline hydrochloride solution and swirl to mix.
-
Immediately add the sodium acetate solution to the reaction mixture. Acetanilide will precipitate as a white solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid acetanilide by vacuum filtration.
-
Recrystallize the crude product from 95% ethanol to obtain pure acetanilide.[13]
Protocol 3: Deprotection of N-Acetylated Aromatic Amines
Materials:
-
N-acetylated aromatic amine (e.g., N-(4-bromophenyl)acetamide, 7 mmol)
-
1,2-Dichloroethane (30 mL)
-
Pyridine (7 mmol)
-
Thionyl chloride (7 mmol)
-
Water
Procedure:
-
In a 100 mL two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the N-acetylated aromatic amine (7 mmol) and 1,2-dichloroethane (30 mL).
-
Add pyridine (7 mmol) to the mixture and stir at room temperature.
-
Slowly add thionyl chloride (7 mmol) to the reaction mixture. The solution color will change from light yellow to red-brown.
-
Monitor the reaction by TLC until the starting material is consumed (approximately 4 hours).
-
Upon completion, add 30 mL of water to hydrolyze the intermediate.
-
Remove the solvent by distillation to isolate the deprotected amine.[14]
Protocol 4: Deprotection of S-Acetyl Groups using Sodium Hydroxide
Materials:
-
S-acetylated compound (1.0 equiv)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH) solution (1.1-2.0 equiv)
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the S-acetylated compound in a suitable solvent such as methanol or THF.
-
Add the NaOH solution (1.1-2.0 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture by the slow addition of HCl solution to a pH of approximately 7.
-
Extract the product with ethyl acetate (3 times the volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution to obtain the deprotected thiol.[5]
Mandatory Visualizations
General Workflow for Protection and Deprotection
References
- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
An In-depth Technical Guide to the Acetic Anhydride Acetylation of Phenols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative data associated with the acetylation of phenols using acetic anhydride. This fundamental reaction is a cornerstone of organic synthesis, with wide-ranging applications in protecting group strategies, the synthesis of pharmaceuticals, and the development of novel materials.
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The acetylation of a phenol with acetic anhydride is a classic example of nucleophilic acyl substitution. The reaction proceeds through the attack of the nucleophilic phenolic oxygen on one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a stable acetate leaving group to yield the phenyl acetate ester and acetic acid as a byproduct.
The reactivity of the phenol and the electrophilicity of the acetic anhydride can be significantly influenced by the reaction conditions, primarily through the use of acidic or basic catalysts, or by conducting the reaction under catalyst-free (thermal) conditions.
Base-Catalyzed Acetylation
In the presence of a base, the phenolic proton is abstracted to form a more nucleophilic phenoxide ion. This significantly accelerates the rate of nucleophilic attack on the acetic anhydride. Common bases used for this purpose include pyridine, triethylamine, sodium hydroxide, and sodium bicarbonate. The base also serves to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product side.
The Schotten-Baumann reaction is a well-known method for the acylation of phenols using an acid chloride or anhydride in the presence of an aqueous alkali, such as sodium hydroxide.[1][2]
Acid-Catalyzed Acetylation
Under acidic conditions, a proton is donated to one of the carbonyl oxygens of acetic anhydride. This protonation increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic phenol. While effective, this method can sometimes lead to side reactions, particularly with sensitive substrates.[3] Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, and various Lewis acids like zinc chloride and scandium trifluoromethanesulfonate.[4]
Catalyst-Free (Thermal) Acetylation
Phenols can also be acetylated with acetic anhydride without a catalyst, typically by heating the reaction mixture. These reactions are generally slower than their catalyzed counterparts. The mechanism is believed to involve the direct nucleophilic attack of the phenol on the acetic anhydride, although it is less efficient due to the lower nucleophilicity of the phenol compared to the phenoxide ion and the unactivated nature of the acetic anhydride.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the acetylation of phenols with acetic anhydride under different catalytic conditions.
Table 1: Base-Catalyzed Acetylation of Phenols
| Phenol Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Nitrobenzyl alcohol | Sodium Bicarbonate | Toluene | Room Temp. | 24 h | >99 | [5] |
| 4-Nitrobenzyl alcohol | Cesium Bicarbonate | Ethyl Acetate | Room Temp. | 24 h | >99 | [5] |
| 4-Nitrobenzyl alcohol | Lithium Carbonate | Ethyl Acetate | Room Temp. | 24 h | >99 | [5] |
| Phenol | Sodium Hydroxide | Water/CCl4 | Room Temp. | 5 min | High (not specified) | [6] |
| Various Phenols | Sodium Bicarbonate | Toluene | Room Temp. | 24-48 h | 80-99 | [5] |
Table 2: Acid-Catalyzed Acetylation of Phenols
| Phenol Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phenol | Expansive Graphite | CH2Cl2 | Reflux | 0.5 h | 98 | |
| 4-Methylphenol | Expansive Graphite | CH2Cl2 | Reflux | 0.5 h | 99 | |
| 4-Nitrophenol | Expansive Graphite | CHCl3 | Reflux | 3 h | 96 | |
| Phenol | TiO2/SO42- | Cyclohexane | Reflux | 1 min | 99 | [4] |
| 2-Nitrophenol | TiO2/SO42- | Cyclohexane | Reflux | 20 min | 95 | [4] |
| Phenol | Phosphorus Pentoxide | Acetic Acid | 100 | 1.5 h | ~40 | [3] |
| Thymol | VOSO4 | None | Room Temp. | 24 h | 80 | [7][8] |
Experimental Protocols
The following are detailed methodologies for the key experimental approaches to the acetylation of phenols.
Protocol 1: Base-Catalyzed Acetylation (Schotten-Baumann Conditions)
This protocol is adapted from the preparation of phenyl acetate using aqueous sodium hydroxide.[6]
Materials:
-
Phenol (15 g, 0.16 mol)
-
10% Aqueous Sodium Hydroxide (105 mL)
-
Acetic Anhydride (22 mL, 0.23 mol)
-
Crushed Ice (approx. 150 g)
-
Carbon Tetrachloride (8 mL, for extraction aid)
-
Dilute Sodium Carbonate Solution
-
Anhydrous Calcium Chloride
-
Separatory Funnel, Distillation Apparatus
Procedure:
-
Dissolve 15 g of phenol in 105 mL of 10% aqueous sodium hydroxide solution in a suitable flask.
-
Cool the solution by adding approximately 150 g of crushed ice.
-
Add 22 mL of acetic anhydride to the cooled solution.
-
Stopper the flask and shake vigorously for about 5 minutes until an emulsion of phenyl acetate forms.
-
Pour the reaction mixture into a separatory funnel. If separation is slow, add 8 mL of carbon tetrachloride to facilitate the separation of the organic layer.
-
Separate the lower organic layer and wash it with approximately 80 mL of a dilute sodium carbonate solution.
-
Separate the organic layer and dry it with anhydrous calcium chloride for 20-30 minutes.
-
Filter the dried organic layer into a distillation flask.
-
Distill the crude product, collecting the fraction boiling at approximately 190-200 °C. The expected boiling point of pure phenyl acetate is 196 °C.
Protocol 2: Acid-Catalyzed Acetylation using a Solid Acid Catalyst
This protocol is a general method adapted from procedures using expansive graphite and TiO2/SO42-.[4]
Materials:
-
Phenol (10 mmol)
-
Acetic Anhydride (2 equivalents per hydroxyl group, e.g., 20 mmol for phenol)
-
Solid Acid Catalyst (e.g., Expansive Graphite, 200 mg)
-
Solvent (e.g., Dichloromethane or Cyclohexane, 5 mL)
-
Diethyl Ether
-
5% HCl solution
-
5% NaHCO3 solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator, Filtration apparatus, TLC setup
Procedure:
-
To a round-bottom flask, add the phenol (10 mmol), acetic anhydride (20 mmol), the solid acid catalyst (200 mg), and the solvent (5 mL).
-
Stir the mixture at the desired temperature (room temperature or reflux).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add diethyl ether (10 mL) to the reaction mixture.
-
Filter off the solid catalyst and wash it with diethyl ether (2 x 10 mL).
-
Combine the filtrates and wash successively with 5% HCl (15 mL), 5% NaHCO3 (15 mL), and brine (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 3: Catalyst-Free Acetylation
This protocol is a general procedure for the thermal, uncatalyzed acetylation of phenols.
Materials:
-
Phenol (1 mmol)
-
Acetic Anhydride (1.5 mmol)
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Diethyl ether
-
Standard work-up reagents (as in Protocol 2)
Procedure:
-
In a round-bottom flask, combine the phenol (1 mmol) and acetic anhydride (1.5 mmol).
-
Heat the mixture to the desired temperature (e.g., 60 °C or reflux) with stirring.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with diethyl ether and proceed with an aqueous work-up as described in Protocol 2 (washing with base, acid, and brine) to remove unreacted starting materials and acetic acid.
-
Dry the organic layer, remove the solvent, and purify the product as needed.
Experimental Workflow and Logical Relationships
The following diagram illustrates a general workflow for a typical phenol acetylation experiment, from reaction setup to product characterization.
Conclusion
The acetylation of phenols with acetic anhydride is a versatile and indispensable transformation in organic synthesis. The choice of reaction conditions—be it base-catalyzed, acid-catalyzed, or catalyst-free—allows for the fine-tuning of the reaction to accommodate a wide variety of phenolic substrates. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers and professionals to effectively implement this reaction in their synthetic endeavors. Careful consideration of the substrate's electronic and steric properties, in conjunction with the appropriate catalytic system, will ensure high yields and purity of the desired acetylated products.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 3. ias.ac.in [ias.ac.in]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 8. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Initial Synthesis of Diacetoxybenzoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and initial synthesis of diacetoxybenzoic acid esters. It details the foundational chemistry, experimental methodologies, and the biological context of these acetylated phenolic compounds, which are closely related to the well-known drug, aspirin.
Introduction: A Logical Extension of Salicylate Chemistry
The formal "discovery" of diacetoxybenzoic acid esters as a distinct class of compounds is not marked by a singular event but rather represents a logical progression from the extensive research into acetylated hydroxybenzoic acids in the late 19th and early 20th centuries. The landmark synthesis of acetylsalicylic acid (aspirin) by Felix Hoffmann at Bayer in 1897 solidified the therapeutic potential of acetylating phenolic hydroxyl groups to modify the properties of biologically active molecules. This spurred further investigation into the acetylation of other hydroxybenzoic acids, including the dihydroxybenzoic acids, to explore their chemical and potential pharmacological properties.
The initial synthesis of these compounds was likely driven by academic curiosity and the desire to systematically characterize the derivatives of known dihydroxybenzoic acids. These precursors, such as protocatechuic acid (3,4-dihydroxybenzoic acid), gentisic acid (2,5-dihydroxybenzoic acid), and resorcylic acids (2,4-, 2,6-, and 3,5-dihydroxybenzoic acids), were naturally occurring or synthetically accessible, making them prime candidates for further chemical modification.
Initial Synthesis of Diacetoxybenzoic Acids
The primary method for the synthesis of diacetoxybenzoic acids has historically been the direct acetylation of the corresponding dihydroxybenzoic acids. This reaction is analogous to the synthesis of aspirin from salicylic acid.
General Reaction Pathway
The acetylation of a dihydroxybenzoic acid involves the esterification of its two phenolic hydroxyl groups with an acetylating agent, typically in the presence of a catalyst.
Caption: General workflow for the synthesis of diacetoxybenzoic acid.
Historical Synthesis of 3,4-Diacetoxybenzoic Acid
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the precursor dihydroxybenzoic acids and a general method for their subsequent acetylation to form diacetoxybenzoic acids and their esters.
Synthesis of Precursor: 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)
This procedure is based on the alkaline fusion of vanillin.
Materials:
-
Vanillin
-
Potassium hydroxide
-
Water
-
Sulfur dioxide
-
Concentrated hydrochloric acid
-
Ether
-
Norit (activated charcoal)
Procedure:
-
In a suitable vessel, create a melt of potassium hydroxide.
-
Gradually add vanillin to the molten potassium hydroxide while stirring.
-
Heat the mixture to 240-245°C and maintain this temperature for 5 minutes.
-
Allow the mixture to cool to approximately 150-160°C and then dissolve it in water.
-
Introduce sulfur dioxide gas into the solution to prevent the formation of dark-colored byproducts upon acidification.
-
Acidify the mixture with concentrated hydrochloric acid, which will cause the protocatechuic acid to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation and then filter the crude product.
-
The crude product can be purified by recrystallization from hot water with the addition of Norit.
General Protocol for the Synthesis of Diacetoxybenzoic Acids
This protocol is a general method applicable to the acetylation of various dihydroxybenzoic acids.
Materials:
-
Dihydroxybenzoic acid (e.g., 3,4-dihydroxybenzoic acid)
-
Acetic anhydride
-
Concentrated sulfuric acid or phosphoric acid (catalyst)
-
Water
-
Ethanol
Procedure:
-
In a conical flask, place the dry dihydroxybenzoic acid.
-
Add a molar excess of acetic anhydride to the flask.
-
Carefully add a few drops of concentrated sulfuric or phosphoric acid as a catalyst.
-
Gently warm the mixture on a water bath to about 50-60°C with occasional stirring for approximately 15-30 minutes.
-
Allow the mixture to cool to room temperature.
-
Slowly add cold water to the mixture to precipitate the diacetoxybenzoic acid and hydrolyze the excess acetic anhydride.
-
Filter the crude solid product and wash it with cold water.
-
Purify the product by recrystallization from a suitable solvent system, such as ethanol-water.
Protocol for the Synthesis of a Diacetoxybenzoic Acid Ester (e.g., Methyl Ester)
This can be achieved through esterification of the synthesized diacetoxybenzoic acid.
Materials:
-
Diacetoxybenzoic acid
-
Methanol (or other alcohol)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the diacetoxybenzoic acid in an excess of the desired alcohol (e.g., methanol).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data
The following tables summarize key quantitative data for the synthesis of a representative diacetoxybenzoic acid and its precursor.
Table 1: Synthesis of 3,4-Dihydroxybenzoic Acid
| Parameter | Value | Reference |
| Starting Material | Vanillin | [1] |
| Molar Mass ( g/mol ) | 152.15 | N/A |
| Product | 3,4-Dihydroxybenzoic acid | [1] |
| Molar Mass ( g/mol ) | 154.12 | N/A |
| Yield | 60-65% (first crop) | [1] |
| Melting Point (°C) | 199-200 (purified) | [1] |
Table 2: Synthesis of 3,4-Diacetoxybenzoic Acid
| Parameter | Value | Reference |
| Starting Material | 3,4-Dihydroxybenzoic acid | [2] |
| Molar Mass ( g/mol ) | 154.12 | N/A |
| Product | 3,4-Diacetoxybenzoic acid | [2] |
| Molar Mass ( g/mol ) | 238.19 | N/A |
| Yield | (Not specified in historical text) | [2] |
| Melting Point (°C) | 162 | [2] |
Potential Biological Signaling Pathways
While the specific biological activities of many diacetoxybenzoic acid esters are not extensively studied, their structural similarity to aspirin (acetylsalicylic acid) and their hydrolysis to bioactive dihydroxybenzoic acids suggest potential interactions with key signaling pathways involved in inflammation and oxidative stress.
Hypothesized Anti-Inflammatory Pathway
Diacetoxybenzoic acid esters may exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs). The acetyl group can irreversibly acetylate a serine residue in the active site of COX enzymes, blocking the synthesis of prostaglandins, which are key mediators of inflammation.
Caption: Hypothesized mechanism of anti-inflammatory action.
Antioxidant Activity of Metabolites
Upon hydrolysis in the body, diacetoxybenzoic acid esters would release the parent dihydroxybenzoic acids. Many of these, such as protocatechuic acid (3,4-dihydroxybenzoic acid), are known to be potent antioxidants. They can scavenge free radicals and may upregulate endogenous antioxidant defense systems, potentially through pathways like the Nrf2 signaling pathway.
Conclusion
The development of diacetoxybenzoic acid esters is a natural outcome of the foundational work on salicylates. While not as widely known as aspirin, their synthesis is straightforward, based on classical acetylation reactions of the parent dihydroxybenzoic acids. The historical synthesis of compounds like 3,4-diacetoxybenzoic acid demonstrates the early interest in this class of molecules. Based on their structural similarity to known NSAIDs and the biological activity of their hydrolysis products, diacetoxybenzoic acid esters represent an interesting area for further research, particularly in the fields of medicinal chemistry and drug development. Their potential anti-inflammatory and antioxidant properties warrant more detailed investigation.
References
"Methyl 3,5-diacetoxybenzoate" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
| Parameter | Value | Reference |
| CAS Number | 2150-36-9 | [1][2] |
| Molecular Formula | C₁₂H₁₂O₆ | [1] |
| Molecular Weight | 252.22 g/mol | [1] |
| Synonyms | 3,5-Diacetoxybenzoic acid methyl ester, 5-(Methoxycarbonyl)-1,3-phenylene diacetate | [1] |
Introduction
Methyl 3,5-diacetoxybenzoate is a derivative of methyl 3,5-dihydroxybenzoate, a naturally occurring phenolic compound found in various lichen species.[3] While direct and extensive research on this compound is limited, its precursor has demonstrated noteworthy biological activities, including α-glucosidase inhibition and antimicrobial effects.[3] This technical guide provides a comprehensive overview of its synthesis, based on the preparation of its precursor, and summarizes the known biological context of the parent molecule, offering a foundation for further research and drug development applications.
Synthesis Workflow
The synthesis of this compound is a two-step process commencing with the esterification of 3,5-dihydroxybenzoic acid to yield methyl 3,5-dihydroxybenzoate, followed by an acetylation step.
Experimental Protocols
Step 1: Synthesis of Methyl 3,5-dihydroxybenzoate
This protocol is adapted from a patented industrial production process for high-purity methyl 3,5-dihydroxybenzoate.[4]
Materials:
-
3,5-dihydroxybenzoic acid
-
Methanol
-
Sulfuric acid (concentrated)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, dissolve 3,5-dihydroxybenzoic acid in methanol.
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux (approximately 80-85 °C) for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.[4]
-
After the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash twice with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic phase with water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield crude methyl 3,5-dihydroxybenzoate.
-
The crude product can be further purified by recrystallization from a methanol/water mixture to obtain a high-purity white solid.[4]
Step 2: Acetylation of Methyl 3,5-dihydroxybenzoate
The following is a general and standard laboratory procedure for the acetylation of a phenolic compound.
Materials:
-
Methyl 3,5-dihydroxybenzoate
-
Acetic anhydride
-
Pyridine or a tertiary amine base (e.g., triethylamine)
-
Dichloromethane or other suitable aprotic solvent
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 3,5-dihydroxybenzoate in the chosen aprotic solvent.
-
Add the base (e.g., pyridine) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled, stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove the base), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Data of Methyl 3,5-dihydroxybenzoate (Precursor)
| Data Type | Key Features |
| ¹H NMR | Spectral data available, but specific shifts require access to spectral databases.[2] |
| IR Spectrum | Characteristic peaks for O-H (hydroxyl) and C=O (ester) functional groups are expected.[1][5] |
| Mass Spec. | Molecular ion peak corresponding to the mass of the molecule is expected. |
Potential Biological Activity and Signaling Pathways
While there is no direct research on the biological activity and signaling pathway involvement of this compound, its precursor, methyl 3,5-dihydroxybenzoate, has been shown to possess biological activity.
α-Glucosidase Inhibition
Methyl 3,5-dihydroxybenzoate has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion.[3] Inhibition of this enzyme can delay glucose absorption and is a therapeutic target in the management of type 2 diabetes.
Antimicrobial Activity
Research has also indicated that methyl 3,5-dihydroxybenzoate exhibits antimicrobial properties, suggesting its potential as a lead compound for the development of new antimicrobial agents.[3] The exact mechanisms and microbial targets are areas for further investigation.
Conclusion
This compound is a readily synthesizable compound with a precursor that displays interesting biological activities. This guide provides the foundational chemical and biological information necessary for researchers to explore its potential in drug discovery and development. Further studies are warranted to fully elucidate the pharmacological profile of the acetylated derivative and its potential mechanisms of action.
References
- 1. METHYL 3,5-DIHYDROXYBENZOATE(2150-45-0) IR Spectrum [chemicalbook.com]
- 2. METHYL 3,5-DIHYDROXYBENZOATE(2150-45-0) 1H NMR [m.chemicalbook.com]
- 3. Biological Activities of Lichen-Derived Monoaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]
- 5. spectrabase.com [spectrabase.com]
Methodological & Application
Application Notes and Protocols: The Strategic Use of Methyl 3,5-diacetoxybenzoate in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of methyl 3,5-diacetoxybenzoate as a versatile starting material and key intermediate in the total synthesis of bioactive natural products. The protocols outlined below focus on its application in the synthesis of resveratrol, a renowned stilbenoid with significant therapeutic potential, and acylphloroglucinols, a class of compounds with notable antibacterial activity.
Introduction
This compound serves as a stable, readily prepared precursor to the phloroglucinol moiety, a common structural motif in a wide array of natural products. The acetoxy groups provide protection for the phenolic hydroxyls, allowing for selective reactions at other positions of the molecule before their facile removal. This strategy is particularly advantageous in multi-step syntheses where sensitive functional groups need to be preserved.
Application 1: Total Synthesis of trans-Resveratrol
trans-Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a natural polyphenol with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. The following protocols detail a synthetic route to trans-resveratrol starting from 3,5-dihydroxybenzoic acid, proceeding through this compound and a key decarbonylative Heck reaction.
Synthetic Workflow for trans-Resveratrol
Caption: Synthetic pathway to trans-Resveratrol.
Experimental Protocols
Step 1: Esterification of 3,5-Dihydroxybenzoic Acid
This protocol describes the formation of methyl 3,5-dihydroxybenzoate.
-
Procedure: To a solution of 3,5-dihydroxybenzoic acid (15.4 g, 100 mmol) in methanol (200 mL) in a round-bottomed flask, slowly add concentrated sulfuric acid (2 mL) as a catalyst. The mixture is heated to reflux and maintained for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). After completion, the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate (200 mL) and washed with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 3,5-dihydroxybenzoate as a white solid.[1]
Step 2: Acetylation of Methyl 3,5-dihydroxybenzoate
This step protects the hydroxyl groups to form the title compound, this compound.
-
Procedure: Methyl 3,5-dihydroxybenzoate (16.8 g, 100 mmol) is dissolved in pyridine (100 mL) in a flask cooled in an ice bath. Acetic anhydride (28.3 mL, 300 mmol) is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is then poured into ice water (500 mL) and extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with 1 M HCl (2 x 100 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (100 mL) and brine (100 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give this compound.
Step 3: Hydrolysis to 3,5-Diacetoxybenzoic Acid
The methyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Procedure: this compound (25.2 g, 100 mmol) is suspended in a mixture of methanol (100 mL) and water (100 mL). A solution of sodium hydroxide (8.0 g, 200 mmol) in water (50 mL) is added, and the mixture is heated to reflux for 4 hours until the reaction is complete (monitored by TLC).[2][3] The methanol is removed under reduced pressure, and the aqueous solution is cooled in an ice bath and acidified with concentrated HCl. The resulting white precipitate of 3,5-diacetoxybenzoic acid is collected by vacuum filtration, washed with cold water, and dried.
Step 4: Formation of 3,5-Diacetoxybenzoyl Chloride
The carboxylic acid is converted to the more reactive acyl chloride.
-
Procedure: A mixture of 3,5-diacetoxybenzoic acid (23.8 g, 100 mmol) and thionyl chloride (14.6 mL, 200 mmol) in dry benzene (150 mL) is heated at 80-90°C for 2 hours. After cooling, the solvent and excess thionyl chloride are removed in vacuo to yield 3,5-diacetoxybenzoyl chloride as a solid, which can be recrystallized from cyclohexane.
Step 5: Decarbonylative Heck Reaction
This key step forms the stilbene backbone.
-
Procedure: In a reaction vessel under an inert atmosphere, palladium acetate (Pd(OAc)₂, 0.224 g, 1 mol%) and a suitable ligand such as N,N-bis-(2,6-diisopropylphenyl)dihydroimidazolium chloride (0.427 g, 1 mol%) are added to a solution of 3,5-diacetoxybenzoyl chloride (25.6 g, 100 mmol) and 4-acetoxystyrene (17.8 g, 110 mmol) in an appropriate solvent like p-xylene (200 mL).[4] An organic base such as N-methylmorpholine (16.5 mL, 150 mmol) is added, and the mixture is heated to 120-130°C for 12 hours.[5] After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford resveratrol triacetate.
Step 6: Deprotection to trans-Resveratrol
The final step involves the removal of the acetate protecting groups.
-
Procedure: Resveratrol triacetate is dissolved in a mixture of THF and methanol. A base, such as sodium hydroxide or potassium carbonate, is added, and the solution is stirred at room temperature until deprotection is complete (monitored by TLC). The reaction is then neutralized with a dilute acid, and the solvents are removed under reduced pressure. The residue is partitioned between water and ethyl acetate, and the organic layer is dried and concentrated to yield trans-resveratrol.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Yield (%) |
| 1 | 3,5-Dihydroxybenzoic Acid | Methyl 3,5-dihydroxybenzoate | MeOH, H₂SO₄ | ~90 |
| 2 | Methyl 3,5-dihydroxybenzoate | This compound | Ac₂O, Pyridine | >95 |
| 3 | This compound | 3,5-Diacetoxybenzoic Acid | NaOH, H₂O/MeOH | ~95 |
| 4 | 3,5-Diacetoxybenzoic Acid | 3,5-Diacetoxybenzoyl Chloride | SOCl₂ | ~83 |
| 5 | 3,5-Diacetoxybenzoyl Chloride | Resveratrol Triacetate | 4-Acetoxystyrene, Pd(OAc)₂, Ligand, Base | ~73 |
| 6 | Resveratrol Triacetate | trans-Resveratrol | Base | ~88 |
Application 2: Synthesis of Acylphloroglucinols
Acylphloroglucinols are a class of natural products that exhibit a range of biological activities, including antibacterial effects against multi-drug resistant strains.[6][7] this compound can be readily converted to a phloroglucinol derivative suitable for acylation.
Synthetic Workflow for Acylphloroglucinols
Caption: General synthesis of Acylphloroglucinols.
Experimental Protocols
Step 1: Preparation of Phloroglucinol from this compound
This protocol involves the hydrolysis of the ester and acetate groups, followed by decarboxylation.
-
Procedure: this compound is subjected to harsh basic hydrolysis using a concentrated aqueous solution of sodium hydroxide at elevated temperatures. This removes both the acetate and methyl ester groups to form the sodium salt of 3,5-dihydroxybenzoic acid. Subsequent acidification with a strong acid like HCl leads to the precipitation of 3,5-dihydroxybenzoic acid. The dried 3,5-dihydroxybenzoic acid is then heated above its melting point in the presence of a copper catalyst to induce decarboxylation, yielding phloroglucinol (1,3,5-trihydroxybenzene).
Step 2: Friedel-Crafts Acylation of Phloroglucinol
This step introduces the acyl group to the phloroglucinol core.
-
Procedure: To a solution of phloroglucinol (12.6 g, 100 mmol) in a suitable solvent such as nitrobenzene, a Lewis acid catalyst like aluminum chloride (AlCl₃, 13.3 g, 100 mmol) is added. The mixture is stirred at room temperature, and the desired acyl chloride (e.g., isobutyryl chloride, 10.7 g, 100 mmol) is added dropwise. The reaction is stirred for a specified time until completion (monitored by TLC). The reaction is then quenched by carefully pouring it onto ice and acidifying with HCl. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield the desired acylphloroglucinol.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Yield (%) |
| 1 | This compound | Phloroglucinol | NaOH, HCl, Heat | Variable |
| 2 | Phloroglucinol | Acylphloroglucinol | Acyl Chloride, AlCl₃ | Moderate to Good |
Conclusion
This compound is a valuable and versatile building block in the synthesis of complex natural products. Its stability and the ease of deprotection of the acetoxy groups make it an ideal starting material for synthetic routes that require the controlled introduction of a phloroglucinol moiety. The protocols provided herein for the synthesis of trans-resveratrol and acylphloroglucinols highlight its strategic importance and offer robust methodologies for researchers in the fields of organic synthesis and drug discovery.
References
- 1. CN101391941A - The preparation method of 3,5-dihydroxybenzyl alcohol - Google Patents [patents.google.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. uel-repository.worktribe.com:443 [uel-repository.worktribe.com:443]
- 7. Total synthesis of acylphloroglucinols and their antibacterial activities against clinical isolates of multi-drug resistant (MDR) and methicillin-resistant strains of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 3,5-diacetoxybenzoate as a Monomer for Specialty Polyester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential use of Methyl 3,5-diacetoxybenzoate as a functional monomer for the synthesis of specialty polyesters. While direct literature on the polymerization of this specific monomer is limited, this document outlines detailed protocols for its polymerization based on well-established methods for analogous acetylated hydroxybenzoic acid derivatives. The resulting polyesters, featuring protected hydroxyl groups, can be subsequently deacetylated to yield polymers with pendant hydroxyl functionalities. Such functional polyesters are of significant interest for various applications, particularly in the biomedical field, including drug delivery systems, tissue engineering scaffolds, and functional coatings. This document provides hypothetical yet plausible experimental procedures, characterization data, and potential applications to guide researchers in this novel area.
Introduction
Functional polyesters are a class of polymers that possess reactive groups along their backbone or as pendant moieties. These functional groups allow for the subsequent modification of the polymer, enabling the tailoring of its physical, chemical, and biological properties. Polyesters with pendant hydroxyl groups are particularly valuable as they enhance hydrophilicity, can be used for cross-linking, and provide sites for the conjugation of bioactive molecules such as drugs, peptides, and targeting ligands.
This compound is a promising but underexplored monomer for the synthesis of such functional polyesters. Its structure offers the potential to be incorporated into a polyester backbone via its methyl ester group through transesterification, while the acetoxy groups serve as protected hydroxyl functionalities. Post-polymerization deacetylation would unmask these hydroxyl groups, yielding a highly functionalized aromatic polyester. This approach provides a pathway to novel materials with tunable properties for advanced applications.
Physicochemical Properties of the Monomer
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 2150-36-9 |
| Molecular Formula | C₁₂H₁₂O₆ |
| Molecular Weight | 252.22 g/mol |
| Appearance | Solid |
| Boiling Point | 377.1 ± 32.0 °C (Predicted) |
| Density | 1.245 ± 0.06 g/cm³ (Predicted) |
Proposed Synthetic Pathway
The synthesis of a specialty polyester from this compound is proposed to proceed in two main stages:
-
Melt Polycondensation: The monomer is subjected to high temperatures and vacuum in the presence of a transesterification catalyst. The reaction proceeds via the transesterification of the methyl ester group with a suitable diol, leading to the formation of the polyester backbone and the elimination of methanol. Alternatively, self-polycondensation can be envisioned where the methyl ester of one monomer reacts with the (less likely) hydrolysis of an acetoxy group of another, though co-polymerization with a diol is a more controlled approach.
-
Deacetylation: The resulting polyester with pendant acetoxy groups is then treated with a mild base, such as sodium methoxide in methanol or hydrazine, to remove the acetyl protecting groups and expose the free hydroxyl groups.
A schematic of this proposed workflow is illustrated in the following diagram.
Caption: Proposed workflow for the synthesis and functionalization of polyesters from this compound.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of aromatic polyesters from analogous monomers. Researchers should optimize these conditions for the specific diol and desired polymer characteristics.
Protocol 1: Synthesis of Poly(ethylene 3,5-diacetoxybenzoate)
Materials:
-
This compound
-
Ethylene glycol (dried over molecular sieves)
-
Antimony(III) oxide (Sb₂O₃) or other suitable transesterification catalyst
-
High-boiling point solvent (e.g., diphenyl ether), optional for solution polymerization
-
Nitrogen gas (high purity)
-
Methanol (for purification)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head connected to a condenser and receiving flask.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Charging the Reactor: In a flame-dried three-neck round-bottom flask, add this compound (1.0 eq), ethylene glycol (1.2 eq), and antimony(III) oxide (0.05 mol% relative to the benzoate monomer).
-
Inert Atmosphere: Assemble the apparatus and purge the system with dry nitrogen for at least 30 minutes to remove any air and moisture. Maintain a gentle nitrogen flow throughout the initial heating phase.
-
First Stage (Transesterification):
-
Begin stirring and gradually heat the reaction mixture to 180-200 °C.
-
Methanol will start to distill off as the transesterification reaction proceeds.
-
Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected. This typically takes 2-4 hours.
-
-
Second Stage (Polycondensation):
-
Gradually increase the temperature to 220-250 °C.
-
Simultaneously, slowly apply a vacuum to the system, reducing the pressure to below 1 mmHg.
-
Excess ethylene glycol will distill off.
-
A significant increase in the viscosity of the reaction mixture will be observed as the molecular weight of the polymer increases.
-
Continue the reaction under high vacuum and elevated temperature for another 4-6 hours. The reaction is complete when the desired viscosity is reached, or no more volatiles are being removed.
-
-
Isolation and Purification:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polymer will be a solid mass. Dissolve the polymer in a suitable solvent (e.g., chloroform or dichloromethane).
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Protocol 2: Deacetylation to Poly(ethylene 3,5-dihydroxybenzoate)
Materials:
-
Poly(ethylene 3,5-diacetoxybenzoate)
-
Anhydrous methanol
-
Sodium methoxide (catalytic amount) or Hydrazine monohydrate
-
Acetic acid (for neutralization)
-
Dialysis tubing (if applicable)
Procedure:
-
Dissolution: Dissolve the synthesized Poly(ethylene 3,5-diacetoxybenzoate) in anhydrous methanol in a round-bottom flask.
-
Reaction: Add a catalytic amount of sodium methoxide to the solution. Stir the mixture at room temperature under a nitrogen atmosphere. The progress of the deacetylation can be monitored by FT-IR spectroscopy (disappearance of the acetate carbonyl peak around 1760 cm⁻¹) or ¹H NMR spectroscopy (disappearance of the acetyl proton signal around 2.3 ppm). The reaction is typically complete within 12-24 hours.
-
Neutralization and Purification:
-
Neutralize the reaction mixture by adding a few drops of acetic acid.
-
The resulting polymer can be purified by precipitation in a non-solvent (e.g., diethyl ether) or by dialysis against deionized water to remove salts and other small molecules.
-
Collect the purified polymer and dry it under vacuum.
-
Characterization and Expected Data
The synthesized polyesters should be characterized using standard polymer analysis techniques. Table 2 provides a summary of expected characterization data based on analogous aromatic polyesters.
| Parameter | Poly(alkylene 3,5-diacetoxybenzoate) | Poly(alkylene 3,5-dihydroxybenzoate) |
| ¹H NMR | Signals for aromatic protons, alkylene protons, and acetyl protons (~2.3 ppm). | Signals for aromatic protons, alkylene protons, and hydroxyl protons (variable, concentration-dependent). Disappearance of acetyl proton signal. |
| FT-IR (cm⁻¹) | ~1760 (C=O, acetoxy), ~1720 (C=O, ester backbone), C-O stretching. | Broad O-H stretch (~3400), ~1720 (C=O, ester backbone). Disappearance of the acetoxy C=O peak. |
| GPC/SEC | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Potential for slight decrease in Mn due to hydrolysis during deacetylation. |
| DSC | Glass transition temperature (Tg) and melting temperature (Tm) if crystalline. | Tg is expected to be higher due to hydrogen bonding between hydroxyl groups. |
| TGA | Onset of thermal degradation. | Degradation temperature may be altered due to the presence of free hydroxyl groups. |
Potential Applications in Drug Development
The synthesized functional polyesters hold significant promise for applications in the pharmaceutical and biomedical fields. The pendant hydroxyl groups can be leveraged for various purposes as depicted in the following logical diagram.
Caption: Logical relationships between polyester properties and drug development applications.
-
Drug Conjugation for Targeted Delivery: The hydroxyl groups can be used as attachment points to covalently link therapeutic agents. Further modification can introduce linkers for attaching targeting moieties (e.g., antibodies, peptides) to direct the polymer-drug conjugate to specific cells or tissues.
-
Controlled Release Systems: The polyester can be formulated into nanoparticles or microparticles for the encapsulation of drugs. The hydrophilicity and degradation rate of the polymer, influenced by the hydroxyl groups, will dictate the drug release profile.
-
Hydrogels for Drug Delivery and Tissue Engineering: The hydroxyl groups can be cross-linked to form hydrogels. These hydrogels can serve as depots for the sustained release of drugs or as scaffolds that mimic the extracellular matrix for tissue regeneration applications.
-
Biocompatible Coatings: The polyester can be used to coat medical devices to improve their biocompatibility and to elute drugs locally.
Conclusion
This compound represents a novel and potentially valuable monomer for the synthesis of specialty polyesters with pendant hydroxyl functionalities. While direct experimental data is currently unavailable, the established chemistry of analogous monomers provides a solid foundation for the development of synthetic protocols. The resulting functionalized polyesters have the potential to be tailored for a wide range of applications, particularly in the fields of drug delivery and regenerative medicine. The protocols and conceptual frameworks provided herein are intended to serve as a starting point for researchers to explore this promising area of polymer chemistry.
Deprotection of "Methyl 3,5-diacetoxybenzoate" to methyl 3,5-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Reaction Overview
The deprotection of methyl 3,5-diacetoxybenzoate involves the hydrolysis of two acetate ester groups to their corresponding hydroxyl groups. This transformation can be achieved under either basic or acidic conditions. The choice of method will depend on the overall synthetic strategy, including the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.
Reaction Scheme:
Caption: General reaction scheme for the deprotection of this compound.
Experimental Protocols
Two primary approaches for the deprotection of aryl acetates are presented below: base-catalyzed and acid-catalyzed hydrolysis.
Protocol 1: Base-Catalyzed Hydrolysis (Zemplén Deacetylation)
Base-catalyzed transesterification or hydrolysis is a common and often high-yielding method for the removal of acetate protecting groups. Sodium methoxide in methanol is a standard reagent for this transformation.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe) solution in Methanol or solid Sodium Methoxide
-
Glacial Acetic Acid or Dowex® 50WX8 resin (for neutralization)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Apparatus for filtration
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Add a catalytic amount of sodium methoxide solution dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture by adding glacial acetic acid or by stirring with an acidic ion-exchange resin (e.g., Dowex® 50WX8) until the pH is neutral.
-
Filter the mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Workflow for Base-Catalyzed Deprotection:
Application Notes and Protocols: Basic Hydrolysis of Methyl 3,5-diacetoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The basic hydrolysis, or saponification, of "Methyl 3,5-diacetoxybenzoate" is a fundamental chemical transformation that results in the formation of 3,5-dihydroxybenzoic acid. This reaction involves the cleavage of the three ester linkages—two acetate groups and one methyl ester—under alkaline conditions. The resulting dihydroxybenzoic acid is a valuable building block in the synthesis of various pharmaceuticals and other bioactive molecules. This document provides detailed protocols for this hydrolysis reaction under various basic conditions, presenting the information in a clear and accessible format for researchers in organic synthesis and drug development.
Reaction Principle
The hydrolysis of this compound is a nucleophilic acyl substitution reaction. Hydroxide ions (OH⁻) from a base such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH) act as nucleophiles, attacking the electrophilic carbonyl carbons of the ester groups. This leads to the formation of a tetrahedral intermediate which then collapses to yield a carboxylate salt and an alcohol. A subsequent acidic workup is necessary to protonate the carboxylate and phenoxide intermediates to yield the final product, 3,5-dihydroxybenzoic acid. The reaction is typically irreversible as the final acid-base step drives the equilibrium towards the products.[1][2]
Summary of Basic Hydrolysis Conditions
The following table summarizes various conditions for the basic hydrolysis of esters, which can be adapted for this compound. The choice of base and solvent can influence reaction time, temperature, and purification strategy.
| Base | Solvent System | Temperature | Reaction Time | Key Considerations |
| Sodium Hydroxide (NaOH) | Methanol/Water or Ethanol/Water | Reflux | 2 - 6 hours | A common and cost-effective method. The use of an alcohol co-solvent enhances the solubility of the ester.[1][3] |
| Potassium Hydroxide (KOH) | Methanol/Water or Ethanol/Water | Room Temperature to Reflux | 1 - 5 hours | Similar to NaOH, often used interchangeably.[2][4] |
| Lithium Hydroxide (LiOH) | Tetrahydrofuran (THF)/Water | Room Temperature | 1 - 12 hours | A milder option that can sometimes offer better selectivity, especially for base-sensitive substrates.[5][6][7] |
Detailed Experimental Protocols
Protocol 1: Hydrolysis using Sodium Hydroxide in Methanol/Water
This protocol is a standard and robust method for the complete hydrolysis of all three ester groups.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a mixture of methanol and water (e.g., a 2:1 v/v ratio).
-
Addition of Base: To the stirring solution, add a solution of sodium hydroxide (at least 3 equivalents, one for each ester group) dissolved in water. An excess of the base is typically used to ensure complete reaction.[1]
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully add concentrated hydrochloric acid dropwise to neutralize the excess base and protonate the carboxylate and phenoxide ions until the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with deionized water, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3,5-dihydroxybenzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to afford the pure 3,5-dihydroxybenzoic acid.
Protocol 2: Hydrolysis using Lithium Hydroxide in THF/Water
This protocol employs milder conditions which may be beneficial if the substrate contains other base-sensitive functional groups.
Materials:
-
This compound
-
Lithium Hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., a 3:1 v/v ratio).
-
Addition of Base: Add lithium hydroxide monohydrate (at least 3 equivalents) to the solution.
-
Stirring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC. The reaction may take longer than with NaOH at reflux.
-
Workup - Acidification: Once the starting material is consumed, acidify the reaction mixture to pH 2-3 by the slow addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting solid by recrystallization if necessary.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the basic hydrolysis of this compound.
Caption: General workflow for the basic hydrolysis of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Saponification-Typical procedures - operachem [operachem.com]
- 5. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bases - Wordpress [reagents.acsgcipr.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: Methyl 3,5-diacetoxybenzoate as a Versatile Intermediate in Bioactive Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,5-diacetoxybenzoate is a derivative of methyl 3,5-dihydroxybenzoate, a key building block in the synthesis of a variety of bioactive molecules. The acetylation of the hydroxyl groups serves as a common protection strategy, allowing for selective reactions at other sites of a molecule. This intermediate is particularly valuable in the synthesis of polyphenolic compounds, which are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. These application notes provide an overview of the utility of this compound and its precursor, methyl 3,5-dihydroxybenzoate, in the synthesis of bioactive compounds, complete with detailed experimental protocols and quantitative data.
Data Presentation
The following tables summarize the quantitative data for the synthesis of the precursor, methyl 3,5-dihydroxybenzoate, and a key bioactive compound, resveratrol, for which 3,5-dihydroxybenzoic acid is a common starting material.
Table 1: Synthesis of Methyl 3,5-dihydroxybenzoate from 3,5-Dihydroxybenzoic Acid [1]
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Esterification | 3,5-Dihydroxybenzoic Acid | Methyl 3,5-dihydroxybenzoate | Methanol, Sulfuric Acid | Methanol | 80-85 | 2 | 92.6 |
| 2 | Purification | Crude Methyl 3,5-dihydroxybenzoate | Pure Methyl 3,5-dihydroxybenzoate | 5% Methanol in Water | Water | 50 (dissolution), 5-10 (crystallization) | - | >99% Purity |
Table 2: Example Synthesis of a Bioactive Compound (Resveratrol) from a 3,5-Dihydroxybenzoic Acid Derivative (Note: This is a representative synthesis; yields can vary based on specific reagents and conditions)[2]
| Step | Reaction Type | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Protection (Acetylation) | Methyl 3,5-dihydroxybenzoate | Acetic Anhydride, Pyridine | This compound | >95 |
| 2 | Reduction | This compound | Diisobutylaluminium hydride (DIBAL-H) | 3,5-Diacetoxybenzyl alcohol | 85-95 |
| 3 | Oxidation | 3,5-Diacetoxybenzyl alcohol | Manganese Dioxide | 3,5-Diacetoxybenzaldehyde | 80-90 |
| 4 | Wittig Reaction | 3,5-Diacetoxybenzaldehyde | 4-Methoxybenzyltriphenylphosphonium bromide, Base | 3,5-Diacetoxy-4'-methoxystilbene | 70-85 |
| 5 | Deprotection (Deacetylation) | 3,5-Diacetoxy-4'-methoxystilbene | Sodium Methoxide in Methanol | Resveratrol | >90 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,5-dihydroxybenzoate[1]
This protocol describes the synthesis of the precursor to this compound.
Materials:
-
3,5-dihydroxybenzoic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Ethyl acetate
-
Saturated Sodium Bicarbonate solution
-
Water
Procedure:
-
In a 100L glass reaction vessel, add 80L of methanol.
-
While stirring and maintaining the temperature between 5-10°C, slowly add 800ml of concentrated sulfuric acid.
-
Add 5kg of 3,5-dihydroxybenzoic acid to the mixture.
-
Heat the mixture to reflux for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Dissolve the residue in 10L of ethyl acetate.
-
Wash the organic phase twice with 20L of saturated sodium bicarbonate solution to neutralize excess acid.
-
Wash the organic phase with 10L of water.
-
Extract the aqueous phases twice with 10L of ethyl acetate.
-
Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a white solid.
-
Recrystallize the solid from 20L of water to yield pure methyl 3,5-dihydroxybenzoate (Yield: 92.6%).
Protocol 2: Acetylation of Methyl 3,5-dihydroxybenzoate to this compound (General Procedure)
Materials:
-
Methyl 3,5-dihydroxybenzoate
-
Acetic anhydride
-
Pyridine or a catalytic amount of DMAP
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
Dissolve methyl 3,5-dihydroxybenzoate in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (2.2 equivalents) followed by pyridine (2.2 equivalents) or a catalytic amount of DMAP.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
Protocol 3: Synthesis of a Phloroglucinol-based Anti-inflammatory Agent[3]
This protocol demonstrates the synthesis of an alkylated acylphloroglucinol derivative with anti-inflammatory properties, showcasing the utility of the phloroglucinol core, which is structurally related to 3,5-dihydroxybenzoic acid.
Materials:
-
2-Methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one (a phloroglucinol derivative)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium iodide (TBAI)
-
1-bromo-4-(bromomethyl)benzene
-
Hexane
-
Water
Procedure:
-
To a solution of 2-methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one (3.0 g) in water (225 mL), add NaOH (1.01 g) and a catalytic amount of TBAI (500 mg).
-
To this solution, add 1-bromo-4-(bromomethyl)benzene (2.5 g) in hexane (20 mL) dropwise.
-
Stir the mixture at room temperature for 48 hours.
-
Collect the precipitated crude product by filtration.
-
Purify the residue by column chromatography on silica gel using an acetone:hexane (1:2) eluent to afford the final product.
Mandatory Visualizations
Synthetic Workflow for Bioactive Polyphenols
References
Application Notes and Protocols for the Synthesis of Dendrimers Using Methyl 3,5-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis, characterization, and potential applications of polyester dendrimers derived from the precursor methyl 3,5-dihydroxybenzoate. The protocols outlined below are based on established synthetic methodologies for dendrimer chemistry and are intended to serve as a guide for researchers in the field.
Introduction to Polyester Dendrimers from Methyl 3,5-dihydroxybenzoate
Polyester dendrimers are a class of hyperbranched macromolecules that have garnered significant interest in biomedical applications due to their biocompatibility and biodegradability.[1] Methyl 3,5-dihydroxybenzoate is a versatile precursor for the synthesis of these dendrimers, particularly for creating aromatic polyester dendrimers.[2] The two phenolic hydroxyl groups and the methyl ester functionality allow for the iterative construction of dendritic architectures through either convergent or divergent synthetic strategies. These dendrimers are being explored as carriers for drug delivery, gene therapy, and diagnostic imaging.[1][3]
Synthesis of Dendrimers
The synthesis of dendrimers from methyl 3,5-dihydroxybenzoate can be achieved through two primary strategies: the convergent and divergent methods. Both methods rely on the iterative repetition of a sequence of chemical reactions to build the dendritic structure generation by generation.
Convergent Synthesis Approach
In the convergent approach, the dendrimer is constructed from the periphery towards the core.[4] This method involves the synthesis of dendritic fragments, known as dendrons, which are then attached to a multifunctional core in the final step. The convergent method generally allows for easier purification of the products at each step and results in fewer structural defects.[5]
A common strategy for synthesizing polyester dendrons from methyl 3,5-dihydroxybenzoate involves the use of a building block like 3,5-dihydroxybenzyl alcohol. The synthesis of "Fréchet-type" polyether dendrons is a well-established example of this approach.[5]
Experimental Protocol: Convergent Synthesis of a Generation 2 (G2) Dendron
This protocol describes the synthesis of a G2 dendron using methyl 3,5-dihydroxybenzoate as the starting material for the peripheral units.
Step 1: Protection of Peripheral Units
-
Reaction: Etherification of the two hydroxyl groups of methyl 3,5-dihydroxybenzoate with a suitable protecting group, such as benzyl bromide.
-
Procedure:
-
Dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 2.2 eq) and stir the suspension at room temperature.
-
Add benzyl bromide (2.2 eq) dropwise.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 3,5-bis(benzyloxy)benzoate.
-
Step 2: Deprotection of the Focal Point of the Building Block
This step would typically involve the selective deprotection of a focal group on the monomer unit that will be used for coupling. For a Fréchet-type synthesis, 3,5-dihydroxybenzyl alcohol would be the building block, and its focal hydroxyl group would be protected.
Step 3: Coupling to Form Generation 1 (G1) Dendron
-
Reaction: Esterification of the deprotected focal hydroxyl group of two molecules of the protected peripheral unit (from Step 1) with one molecule of a doubly activated building block.
-
Procedure:
-
Dissolve methyl 3,5-bis(benzyloxy)benzoate (2.0 eq) and a suitable diacid building block (e.g., 3,5-dihydroxybenzoic acid, 1.0 eq) in a mixture of dichloromethane (DCM) and tetrahydrofuran (THF).
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 2.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate and purify by column chromatography to obtain the G1 dendron.
-
Step 4: Iteration for Generation 2 (G2) Dendron
-
Repeat the deprotection and coupling steps with the G1 dendron to build the G2 dendron.
Workflow for Convergent Synthesis
Caption: Convergent synthesis workflow for a G2 dendrimer.
Divergent Synthesis Approach
In the divergent approach, the dendrimer is grown outwards from a central core.[6] Methyl 3,5-dihydroxybenzoate can be used as a difunctional core, or a trifunctional core like 1,3,5-trihydroxybenzene can be used, with methyl 3,5-dihydroxybenzoate derivatives acting as the branching units.[7] This method can lead to the rapid synthesis of high-generation dendrimers, but purification can be challenging due to the presence of structurally similar byproducts.[6]
Experimental Protocol: Divergent Synthesis from a Methyl 3,5-dihydroxybenzoate Core (Illustrative G1 Synthesis)
Step 1: Core Reaction
-
Reaction: Esterification of the hydroxyl groups of the methyl 3,5-dihydroxybenzoate core with a protected building block containing a carboxylic acid.
-
Procedure:
-
Dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) and a protected acid building block (e.g., 3,5-bis(benzyloxy)benzoic acid, 2.2 eq) in anhydrous DCM.
-
Add DCC (2.4 eq) and a catalytic amount of DMAP (0.2 eq).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Filter the reaction to remove dicyclohexylurea.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify by column chromatography to yield the protected G1 dendrimer.
-
Step 2: Deprotection of the Periphery
-
Reaction: Removal of the protecting groups from the periphery of the G1 dendrimer.
-
Procedure:
-
Dissolve the protected G1 dendrimer in a suitable solvent (e.g., THF/methanol).
-
Add a catalyst for deprotection (e.g., Pd/C for hydrogenolysis of benzyl groups).
-
Stir the reaction under a hydrogen atmosphere until deprotection is complete (monitored by TLC).
-
Filter the catalyst and concentrate the solvent to obtain the deprotected G1 dendrimer with peripheral hydroxyl groups.
-
Workflow for Divergent Synthesis
Caption: Divergent synthesis workflow for a G2 dendrimer.
Characterization of Dendrimers
Thorough characterization at each generation is crucial to ensure the purity and structural integrity of the synthesized dendrimers.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the dendrimer at each generation. The integration of proton signals in ¹H NMR can be used to verify the number of repeating units.
-
Mass Spectrometry (MS): Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful technique for determining the molecular weight and polydispersity of dendrimers.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is used to assess the molecular weight distribution and polydispersity index (PDI) of the dendrimer population. A PDI close to 1.0 indicates a monodisperse sample.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the dendrimer, such as ester carbonyls and hydroxyl groups.
Table 1: Representative Characterization Data for Polyester Dendrimers
| Generation | Technique | Observed Results |
| G0 (Core) | ¹H NMR (CDCl₃, δ ppm) | 7.15 (s, 2H, Ar-H), 6.80 (s, 1H, Ar-H), 5.50 (br s, 2H, OH), 3.90 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | 167.0 (C=O), 158.0 (C-OH), 132.0 (C-CO), 108.0 (Ar-CH), 107.5 (Ar-CH), 52.5 (OCH₃) | |
| MS (MALDI-TOF) m/z | [M+Na]⁺ calculated and found values would be listed here. | |
| G1 | ¹H NMR | Appearance of new aromatic and benzylic proton signals, integration ratio consistent with G1 structure. |
| MS (MALDI-TOF) m/z | Peak corresponding to the calculated molecular weight of the G1 dendrimer. | |
| GPC/SEC | Single, narrow peak with low PDI (e.g., < 1.05). | |
| G2 | ¹H NMR | Increased complexity of aromatic region, integration confirms doubling of peripheral units. |
| MS (MALDI-TOF) m/z | Peak corresponding to the calculated molecular weight of the G2 dendrimer. | |
| GPC/SEC | Elution time shifts to shorter time, single narrow peak with low PDI. |
Applications in Drug Development
Polyester dendrimers synthesized from methyl 3,5-dihydroxybenzoate are promising candidates for various drug development applications due to their defined structure, multivalency, and biocompatibility.
Drug Delivery
The interior voids and surface functional groups of these dendrimers can be utilized to encapsulate or conjugate therapeutic agents.[8] This can improve the solubility of hydrophobic drugs, protect them from degradation, and enable targeted delivery to specific tissues or cells, potentially through the enhanced permeability and retention (EPR) effect in tumors.[1] For instance, drugs like doxorubicin have been successfully delivered using polyester dendrimers.[9][10]
Cellular Uptake and Signaling Pathways
The cellular uptake of dendrimers is influenced by their size, surface charge, and surface chemistry.[11] Cationic dendrimers, for example, can interact with negatively charged cell membranes, facilitating their internalization through endocytosis.[12] The primary mechanisms of uptake include clathrin-mediated endocytosis and macropinocytosis.[13][14]
Once inside the cell, dendrimers can influence various signaling pathways. While specific pathways for polyester dendrimers from methyl 3,5-dihydroxybenzoate are still under investigation, studies on other types of dendrimers, such as poly(amidoamine) (PAMAM) dendrimers, have shown that they can induce apoptosis through the lysosomal/mitochondrial pathways.[15] Furthermore, cationic PAMAM dendrimers have been shown to modulate the JNK and ERK1/2 signaling pathways, which are critical in cell proliferation and apoptosis.[16] It is plausible that polyester dendrimers with appropriate surface modifications could have similar effects, and this represents an important area for future research.
Potential Signaling Pathway Interactions
Caption: Potential cellular uptake and signaling pathway interactions of polyester dendrimers.
Conclusion
The synthesis of polyester dendrimers using methyl 3,5-dihydroxybenzoate as a precursor offers a versatile platform for the development of novel nanomaterials for biomedical applications. The ability to precisely control the size, shape, and surface functionality of these dendrimers allows for the tuning of their biological properties. The detailed protocols and characterization data provided in these application notes serve as a valuable resource for researchers aiming to explore the potential of these promising macromolecules in drug delivery and beyond. Further investigation into their specific interactions with cellular signaling pathways will be crucial for advancing their clinical translation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Polyester dendritic systems for drug delivery applications: design, synthesis, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. his.pusan.ac.kr [his.pusan.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dendrimers as tunable vectors of drug delivery systems and biomedical and ocular applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyester Dendrimers Based on Bis-MPA for Doxorubicin Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cellular internalization and transport of biodegradable polyester dendrimers on a model of the pulmonary epithelium and their formulation in pressurized metered-dose inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. From Structure to Function: The Promise of PAMAM Dendrimers in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elucidation of the Cellular Uptake Mechanisms of Polycationic HYDRAmers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cationic Poly(amidoamine) Dendrimer Induces Lysosomal Apoptotic Pathway at Therapeutically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Substantial cell apoptosis provoked by naked PAMAM dendrimers in HER2-positive human breast cancer via JNK and ERK1/ERK2 signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methyl 3,5-diacetoxybenzoate in Medicinal Chemistry: A Prospective Overview
Introduction
Methyl 3,5-diacetoxybenzoate is a derivative of methyl 3,5-dihydroxybenzoate, a naturally occurring phenolic compound found in some lichen species.[1] While direct and extensive applications of this compound in medicinal chemistry are not widely documented in publicly available literature, its structure suggests significant potential as a versatile building block, intermediate, and prodrug candidate in drug discovery and development. The diacetoxy form can be considered a protected or synthetically modified version of the more biologically investigated methyl 3,5-dihydroxybenzoate. This document provides an overview of the potential applications, relevant synthetic protocols, and biological activities associated with the core scaffold.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and its parent compound, Methyl 3,5-dihydroxybenzoate, is presented below.
| Property | This compound | Methyl 3,5-dihydroxybenzoate |
| CAS Number | 2150-36-9 | 2150-38-1 |
| Molecular Formula | C12H12O6 | C8H8O4 |
| Molecular Weight | 252.22 g/mol | 168.15 g/mol |
| Boiling Point | 377.1±32.0 °C (Predicted) | Not available |
| Density | 1.245±0.06 g/cm3 (Predicted) | Not available |
| Appearance | Solid (Predicted) | White solid |
Synthetic Protocols
The synthesis of this compound typically involves the esterification of 3,5-dihydroxybenzoic acid followed by acetylation of the phenolic hydroxyl groups.
Protocol 1: Synthesis of Methyl 3,5-dihydroxybenzoate
This protocol describes the synthesis of the precursor, Methyl 3,5-dihydroxybenzoate, from 3,5-dihydroxybenzoic acid.[2]
Materials:
-
3,5-dihydroxybenzoic acid (1 equivalent)
-
Methanol (sufficient volume to dissolve)
-
Sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid in methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from water to yield pure Methyl 3,5-dihydroxybenzoate as a white solid.[2]
A patent describes a similar acid-catalyzed esterification process achieving a yield of 92.6%.[2]
Protocol 2: Acetylation of Methyl 3,5-dihydroxybenzoate
This is a general protocol for the acetylation of phenolic hydroxyl groups to yield this compound.
Materials:
-
Methyl 3,5-dihydroxybenzoate (1 equivalent)
-
Acetic anhydride (2.2 equivalents)
-
Pyridine or a tertiary amine base (catalytic amount)
-
Dichloromethane or other suitable aprotic solvent
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard glassware
Procedure:
-
Dissolve Methyl 3,5-dihydroxybenzoate in the chosen solvent in a round-bottom flask.
-
Add the catalytic base to the solution.
-
Cool the mixture in an ice bath and add acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is likely as a synthon for more complex molecules, leveraging the reactivity of its functional groups.
As a Synthetic Intermediate
The dihydroxy and diacetoxy forms of this methyl benzoate can serve as key intermediates in the synthesis of various bioactive compounds. Phenolic compounds are common starting materials in the synthesis of drugs for a wide range of therapeutic areas.[3] The ester and hydroxyl/acetoxy groups provide handles for various chemical transformations.
-
Ester Hydrolysis and Amide Formation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives.
-
O-Alkylation/Acylation: The phenolic hydroxyls of the parent compound are nucleophilic and can be alkylated or acylated to introduce a variety of side chains, a common strategy in drug design to modulate properties like solubility and target binding.[3] The diacetoxy form represents a stable, acylated derivative.
Below is a diagram illustrating the potential synthetic transformations of Methyl 3,5-dihydroxybenzoate.
Caption: Synthetic pathways originating from 3,5-dihydroxybenzoic acid.
Potential Biological Activities
While specific biological data for this compound is scarce, the parent compound, Methyl 3,5-dihydroxybenzoate, isolated from the lichen Parmotrema cristiferum, has been evaluated for certain biological activities.
Enzyme Inhibition
In a study on lichen-derived monoaromatic compounds, Methyl 3,5-dihydroxybenzoate (referred to as 3,5-dihydroxybenzoate methyl in the study) demonstrated potent alpha-glucosidase inhibitory activity.[1]
| Compound | IC50 (µg/mL) for α-glucosidase inhibition |
| Methyl 3,5-dihydroxybenzoate | 24.0 - 171.1 (range for active compounds) |
| Acarbose (Positive Control) | 317 |
Table adapted from data on a series of monoaromatic compounds.[1]
The study indicated that the 3,5-dihydroxy-1-carboxylbenzenoid ring is important for this activity.[1]
The following diagram illustrates a simplified workflow for evaluating enzyme inhibitory activity.
Caption: General workflow for an in vitro enzyme inhibition assay.
Future Perspectives
This compound holds promise for further exploration in medicinal chemistry. Its potential as a prodrug, where the acetyl groups are cleaved in vivo to release the active dihydroxy compound, warrants investigation. Furthermore, its utility as a scaffold for creating libraries of novel compounds for screening against various therapeutic targets remains a viable area for future research. The synthesis is straightforward, making it an accessible starting material for drug discovery programs.
References
Application Notes and Protocols: Methyl 3,5-diacetoxybenzoate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,5-diacetoxybenzoate is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility lies in its role as a protected form of methyl 3,5-dihydroxybenzoate, a versatile building block in medicinal chemistry. The acetylation of the hydroxyl groups allows for selective reactions at other sites of the molecule and can be readily removed under mild conditions. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the preparation of pharmaceutical intermediates, with a focus on the synthesis of resveratrol, a compound known for its cardioprotective, anti-inflammatory, and antioxidant properties.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of methyl 3,5-dihydroxybenzoate, its conversion to this compound, and a subsequent deprotection step.
Table 1: Synthesis of Methyl 3,5-dihydroxybenzoate [1]
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity |
| 3,5-dihydroxybenzoic acid | Methanol, p-toluenesulfonic acid | Methanol | 4 hours | Reflux | 90.7% | >99% |
| 3,5-dihydroxybenzoic acid | Methanol, Sulfuric acid | Methanol | 2 hours | 80-85 °C | 98% | >99% |
Table 2: Acetylation of Methyl 3,5-dihydroxybenzoate
| Starting Material | Reagents | Solvent | Reaction Time | Temperature |
| Methyl 3,5-dihydroxybenzoate | Acetic anhydride, Pyridine | Pyridine | Monitored by TLC | Room Temperature |
Table 3: Hydrolysis of this compound
| Starting Material | Reagents | Solvent | Reaction Time | Temperature |
| This compound | Sodium hydroxide, Water, Methanol | Water/Methanol | 4 hours | Reflux |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,5-dihydroxybenzoate from 3,5-dihydroxybenzoic acid[1]
Materials:
-
3,5-dihydroxybenzoic acid (5 kg)
-
Methanol (80 L)
-
p-toluenesulfonic acid (800 g)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Water
Procedure:
-
In a 100 L glass reaction vessel, add 80 L of methanol and stir.
-
Add 800 g of p-toluenesulfonic acid to the methanol.
-
Add 5 kg of 3,5-dihydroxybenzoic acid to the mixture.
-
Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material disappears.
-
Remove the solvent by distillation under reduced pressure.
-
Dissolve the residue in 10 L of ethyl acetate.
-
Wash the organic phase twice with 20 L of saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic phase with 10 L of water.
-
The aqueous layers are combined and extracted four times with 10 L of ethyl acetate.
-
The organic phases are combined, and the solvent is removed under reduced pressure to obtain a white solid.
-
Recrystallize the solid from 20 L of 5% methanol in water to yield 4.9 kg (90.7%) of methyl 3,5-dihydroxybenzoate.
Protocol 2: Synthesis of this compound (Acetylation)[2]
Materials:
-
Methyl 3,5-dihydroxybenzoate (1.0 equiv.)
-
Pyridine (anhydrous)
-
Acetic anhydride (2.5 equiv. per hydroxyl group)
-
Methanol (dry)
-
Toluene
-
Dichloromethane (or Ethyl acetate)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ (or MgSO₄)
Procedure:
-
Dissolve methyl 3,5-dihydroxybenzoate (1.0 equiv.) in anhydrous pyridine (5-10 mL/mmol) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (2.5 equiv. per hydroxyl group) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Quench the reaction by adding a small amount of dry methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 3: Hydrolysis of this compound to Methyl 3,5-dihydroxybenzoate[3]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Concentrated HCl
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of methanol and water.
-
Add a solution of NaOH (e.g., 2 g in 30 cm³ of water for 9 g of ester) to the flask.
-
Heat the mixture under reflux for 4 hours.
-
After cooling, add concentrated HCl to the mixture to precipitate the product.
-
Filter the white crystalline precipitate and wash it with water to obtain methyl 3,5-dihydroxybenzoate.
Signaling Pathways and Experimental Workflows
Synthesis of Pharmaceutical Intermediates
The acetyl groups in this compound serve as protecting groups for the hydroxyl functionalities of methyl 3,5-dihydroxybenzoate. This protection strategy is crucial in multi-step syntheses where the free hydroxyl groups might interfere with subsequent reactions.[2] An important application is in the synthesis of resveratrol, a naturally occurring polyphenol with significant therapeutic potential.
Caption: Synthetic pathway from 3,5-dihydroxybenzoic acid to Resveratrol.
Experimental Workflow for Acetylation
The following diagram illustrates the general laboratory workflow for the acetylation of a hydroxyl-containing compound.
References
Application Notes and Protocols: Polymerization Reactions Involving Dihydroxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxybenzoic acids (DHBAs) are a class of phenolic compounds that serve as versatile building blocks in the synthesis of advanced polymers. With six main isomers, each possessing two hydroxyl groups and one carboxylic acid group, DHBAs can undergo polymerization to form aromatic polyesters.[1] These polymers are of significant interest to the drug development and biomedical fields due to their potential biocompatibility, biodegradability, and the inherent functionality of the aromatic rings, which can be leveraged for drug conjugation and tuning physicochemical properties.
This document provides detailed application notes and experimental protocols for the synthesis of DHBA monomers and their subsequent polymerization. It is intended to serve as a comprehensive guide for researchers aiming to develop novel polymeric materials for applications such as controlled drug release, tissue engineering, and diagnostics.
Synthesis of Dihydroxybenzoic Acid Monomers
The availability of high-purity DHBA isomers is critical for successful polymerization. While some isomers are commercially available, specific applications may require custom synthesis. Both chemical and enzymatic routes have been established for their production.
Chemical Synthesis: Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a traditional and widely used method for the carboxylation of phenols. It is particularly effective for di- and trihydric phenols, allowing the reaction to proceed under more convenient conditions than for monohydric phenols.[2]
Protocol 2.1.1: Synthesis of 2,4-Dihydroxybenzoic Acid (β-Resorcylic Acid)
This protocol is adapted from the Kolbe-Schmitt reaction using resorcinol as the starting material.[2][3]
-
Preparation: In a 100 mL round-bottom flask, dissolve 5.9 g of resorcinol and 25 g of sodium bicarbonate in 60 mL of distilled water.
-
Reaction: Heat the mixture to reflux at 120-130°C for approximately 2 hours. This ensures the carboxylation of resorcinol.
-
Cooling & Precipitation: After the reaction period, allow the flask to cool to room temperature. Transfer the contents to a 500 mL beaker. Crystals may begin to form upon cooling.
-
Acidification: Carefully add 29 mL of 37% hydrochloric acid dropwise with stirring. Significant frothing will occur due to the release of CO₂ gas. Continue adding acid until the pH of the solution is between 3 and 4. This protonates the carboxylate salt, causing the free acid to precipitate.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by gravity or vacuum filtration.
-
Purification: Recrystallize the crude solid from a minimum amount of hot water to obtain pure, needle-shaped crystals of 2,4-dihydroxybenzoic acid. Dry the final product in a vacuum oven.
Enzymatic Synthesis
Enzymatic synthesis offers a green and highly selective alternative to chemical methods, operating under mild conditions and often yielding products with very high purity.[4]
Protocol 2.2.1: Enzymatic Synthesis of 2,6-Dihydroxybenzoic Acid
This protocol utilizes the enzyme 2,6-dihydroxybenzoic acid decarboxylase (2,6-DHBD) in a reversible carboxylation reaction. To overcome the unfavorable thermodynamic equilibrium, an in-situ product removal (ISPR) strategy is employed.[4][5][6]
-
Reaction Medium Preparation: Prepare a 1.5 L reaction medium consisting of 80 mM resorcinol in 1 M aqueous triethanolamine (TEA).
-
CO₂ Saturation: Transfer the medium to a 3 L bioreactor. Sparge with CO₂ gas at 20 mL/min through a 0.5 µm porous sparger until a constant pH is achieved. Maintain the temperature at 30°C and stir at 450 rpm.
-
Enzyme Addition: Initiate the reaction by adding 64.2 mg/L of 2,6-DHBD cell-free extract to the mixture.
-
In-Situ Product Removal (ISPR): After 24 hours of reaction, add 30 g of a suitable adsorber resin (e.g., Dowex® 1X8-50) to the medium to bind the 2,6-DHBA product, driving the equilibrium towards product formation.[6]
-
Product Elution: After the reaction is complete (monitored by HPLC), collect the adsorber resin. Elute the bound 2,6-DHBA using 1 M HCl in methanol.
-
Purification: Remove the methanol and water via vacuum distillation (e.g., 60°C, 100 mbar) to precipitate the crude product. Wash the crystals with 1 M aqueous HCl and dry in a vacuum oven at 40°C overnight to yield the pure product.[6]
Data Summary: Monomer Synthesis
| Synthesis Method | Starting Material(s) | Key Reagents & Conditions | Reaction Time | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages | Reference(s) |
| Kolbe-Schmitt Reaction | Resorcinol, CO₂ | Alkali metal salt (e.g., NaHCO₃), 120-130°C | 2 - 6 hours | 29 - 91 | 62 - 99 | Utilizes readily available materials | High temperature required; potential for isomer byproducts | [2][4][7] |
| Enzymatic Carboxylation | Resorcinol, CO₂ | 2,6-DHBA decarboxylase, TEA, 30°C, ISPR | Several days | > 80 | > 99 | High selectivity, mild conditions, environmentally friendly | Longer reaction times, requires enzyme production | [4][6] |
Polymerization of Dihydroxybenzoic Acid Derivatives
DHBA monomers can be polymerized into polyesters through various methods. Enzymatic polymerization is gaining traction for its sustainability, while traditional chemical methods like melt polycondensation remain relevant.
Enzymatic Polymerization
Enzymes such as tyrosinase can catalyze the oxidative polymerization of DHBA derivatives, particularly those related to L-DOPA, to form melanin-like polymers.[8] This approach offers exceptional control over the polymer structure under aqueous, mild conditions.
Protocol 3.1.1: General Protocol for Enzymatic Oxidative Polymerization
This protocol is conceptualized based on the enzymatic polymerization of DOPA, a hydroxylated phenylalanine derivative.[8]
-
Monomer Solution: Prepare a solution of the DHBA derivative (e.g., 3,4-DHBA) in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Enzyme Addition: Add a catalytic amount of an appropriate oxidase enzyme (e.g., tyrosinase or laccase).
-
Polymerization: Stir the reaction mixture at room temperature, open to the air to provide oxygen as the co-substrate. Monitor the reaction progress by observing the color change and taking aliquots for analysis (e.g., UV-Vis spectroscopy).
-
Termination & Isolation: Terminate the reaction by denaturing the enzyme (e.g., by adding a strong acid or organic solvent).
-
Purification: Isolate the polymer by centrifugation or precipitation by adding a non-solvent. Wash the polymer repeatedly with water and a suitable organic solvent (e.g., ethanol) to remove unreacted monomer and enzyme residues.
-
Drying: Dry the purified polymer under vacuum.
Melt Polycondensation
Melt polycondensation is a solvent-free method where the monomer is heated above its melting point under vacuum to drive the esterification reaction by removing the condensation byproduct (water).
Protocol 3.2.1: Synthesis of Poly(dihydroxybenzoic acid) via Melt Polycondensation
-
Monomer Preparation: Ensure the DHBA monomer is thoroughly dried to prevent side reactions and achieve high molecular weight. For monomers prone to decarboxylation at high temperatures, it may be necessary to first protect the hydroxyl groups (e.g., via acetylation).
-
Catalyst Addition: Add the DHBA monomer and a suitable polycondensation catalyst (e.g., antimony trioxide, titanium isopropoxide) to a reaction vessel equipped with a mechanical stirrer and a vacuum line.
-
Initial Heating: Heat the mixture under a nitrogen atmosphere to a temperature just above the monomer's melting point to create a homogenous melt.
-
Polymerization under Vacuum: Gradually increase the temperature while applying a high vacuum. The removal of water will drive the polymerization. The viscosity of the melt will increase significantly as the polymer chains grow.
-
Reaction Completion: Continue the reaction until the desired viscosity is reached.
-
Isolation: Cool the reactor under nitrogen. The resulting solid polymer can be removed and, if necessary, purified by dissolving it in a suitable solvent and precipitating it into a non-solvent.
Visualization of Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of the experimental and logical processes involved.
Caption: Workflow for the enzymatic synthesis of 2,6-DHBA.
Caption: General workflow for DHBA polymerization and characterization.
Caption: Conceptual pathway for a DHBA polymer-based drug delivery system.
Applications in Drug Development
Polymers derived from DHBAs, often referred to as poly(hydroxy acids), are promising candidates for drug delivery systems. Their biodegradability and biocompatibility are advantageous for creating drug carriers.[9]
-
Controlled Release: The polyester backbone can be designed to degrade at a controlled rate, allowing for the sustained release of an encapsulated drug. This is beneficial for reducing dosing frequency and improving patient compliance.[10]
-
Drug Conjugation: The phenolic hydroxyl groups on the polymer backbone can serve as handles for covalently attaching drugs, creating polymer-drug conjugates with potentially improved pharmacokinetics and targeted delivery.
-
Nanoparticle Formulation: These polymers can be formulated into nanoparticles or microspheres to encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery to specific tissues or cells.[11][12] The surface of these nanoparticles can be further modified with targeting ligands.[13]
-
Antioxidant Properties: The inherent phenolic nature of the DHBA monomers may impart antioxidant properties to the resulting polymers, which could be beneficial in treating diseases associated with oxidative stress.[14]
References
- 1. Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. 2,4-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal | MDPI [mdpi.com]
- 7. CN102408329A - 2, the preparation method of 4-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 8. Enzymatic polymerization of enantiomeric L−3,4-dihydroxyphenylalanine into films with enhanced rigidity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly(hydroxy acids) in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Improvement of the Anticancer Effect of a Novel Compound Benzoic Acid, 2-Hydroxy-, 2-d-ribofuranosylhydrazide (BHR) Loaded in Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 14. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Methyl 3,5-diacetoxybenzoate for the Introduction of a Resorcinol Moiety in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a conceptual framework for the use of Methyl 3,5-diacetoxybenzoate as a stable precursor for introducing the resorcinol moiety into target molecules. The acetyl protecting groups offer stability during synthetic transformations, and their removal reveals the 1,3-dihydroxybenzene (resorcinol) core, a common pharmacophore in many biologically active compounds.
Introduction of the Resorcinol Moiety
The resorcinol scaffold is a key structural feature in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities, including antiseptic, anti-inflammatory, and anticancer properties. This compound serves as a convenient and protected form of a functionalized resorcinol, allowing for its incorporation into complex molecular architectures. The acetyl groups can be readily removed under basic or acidic conditions to unmask the free hydroxyl groups of the resorcinol unit at a desired stage of a synthetic sequence.
Deprotection of this compound
The primary application of this compound as a resorcinol precursor involves the hydrolysis of the two acetate esters and, if desired, the methyl ester. The choice of hydrolytic conditions (acidic or basic) will determine the final product. Basic hydrolysis will yield the carboxylate salt of 3,5-dihydroxybenzoic acid, which can be subsequently protonated to the free acid, while acidic hydrolysis will directly afford 3,5-dihydroxybenzoic acid.
Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)
This protocol describes the hydrolysis of the acetate and methyl ester groups of this compound to yield 3,5-dihydroxybenzoic acid.
Table 1: Reagents and Materials for Base-Catalyzed Hydrolysis
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Water (H₂O) | Deionized | Laboratory Supply |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available |
| Ethyl Acetate (EtOAc) | Reagent Grade | Commercially Available |
| Brine (saturated NaCl solution) | - | Laboratory Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add a solution of sodium hydroxide (3.0-4.0 eq) in water to the flask.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate of 3,5-dihydroxybenzoic acid should form.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3,5-dihydroxybenzoic acid.
-
The crude product can be purified by recrystallization from hot water or a suitable organic solvent system.
Table 2: Expected Yield and Purity for Base-Catalyzed Hydrolysis
| Product | Form | Typical Yield | Purity |
| 3,5-Dihydroxybenzoic Acid | White to off-white solid | 85-95% | >95% (after recrystallization) |
Application in the Synthesis of Bioactive Molecules: A Case Study of Resveratrol Synthesis
This compound can be envisioned as a starting material for the synthesis of resveratrol, a natural stilbenoid with numerous reported health benefits. The following workflow outlines a plausible synthetic route.
Caption: Synthetic workflow for resveratrol from this compound.
Detailed Experimental Protocols for Resveratrol Synthesis
Step 1: Hydrolysis of this compound to 3,5-Diacetoxybenzoic Acid
-
Note: This step selectively hydrolyzes the methyl ester, leaving the acetate groups intact under carefully controlled conditions.
Table 3: Reagents for Selective Methyl Ester Hydrolysis
| Reagent | Moles (equivalent) |
| This compound | 1.0 |
| Lithium Hydroxide (LiOH) | 1.1 |
| Tetrahydrofuran (THF) | Solvent |
| Water (H₂O) | Solvent |
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add a solution of lithium hydroxide in water and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, acidify the reaction mixture and extract the product.
Step 2: Synthesis of 3,5-Diacetoxybenzoyl Chloride
Table 4: Reagents for Acid Chloride Formation
| Reagent | Moles (equivalent) |
| 3,5-Diacetoxybenzoic Acid | 1.0 |
| Thionyl Chloride (SOCl₂) | 1.2 - 1.5 |
| Dimethylformamide (DMF) | Catalytic |
| Toluene | Solvent |
Procedure:
-
Suspend 3,5-diacetoxybenzoic acid in toluene.
-
Add a catalytic amount of DMF.
-
Add thionyl chloride dropwise and heat the mixture to reflux until the reaction is complete.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
Step 3: Heck Coupling to form Resveratrol Triacetate
Table 5: Reagents for Heck Coupling
| Reagent | Moles (equivalent) |
| 3,5-Diacetoxybenzoyl Chloride | 1.0 |
| 4-Acetoxystyrene | 1.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.01 - 0.05 |
| A suitable ligand (e.g., a phosphine) | 0.02 - 0.10 |
| A suitable base (e.g., Triethylamine) | 1.5 - 2.0 |
| A suitable solvent (e.g., p-xylene) | Solvent |
Procedure:
-
To a solution of 4-acetoxystyrene, base, and the palladium catalyst/ligand in the solvent, add a solution of 3,5-diacetoxybenzoyl chloride.
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC).
-
Cool the reaction, filter off any solids, and purify the crude product by column chromatography.
Step 4: Deprotection to Resveratrol
-
This final step removes all three acetate protecting groups.
Table 6: Reagents for Final Deprotection
| Reagent | Moles (equivalent) |
| Resveratrol Triacetate | 1.0 |
| Sodium Hydroxide (NaOH) | > 3.0 |
| Tetrahydrofuran (THF) | Solvent |
| Water (H₂O) | Solvent |
Procedure:
-
Dissolve resveratrol triacetate in a mixture of THF and water.
-
Add a solution of sodium hydroxide and stir at room temperature.
-
After completion of the reaction, neutralize the mixture, extract the product, and purify by chromatography or recrystallization to obtain resveratrol.
Logical Relationship of Deprotection and Functionalization
The use of this compound follows a clear "protect-couple-deprotect" strategy, which is a cornerstone of modern organic synthesis, particularly in drug discovery where complex molecules are assembled.
Caption: Logical workflow for using a protected resorcinol precursor.
Conclusion
This compound is a valuable and versatile reagent for the introduction of the resorcinol moiety in the synthesis of complex organic molecules. The acetyl protecting groups provide the necessary stability for a range of synthetic transformations, and their facile removal under controlled conditions allows for the late-stage unveiling of the biologically important resorcinol core. The outlined protocols and synthetic workflow provide a foundation for researchers and drug development professionals to incorporate this building block into their synthetic strategies.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3,5-diacetoxybenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Methyl 3,5-diacetoxybenzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Symptom | Possible Cause | Suggested Solution |
| Low or No Product Formation (as per TLC) | 1. Inactive Acylating Agent: Acetic anhydride can hydrolyze over time if exposed to atmospheric moisture. 2. Ineffective Catalyst: The base catalyst (e.g., pyridine) may be of poor quality or contain water. 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | 1. Reagent Quality: Use freshly opened or distilled acetic anhydride. Ensure pyridine is anhydrous. 2. Catalyst: Use a fresh, anhydrous base. Consider adding a more potent acylation catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts. 3. Reaction Conditions: Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50°C) can be applied. |
| Incomplete Reaction (Mixture of Starting Material, Mono- and Di-acetylated Products) | 1. Insufficient Acylating Agent: Not enough acetic anhydride was used to acetylate both hydroxyl groups. 2. Steric Hindrance: While less common for this substrate, steric factors can sometimes slow down the second acetylation. | 1. Stoichiometry: Use a sufficient excess of acetic anhydride (at least 2.2 equivalents, but often a larger excess is used when it also acts as a solvent). 2. Reaction Time: Allow the reaction to stir for a longer period, monitoring by TLC. |
| Product is a Dark-Colored Oil or Solid | 1. Impurities in Pyridine: Pyridine can contain impurities that lead to coloration upon heating. 2. Oxidation: Phenolic compounds can be susceptible to oxidation. | 1. Pyridine Quality: Use freshly distilled pyridine for the reaction. 2. Purification: The color can often be removed during workup and purification. Washing the organic extract with a mild reducing agent solution (e.g., sodium bisulfite) or treatment with activated carbon during recrystallization can be effective. |
| Difficult Purification (Streaking on TLC, Poor Separation in Column Chromatography) | 1. Residual Pyridine: Pyridine can interfere with silica gel chromatography. 2. Inappropriate Solvent System: The polarity of the eluent may not be optimal for separation. | 1. Workup: During the aqueous workup, wash the organic layer thoroughly with dilute HCl or copper sulfate solution to remove all traces of pyridine. Co-evaporation with toluene can also help remove residual pyridine.[1] 2. Chromatography: Use a gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity. |
| Low Yield After Recrystallization | 1. Product is Too Soluble in the Chosen Solvent. 2. Premature Crystallization During Hot Filtration. 3. Using Too Much Solvent for Recrystallization. | 1. Solvent Selection: Choose a solvent system where the product has high solubility at high temperatures and low solubility at room or cold temperatures (e.g., ethanol/water, ethyl acetate/hexane). 2. Technique: Pre-heat the filtration funnel and flask to prevent the product from crashing out. 3. Minimal Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| "Oiling Out" During Recrystallization | 1. The Boiling Point of the Solvent is Higher Than the Melting Point of the Solute. 2. Presence of Impurities. | 1. Solvent Choice: Select a lower-boiling point solvent or a solvent pair. 2. Purity: If significant impurities are present, consider a preliminary purification by column chromatography before recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most common and straightforward method is the O-acetylation of Methyl 3,5-dihydroxybenzoate using an acylating agent like acetic anhydride.[2] A base, typically pyridine, is used as a catalyst and often as the solvent.[1][2]
Q2: Why is pyridine used in this reaction?
Pyridine serves two main purposes in this acetylation reaction. Firstly, it acts as a base to deprotonate the phenolic hydroxyl groups, increasing their nucleophilicity. Secondly, it reacts with acetic anhydride to form a more reactive acetylpyridinium ion intermediate, which accelerates the rate of acylation. It also acts as a solvent for the reaction.
Q3: Can I use a different base instead of pyridine?
Yes, other tertiary amines like triethylamine can be used. In some cases, a catalytic amount of a stronger base, such as 4-dimethylaminopyridine (DMAP), is added to significantly increase the reaction rate, especially for sterically hindered alcohols.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most convenient method to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product, this compound, will be less polar (have a higher Rf value) than the starting material, Methyl 3,5-dihydroxybenzoate.
Q5: What are the expected side products in this synthesis?
The primary side product is the mono-acetylated intermediate (Methyl 3-acetoxy-5-hydroxybenzoate). If the reaction is not driven to completion, a mixture of the starting material, the mono-acetylated product, and the desired di-acetylated product will be obtained.
Q6: What is the best work-up procedure to remove excess acetic anhydride and pyridine?
After the reaction is complete, the mixture is typically diluted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed sequentially with water, a dilute acid (like 1M HCl) to remove pyridine, a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid and unreacted acetic anhydride, and finally with brine.[2]
Quantitative Data Summary
| Parameter | Starting Material: Methyl 3,5-dihydroxybenzoate Synthesis | Product: this compound Synthesis |
| Starting Material | 3,5-Dihydroxybenzoic Acid | Methyl 3,5-dihydroxybenzoate |
| Reagents | Methanol, Acid Catalyst (e.g., H₂SO₄) | Acetic Anhydride, Pyridine |
| Typical Yield | 88-98%[3] | Typically high for this type of reaction, expected to be >90% |
| Reaction Time | 2-4 hours[3] | 2-16 hours (monitored by TLC)[1] |
| Reaction Temperature | Reflux (approx. 65°C) | 0°C to Room Temperature |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,5-dihydroxybenzoate (Starting Material)
This protocol is adapted from a patented industrial process.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dihydroxybenzoic acid (1 equivalent).
-
Reagent Addition: Add methanol (10 volumes) and stir to suspend the solid. Slowly add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 2-4 hours. Monitor the reaction by TLC until all the starting carboxylic acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature and reduce the volume of methanol using a rotary evaporator. Pour the concentrated mixture into cold water and extract with ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl 3,5-dihydroxybenzoate.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent like water or a methanol/water mixture to yield a high-purity white solid.[3]
Protocol 2: Synthesis of this compound (Final Product)
This is a general and robust protocol for the acetylation of phenolic compounds.[2]
-
Reaction Setup: Dissolve Methyl 3,5-dihydroxybenzoate (1.0 equivalent) in anhydrous pyridine (5-10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add acetic anhydride (2.5 - 3.0 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC (typically 2-16 hours).
-
Quenching: Quench the reaction by the slow addition of methanol at 0°C to react with the excess acetic anhydride.
-
Work-up: Co-evaporate the reaction mixture with toluene to remove the majority of the pyridine. Dilute the residue with ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove residual pyridine), water, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: A logical guide for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Methyl 3,5-diacetoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude "Methyl 3,5-diacetoxybenzoate" by recrystallization. The information is tailored for researchers, scientists, and drug development professionals to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
Recrystallization is a purification technique for solid compounds based on their differential solubility in a given solvent at varying temperatures.[1][2] The process involves dissolving the impure this compound in a minimum amount of a suitable hot solvent. As the saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Soluble impurities remain dissolved in the surrounding solution (mother liquor), while insoluble impurities can be removed by hot filtration.[2]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] For esters like this compound, common solvent systems to explore include single solvents like ethanol or isopropanol, or mixed solvent systems such as ethyl acetate/hexanes or ethanol/water.[3][4][5] A good starting point is to perform small-scale solubility tests with various solvents to determine the best option.
Q3: Can I use a mixed solvent system for recrystallization? If so, how?
Yes, a mixed solvent system is useful when no single solvent has the ideal solubility characteristics.[6] This typically involves a "good" solvent in which this compound is readily soluble and a "poor" or "anti-solvent" in which it is much less soluble.[2] The procedure involves dissolving the crude product in a minimal amount of the hot "good" solvent and then slowly adding the "poor" solvent until the solution becomes slightly cloudy (the point of saturation). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[2][6]
Q4: What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution.[7] This often happens if the boiling point of the recrystallization solvent is higher than the melting point of the compound or if the solution is supersaturated with impurities.[7] To prevent this, you can add slightly more solvent to avoid supersaturation or switch to a solvent with a lower boiling point. Slow cooling can also favor crystal formation over oiling out.[8]
Q5: My purified crystals have a low yield. What are the common causes and how can I improve it?
A low yield can result from several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling.[7][9] Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature crystallization: If the solution cools too quickly during hot filtration, product can be lost. Ensure the funnel and receiving flask are pre-heated.[6]
-
Incomplete crystallization: Allow sufficient time for cooling and consider placing the flask in an ice bath to maximize crystal formation after initial cooling to room temperature.[10]
-
Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving the product.[9]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is too dilute (too much solvent was used). | Evaporate some of the solvent to increase the concentration and induce saturation.[2][8] |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites.[8][9] Add a "seed crystal" of pure this compound if available.[8][9] | |
| The product "oils out" instead of crystallizing. | The melting point of the solid is lower than the solution's temperature. | Reheat the solution, add more of the "good" solvent to decrease saturation, and allow it to cool more slowly.[7][8] Consider using a different solvent with a lower boiling point. |
| High concentration of impurities. | Consider a preliminary purification step, such as passing the crude material through a short silica plug, before recrystallization.[11] | |
| Crystallization happens too quickly, potentially trapping impurities. | The solution is too concentrated or cooled too rapidly. | Reheat the solution, add a small amount of additional hot solvent, and allow for slower cooling.[7] A shallow solvent pool in a large flask can also lead to rapid cooling.[7] |
| The resulting crystals are colored or appear impure. | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2][5] |
| Impurities have co-crystallized with the product. | This may indicate that the chosen solvent is not ideal for separating the specific impurities. Re-evaluate the solvent system or consider an alternative purification method like column chromatography.[10] | |
| Low recovery of the purified product. | Too much solvent was used for dissolution or washing. | Use the minimum amount of hot solvent for dissolution and wash the final crystals with a minimal amount of ice-cold solvent.[2][9] |
| Significant product remains in the mother liquor. | After filtering the first crop of crystals, concentrate the mother liquor and cool it again to obtain a second, albeit likely less pure, crop of crystals.[2] |
Quantitative Data Summary
The following table provides hypothetical, yet realistic, data for the recrystallization of this compound based on common outcomes for similar compounds.
| Parameter | Ethanol | Ethyl Acetate/Hexane (1:3) | Isopropanol |
| Solubility ( g/100 mL) at 20°C | 2.5 | 1.8 | 2.1 |
| Solubility ( g/100 mL) at Boiling Point | 25.0 | 22.5 | 24.0 |
| Typical Recovery Yield | 80-90% | 85-95% | 82-92% |
| Purity (by HPLC) | >98% | >99% | >98.5% |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol or isopropanol) and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals in a vacuum oven or by air drying to a constant weight.
Visualizations
Caption: Troubleshooting logic for recrystallization issues.
This guide provides a foundational understanding and practical solutions for the purification of this compound. For novel or particularly challenging purification scenarios, further optimization of solvent systems and techniques may be required.
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
Column chromatography conditions for "Methyl 3,5-diacetoxybenzoate" purification
This technical support center provides guidance on the purification of Methyl 3,5-diacetoxybenzoate using column chromatography. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel (230-400 mesh) is the most common and effective stationary phase for the purification of this compound due to its polarity.[1] For compounds that are unstable on silica, alternatives like alumina or Florisil can be considered.[2]
Q2: Which solvent system (eluent) is suitable for the purification of this compound?
A2: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.[3] A gradient elution, starting with a lower polarity and gradually increasing it, is often effective for separating the product from impurities.[4][5]
Q3: How can I determine the appropriate solvent ratio using TLC?
A3: Spot the crude reaction mixture on a TLC plate and develop it in various ratios of your chosen solvent system (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate). The ideal system will show good separation between the spot corresponding to this compound and any impurities, with the product spot having an Rf value between 0.25 and 0.35.[3]
Q4: My compound is not moving from the baseline on the TLC plate even with a high concentration of ethyl acetate. What should I do?
A4: This indicates that the eluent is not polar enough. You can try a more polar solvent system, such as dichloromethane and methanol.[6] If the compound remains immobile, it may be too polar for normal-phase chromatography. In such cases, reverse-phase chromatography could be a viable alternative.[7]
Q5: What are the common impurities I should expect?
A5: Common impurities can include unreacted starting material (Methyl 3,5-dihydroxybenzoate), mono-acetylated intermediate, and any excess acetylating agent or byproducts from the reaction. If the starting material was impure, related isomers might also be present.[8]
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Method Development
A crucial first step is to identify a suitable solvent system using TLC.
Materials:
-
TLC plates (silica gel 60 F254)
-
Crude this compound
-
Developing chambers
-
A selection of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
UV lamp for visualization
Methodology:
-
Dissolve a small amount of the crude product in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the dissolved sample onto the baseline of a TLC plate.
-
Prepare a developing chamber with a small amount of the chosen eluent system (e.g., 8:2 hexanes:ethyl acetate).
-
Place the TLC plate in the chamber and allow the solvent to ascend the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp (254 nm).[4]
-
Calculate the Rf value for each spot. Adjust the solvent system to achieve an Rf of 0.25-0.35 for the product and good separation from impurities.
Protocol 2: Column Chromatography Purification
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand
-
Eluent system determined from TLC
-
Crude this compound
-
Collection tubes or flasks
-
Rotary evaporator
Methodology:
-
Column Packing:
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica gel.[9]
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[1][3]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to start the flow.
-
Begin eluting with the solvent system of low polarity. If using a gradient, gradually increase the polarity of the eluent to separate the components.[5]
-
-
Fraction Collection and Analysis:
Data Presentation
Table 1: Suggested Solvent Systems for TLC and Column Chromatography
| Solvent System Components | Starting Ratio (v/v) | Application Notes |
| Hexanes:Ethyl Acetate | 9:1 to 7:3 | A good starting point for moderately polar compounds. Adjust the ratio based on TLC results.[4] |
| Dichloromethane:Ethyl Acetate | 95:5 to 80:20 | Can be effective for compounds of similar polarity. |
| Dichloromethane:Methanol | 99:1 to 95:5 | Useful for more polar compounds or if separation is poor with ethyl acetate systems.[6] |
Table 2: Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Product elutes with the solvent front (High Rf) | Eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the proportion of hexanes).[4] |
| Product does not move from the origin (Low Rf) | Eluent is not polar enough. | Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate or switch to a more polar system like DCM/MeOH).[4] |
| Poor separation of spots (overlapping bands) | Inappropriate solvent system. | Fine-tune the solvent ratio or try a different solvent system. A shallower polarity gradient may improve resolution. |
| Streaking or tailing of the product spot | Compound interacting strongly with silica; compound is acidic. | Add a small amount of acetic acid (e.g., 0.1-1%) to the eluent to suppress deprotonation of silanol groups and improve peak shape.[2][7] |
| The product seems to be decomposing on the column | The compound is unstable on silica gel. | Perform a 2D TLC to check for stability.[2] If unstable, consider using a less acidic stationary phase like neutral alumina or Florisil.[2] |
| Cracking of the silica gel bed | Improper packing or the column ran dry. | Ensure the silica gel is packed as a uniform slurry and the solvent level is always kept above the top of the stationary phase. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for TLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Common impurities in the synthesis of "Methyl 3,5-diacetoxybenzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3,5-diacetoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and efficient method for the synthesis of this compound is the acetylation of Methyl 3,5-dihydroxybenzoate. This reaction is typically carried out using acetic anhydride as the acetylating agent and pyridine as a catalyst and base.[1][2][3]
Q2: What is the role of pyridine in this reaction?
Pyridine serves a dual purpose in the acetylation of phenols. Firstly, it acts as a nucleophilic catalyst, reacting with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate. Secondly, it functions as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.
Q3: How can I monitor the progress of the reaction?
The progress of the acetylation reaction can be effectively monitored using Thin-Layer Chromatography (TLC).[4][5][6] By spotting the reaction mixture alongside the starting material (Methyl 3,5-dihydroxybenzoate) on a TLC plate, the disappearance of the starting material and the appearance of the product can be observed. The product, being more esterified, will be less polar and thus have a higher Rf value than the starting dihydroxy compound.
Q4: What are the expected byproducts of this synthesis?
The primary byproducts are residual acetic acid and pyridine. Incomplete reactions can also be a source of impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Incomplete or Slow Reaction
Symptoms:
-
TLC analysis shows a significant amount of starting material (Methyl 3,5-dihydroxybenzoate) remaining after the expected reaction time.
-
The presence of the mono-acetylated intermediate, Methyl 3-acetoxy-5-hydroxybenzoate, is observed on the TLC plate as a spot with an intermediate Rf value between the starting material and the final product.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Acetic Anhydride | Use a molar excess of acetic anhydride (typically 2.5 to 3 equivalents per hydroxyl group) to ensure complete acetylation.[7] |
| Inactive Catalyst | Use freshly distilled or high-purity pyridine. Old or impure pyridine can be less effective. |
| Low Reaction Temperature | While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction carefully by TLC to avoid potential side reactions at higher temperatures. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous pyridine. Water can hydrolyze acetic anhydride, reducing its effectiveness. |
Issue 2: Product Contamination and Purification Challenges
Symptoms:
-
The isolated product is an oil or a low-melting solid, indicating the presence of impurities.
-
NMR or other spectroscopic analyses show unexpected signals.
Common Impurities and Their Removal:
| Impurity | Identification | Removal Method |
| Unreacted Methyl 3,5-dihydroxybenzoate | A more polar spot on TLC compared to the product. | Column chromatography on silica gel. |
| Methyl 3-acetoxy-5-hydroxybenzoate (Mono-acetylated intermediate) | A spot on TLC with polarity between the starting material and the product. | Careful column chromatography can separate this from the desired product. |
| Acetic Acid | Acidic residue. | During workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize and remove acetic acid.[1] |
| Pyridine | Characteristic odor. | Wash the organic layer with a dilute solution of hydrochloric acid (e.g., 1M HCl) or an aqueous copper sulfate solution to remove residual pyridine.[1][8] |
| Hydrolysis Products (back to mono-acetate or diol) | Can form during aqueous workup if conditions are not neutral or if the product is exposed to moisture for extended periods. | Ensure the workup is performed promptly and the final product is thoroughly dried. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline for the acetylation of Methyl 3,5-dihydroxybenzoate.
Materials:
-
Methyl 3,5-dihydroxybenzoate
-
Acetic Anhydride (Ac₂O)
-
Anhydrous Pyridine
-
Dichloromethane (or Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve Methyl 3,5-dihydroxybenzoate (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of starting material) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.5 - 3.0 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of methanol.
-
Remove the pyridine and excess acetic anhydride by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.
Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., Hexane:Ethyl Acetate 7:3 v/v)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.
-
On a TLC plate, draw a faint baseline with a pencil about 1 cm from the bottom.
-
Using a capillary tube, spot a small amount of the starting material (dissolved in a suitable solvent) on the left of the baseline.
-
Spot the reaction mixture in the center of the baseline.
-
Co-spot both the starting material and the reaction mixture on the right of the baseline.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Once the solvent front is about 1 cm from the top, remove the plate and mark the solvent front with a pencil.
-
Allow the plate to dry and visualize the spots under a UV lamp.
-
The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane.
Visualizations
Logical Workflow for Troubleshooting Impurities
Caption: A logical workflow to identify and address common impurities.
Experimental Workflow for Synthesis and Purification
Caption: A step-by-step workflow for the synthesis and purification.
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]
- 3. The reaction,C6H5OH+CH3COCl→pyridineC6H5OCOCH3 is called [infinitylearn.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Monitoring the Deprotection of Methyl 3,5-diacetoxybenzoate by TLC
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for monitoring the deprotection of Methyl 3,5-diacetoxybenzoate to Methyl 3,5-dihydroxybenzoate using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using TLC to monitor this deprotection reaction?
A1: Thin-Layer Chromatography (TLC) separates compounds based on their difference in polarity.[1] The stationary phase (silica gel on the TLC plate) is highly polar, while the mobile phase (the solvent system) is less polar.[2][3] In this deprotection, the starting material, this compound, is less polar than the product, Methyl 3,5-dihydroxybenzoate, due to the presence of two polar hydroxyl (-OH) groups in the product. As the mobile phase ascends the plate, the less polar starting material travels further up the plate (higher Retention Factor, Rf), while the more polar product adheres more strongly to the silica gel and travels a shorter distance (lower Rf).[4] Monitoring the reaction involves observing the disappearance of the starting material's spot and the appearance of the product's spot over time.
Q2: What are the expected relative Rf values for the starting material and product?
A2: The absolute Rf values are highly dependent on the specific solvent system used. However, a clear relative difference will always be observed. The starting material (this compound) will have a significantly higher Rf value than the product (Methyl 3,5-dihydroxybenzoate). An ideal solvent system will give an Rf for the starting material of ~0.6-0.7 and for the product of ~0.2-0.3, allowing for clear separation.
Q3: How do I choose an appropriate solvent system (mobile phase)?
A3: The choice of solvent system is a process of optimization. A common starting point for compounds of this type is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5]
-
If both spots are too low (low Rf): The solvent system is not polar enough to move the compounds up the plate. Increase the proportion of the more polar solvent (e.g., move from 10% ethyl acetate in hexanes to 20% or 30%).[6][7]
-
If both spots are too high (high Rf): The solvent system is too polar. Decrease the proportion of the polar solvent.[6][7] The goal is to find a solvent system that provides the best separation between the spots.[5]
Q4: How can I visualize the spots on the TLC plate?
A4: Both the reactant and the product contain a benzene ring, which makes them UV-active. After developing the plate, you can visualize the spots by shining a UV lamp (254 nm) on them; the spots will appear as dark circles against a fluorescent green background.[1][8] If spots are not visible, alternative visualization techniques include using a staining solution, such as potassium permanganate or an anisaldehyde stain, followed by gentle heating.[2]
Q5: What is the purpose of a "co-spot" on the TLC plate?
A5: A co-spot is a lane on the TLC plate where both the starting material and the reaction mixture are spotted in the same place.[2] This is a crucial control to confirm the identity of the spots. If the reaction mixture spot corresponding to the starting material is truly the starting material, it will merge perfectly with the starting material spot in the co-spot lane, appearing as a single, albeit more concentrated, spot. This helps to differentiate the starting material from any new products or intermediates, especially if their Rf values are very similar.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or tailing vertically. | 1. The sample is too concentrated (overloaded).[5][6][7] 2. The product, Methyl 3,5-dihydroxybenzoate, is acidic and interacting strongly with the silica gel. | 1. Dilute the sample of the reaction mixture before spotting it on the TLC plate.[6][10] 2. Add a small amount (0.1–1%) of acetic acid to the mobile phase to suppress the ionization of the phenolic hydroxyl groups and improve the spot shape.[3][6] |
| All spots remain at the bottom (Rf is too low). | The mobile phase is not polar enough to elute the compounds.[6][7] | Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| All spots are near the top (Rf is too high). | The mobile phase is too polar.[6][7] | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. |
| No spots are visible under UV light. | 1. The sample spotted was too dilute.[6] 2. The reaction has not been initiated, or the compounds have evaporated (unlikely for these specific compounds). | 1. Concentrate the sample or spot the plate multiple times in the same location, allowing the solvent to dry between applications.[6] 2. Try a chemical stain (e.g., potassium permanganate) for visualization.[2] |
| The solvent front runs unevenly. | 1. The bottom of the TLC plate is not level with the solvent in the chamber. 2. The chamber is not properly sealed and saturated with solvent vapors.[4] 3. The edge of the TLC plate is chipped or damaged.[10] | 1. Ensure the plate is placed vertically in the chamber and the solvent level is below the baseline.[11] 2. Line the chamber with a piece of filter paper soaked in the eluent and keep the chamber covered.[5] 3. Use a new, undamaged plate.[3] |
| I see a third spot between the reactant and product. | This is likely the mono-deprotected intermediate (Methyl 3-acetoxy-5-hydroxybenzoate), where only one of the two acetate groups has been removed. | This is normal during the reaction. Continue monitoring, and this intermediate spot should eventually be converted to the final product spot. |
Experimental Protocols
Protocol 1: Deprotection of this compound (Base-Catalyzed Hydrolysis)
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF) (e.g., a 1:1 ratio) in a round-bottom flask.
-
Initiation: Add a 1 M aqueous solution of lithium hydroxide (LiOH) (2.2 eq) to the flask while stirring at room temperature.[8]
-
Monitoring: Begin monitoring the reaction immediately using the TLC protocol below. Take a small aliquot from the reaction mixture using a capillary tube every 30-60 minutes.
-
Quenching: Once TLC analysis indicates the complete consumption of the starting material, carefully add 1 M hydrochloric acid (HCl) to the reaction mixture until the pH is acidic (~pH 5).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude Methyl 3,5-dihydroxybenzoate.
Protocol 2: Monitoring the Reaction by TLC
-
Prepare the Chamber: Pour the chosen mobile phase (e.g., 30% Ethyl Acetate in Hexane) into a developing chamber to a depth of about 0.5 cm. Line the inside of the chamber with a piece of filter paper to ensure the atmosphere is saturated with solvent vapors. Cover the chamber.[5][11]
-
Prepare the Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on this line for the starting material (SM), co-spot (C), and reaction mixture (RM).[1]
-
Spot the Plate:
-
SM Lane: Dissolve a tiny amount of the starting material, this compound, in a volatile solvent (like ethyl acetate) and use a capillary tube to apply a small spot on the 'SM' mark.
-
RM Lane: Use a clean capillary tube to take a small aliquot of the reaction mixture and spot it directly onto the 'RM' mark.
-
C Lane: Spot the starting material solution on the 'C' mark, and then, using the reaction mixture capillary, spot the reaction mixture directly on top of the SM spot.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber using forceps. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate undisturbed.[11]
-
Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[2] Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. Calculate the Rf values if necessary. The reaction is complete when the SM spot in the RM lane has completely disappeared.
Quantitative Data Summary
The following table summarizes the expected characteristics of the compounds involved in the deprotection reaction. Absolute Rf values are illustrative and will vary based on exact TLC conditions.
| Compound | Structure | Molecular Weight ( g/mol ) | Polarity | Expected Rf (30% EtOAc/Hexane) |
| This compound (Starting Material) | COC(=O)c1cc(OC(=O)C)cc(OC(=O)C)c1 | 252.22 | Low | ~0.70 |
| Methyl 3-acetoxy-5-hydroxybenzoate (Intermediate) | COC(=O)c1cc(O)cc(OC(=O)C)c1 | 210.19 | Medium | ~0.45 |
| Methyl 3,5-dihydroxybenzoate (Product) | COC(=O)c1cc(O)cc(O)c1 | 168.15 | High | ~0.25 |
Visualized Experimental Workflow
Caption: Experimental workflow for monitoring the deprotection reaction via TLC.
TLC Troubleshooting Logic
Caption: Decision tree for troubleshooting common TLC analysis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. organomation.com [organomation.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. silicycle.com [silicycle.com]
- 7. microbiozindia.com [microbiozindia.com]
- 8. rsc.org [rsc.org]
- 9. Chromatography [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Preventing side reactions during the acetylation of methyl 3,5-dihydroxybenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions during the acetylation of methyl 3,5-dihydroxybenzoate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this chemical transformation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the acetylation of methyl 3,5-dihydroxybenzoate, providing potential causes and their solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Low to no conversion of starting material | 1. Inactive Acetylating Agent: Acetic anhydride can hydrolyze over time if exposed to moisture.[1] 2. Insufficient Catalyst: In base-catalyzed reactions, an inadequate amount of base may not be enough to deprotonate the phenolic hydroxyl groups effectively. In acid-catalyzed reactions, the catalyst may be deactivated.[2] 3. Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy. | 1. Use Fresh Reagents: Use a fresh, unopened bottle of acetic anhydride or distill it prior to use. Ensure all glassware is thoroughly dried. 2. Optimize Catalyst Loading: For base-catalyzed reactions (e.g., with pyridine or triethylamine), use at least a stoichiometric amount relative to the hydroxyl groups. For acid-catalyzed reactions, ensure the catalyst is active and used in appropriate quantities. 3. Increase Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). |
| Formation of Di-acetylated Product Instead of Mono-acetylated Product | 1. Excess Acetylating Agent: Using a large excess of the acetylating agent will favor the acetylation of both hydroxyl groups. 2. Prolonged Reaction Time: Allowing the reaction to proceed for an extended period can lead to the slower acetylation of the second hydroxyl group. 3. High Reaction Temperature: Higher temperatures can provide the necessary energy to acetylate the less reactive hydroxyl group. | 1. Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the acetylating agent for mono-acetylation. 2. Monitor Reaction Progress: Closely monitor the reaction using TLC and stop the reaction once the desired mono-acetylated product is predominantly formed. 3. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the more reactive hydroxyl group. |
| Formation of C-Acetylated Byproduct (Fries Rearrangement) | 1. Acidic Conditions: The Fries rearrangement is catalyzed by Lewis or Brønsted acids.[3] If the reaction is performed under acidic conditions, or if the workup involves strong acids, the O-acetylated product can rearrange to a C-acetylated product. | 1. Use Basic or Neutral Conditions: Employ base-catalyzed acetylation (e.g., with pyridine) to avoid the Fries rearrangement.[2] During workup, use a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acid. |
| Hydrolysis of the Ester Product | 1. Presence of Water During Workup: The acetylated product is an ester and can be hydrolyzed back to the phenol in the presence of acid or base and water.[4] | 1. Anhydrous Conditions and Careful Workup: Ensure the reaction is carried out under anhydrous conditions. During the workup, minimize the contact time with aqueous acidic or basic solutions. Extract the product into an organic solvent and dry it thoroughly before solvent removal. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the acetylation of methyl 3,5-dihydroxybenzoate?
The primary side reactions are:
-
Di-acetylation: Acetylation of both hydroxyl groups to form methyl 3,5-diacetoxybenzoate.
-
C-Acetylation (Fries Rearrangement): Migration of the acetyl group from the oxygen atom to the aromatic ring, forming a hydroxy acetylbenzoate derivative. This is more common under acidic conditions.[3]
-
Hydrolysis: The acetylating agent (e.g., acetic anhydride) can be hydrolyzed by moisture, reducing its effectiveness. The product can also be hydrolyzed back to the starting material during workup.
Q2: How can I selectively achieve mono-acetylation of methyl 3,5-dihydroxybenzoate?
To favor mono-acetylation, you should:
-
Use a controlled amount of the acetylating agent (typically 1.0 to 1.2 equivalents).
-
Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to exploit potential differences in the reactivity of the two hydroxyl groups.
-
Monitor the reaction progress closely by TLC and quench the reaction once the desired product is maximized.
Q3: What is the role of pyridine in the acetylation reaction?
Pyridine serves two main purposes in acetylation with acetic anhydride:
-
It acts as a base to deprotonate the phenolic hydroxyl groups, making them more nucleophilic and increasing the reaction rate.[2]
-
It acts as a solvent for the reaction.
Q4: My reaction mixture turned dark yellow/red. What does this indicate?
The formation of colored byproducts can occur, especially when using reagents like pyridine or triethylamine with acetic anhydride at elevated temperatures. This may be due to the formation of oligomeric species from the reaction of the catalyst with the acetylating agent itself. It is often recommended to add the catalyst last to a mixture of the substrate and acetylating agent.
Q5: How do I purify the acetylated product?
The crude product can be purified by the following methods:
-
Extraction: After quenching the reaction, the product is typically extracted into an organic solvent like ethyl acetate. The organic layer is then washed with a mild acid (to remove basic catalysts like pyridine), a mild base (to remove unreacted starting material and acetic acid), and brine.
-
Column Chromatography: For high purity, silica gel column chromatography is effective. A solvent system of hexane and ethyl acetate is a good starting point for elution.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used for purification.
Data Presentation
The table below provides illustrative data on the influence of reaction conditions on the product distribution in the acetylation of methyl 3,5-dihydroxybenzoate. (Note: This data is representative and based on general principles of phenol acetylation.)
| Entry | Acetylating Agent (Equivalents) | Catalyst | Temperature (°C) | Time (h) | Mono-acetate Yield (%) | Di-acetate Yield (%) | Starting Material (%) |
| 1 | Acetic Anhydride (1.1) | Pyridine | 0 | 2 | 75 | 10 | 15 |
| 2 | Acetic Anhydride (1.1) | Pyridine | 25 | 2 | 65 | 25 | 10 |
| 3 | Acetic Anhydride (2.2) | Pyridine | 25 | 4 | 5 | 93 | 2 |
| 4 | Acetic Anhydride (1.1) | H₂SO₄ (cat.) | 25 | 2 | 40 | 15 | 45 (plus Fries rearrangement byproducts) |
Experimental Protocols
Protocol 1: Selective Mono-acetylation of Methyl 3,5-dihydroxybenzoate
This protocol aims to selectively acetylate one of the hydroxyl groups.
Materials:
-
Methyl 3,5-dihydroxybenzoate
-
Acetic anhydride (Ac₂O)
-
Dry pyridine
-
Dry dichloromethane (CH₂Cl₂)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
TLC plates
-
Silica gel for column chromatography
Procedure:
-
Dissolve methyl 3,5-dihydroxybenzoate (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the starting material is mostly consumed and the desired mono-acetylated product is the major spot on TLC, quench the reaction by adding cold water.
-
Dilute the mixture with CH₂Cl₂ and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove acetic acid and unreacted starting material), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent to obtain methyl 3-acetoxy-5-hydroxybenzoate.
Protocol 2: Di-acetylation of Methyl 3,5-dihydroxybenzoate
This protocol is for the exhaustive acetylation of both hydroxyl groups.
Materials:
-
Same as Protocol 1.
Procedure:
-
Dissolve methyl 3,5-dihydroxybenzoate (1.0 equivalent) in dry pyridine under an inert atmosphere.
-
Add acetic anhydride (2.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis shows complete conversion of the starting material and the mono-acetylated intermediate.
-
Quench the reaction by slowly adding it to ice water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be done by recrystallization or column chromatography if necessary.
Visualizations
Caption: Decision workflow for selective acetylation.
Caption: Troubleshooting logic for side reactions.
References
Technical Support Center: Troubleshooting the Incomplete Hydrolysis of "Methyl 3,5-diacetoxybenzoate"
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the hydrolysis of "Methyl 3,5-diacetoxybenzoate." This reaction is critical for the synthesis of 3,5-dihydroxybenzoic acid, a valuable intermediate in pharmaceuticals and other fine chemicals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the hydrolysis of "this compound."
Q1: My hydrolysis reaction of "this compound" is very slow or appears incomplete. What are the potential causes and how can I resolve this?
A1: Incomplete or sluggish hydrolysis of "this compound" can stem from several factors, primarily related to reaction conditions and the inherent structure of the starting material. The presence of two sterically hindering acetate groups can slow down the hydroxide attack on the ester carbonyls.
Troubleshooting Steps:
-
Insufficient Base: Ensure at least three equivalents of a strong base (e.g., NaOH or KOH) are used to hydrolyze both acetate esters and the methyl ester.
-
Low Reaction Temperature: Increasing the reaction temperature by heating under reflux can significantly accelerate the rate of hydrolysis.
-
Inadequate Reaction Time: Due to steric hindrance, this specific hydrolysis may require longer reaction times than simpler esters. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Poor Solubility: "this compound" has poor solubility in purely aqueous solutions. Using a co-solvent like methanol or ethanol can improve solubility and reaction rate.
Q2: I am observing multiple spots on my TLC plate even after an extended reaction period. What are these intermediate compounds?
A2: The multiple spots on your TLC plate likely indicate a mixture of the starting material, partially hydrolyzed intermediates, and the final product. The hydrolysis is a stepwise process, and incomplete reaction will result in the presence of these intermediates.
Possible Species on TLC:
-
Starting Material: this compound
-
Intermediate 1: Methyl 3-acetoxy-5-hydroxybenzoate
-
Intermediate 2: Methyl 3,5-dihydroxybenzoate
-
Final Product: 3,5-dihydroxybenzoic acid (as the carboxylate salt before acidification)
To confirm the identity of the spots, you can try to isolate them or compare them with commercially available standards if possible. A more polar solvent system for your TLC might help in better separation of these spots.
Q3: What is the recommended solvent system for the hydrolysis of "this compound"?
A3: A mixed solvent system is highly recommended to ensure the solubility of both the organic substrate ("this compound") and the inorganic base (e.g., NaOH). A mixture of methanol and water is a common and effective choice. The methanol helps to dissolve the ester, while the water dissolves the base and facilitates the hydrolysis.
Q4: How can I effectively monitor the progress of the hydrolysis reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction's progress.
TLC Monitoring Protocol:
-
Prepare your TLC plate: Use a silica gel plate.
-
Spotting: Apply a small spot of your starting material (dissolved in a suitable solvent) and a spot of the reaction mixture at different time intervals.
-
Eluent: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1) is a good starting point for the eluent. You may need to add a small amount of acetic acid or methanol to the eluent to get better separation and spot shape for the acidic product.
-
Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, more polar spot (which will be the carboxylate salt and will likely stay at the baseline until acidification) indicates the progress of the reaction.
Q5: After acidifying the reaction mixture, I am not observing any precipitate of my product, or the yield is significantly low. What could be the issue?
A5: This is a common issue in the work-up of hydrolysis reactions.
Troubleshooting Product Precipitation:
-
Incorrect pH: Ensure the solution is sufficiently acidic. Use pH paper or a pH meter to check that the pH is around 2-3. Add more acid (e.g., concentrated HCl) dropwise if necessary.
-
Insufficient Cooling: The solubility of 3,5-dihydroxybenzoic acid in water is temperature-dependent. Cooling the acidified solution in an ice bath can promote precipitation.
-
Product Solubility: 3,5-dihydroxybenzoic acid has some solubility in water. If the concentration of your product is low, it may not precipitate. In this case, you will need to perform an extraction with an organic solvent like ethyl acetate.
-
Extraction: If precipitation is not effective, extract the acidified aqueous solution multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain your product.
Quantitative Data Summary
| Parameter | Recommended Condition/Value | Troubleshooting Action |
| Base Stoichiometry | ≥ 3 equivalents of NaOH or KOH | Add more base if the reaction is stalled. |
| Reaction Temperature | Reflux (typically 60-100 °C) | Increase temperature if the reaction is slow at room temperature. |
| Reaction Time | 4-12 hours (monitor by TLC) | Extend reaction time if starting material is still present. |
| Solvent System | Methanol:Water (e.g., 2:1 v/v) | Adjust solvent ratio to improve solubility. |
| Work-up pH | 2-3 | Add more acid to ensure complete protonation of the carboxylate. |
Experimental Protocols
Protocol for the Complete Hydrolysis of "this compound"
This protocol is a general guideline and may require optimization based on your specific experimental setup and scale.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol
-
Deionized water
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
TLC plates (silica gel) and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in methanol.
-
Addition of Base: In a separate beaker, dissolve at least 3 equivalents of NaOH in water. Add the NaOH solution to the stirred solution of the ester in the round-bottom flask.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle or oil bath.
-
Monitoring: Monitor the progress of the reaction by TLC every hour. The reaction is complete when the starting material spot is no longer visible on the TLC plate.
-
Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify by slowly adding concentrated HCl until the pH is between 2 and 3. A precipitate of 3,5-dihydroxybenzoic acid should form.
-
Isolation:
-
Filtration: If a significant amount of precipitate forms, collect the solid by vacuum filtration, wash it with cold deionized water, and dry it in a vacuum oven.
-
Extraction: If little or no precipitate forms, transfer the acidified solution to a separatory funnel and extract it three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude 3,5-dihydroxybenzoic acid can be further purified by recrystallization from hot water or an appropriate organic solvent system.
Visualizations
Caption: Troubleshooting workflow for incomplete hydrolysis.
Caption: Reaction pathway for the hydrolysis of this compound.
Technical Support Center: Scaling Up the Synthesis of Methyl 3,5-diacetoxybenzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the synthesis of Methyl 3,5-diacetoxybenzoate. This document includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions, all presented in a user-friendly question-and-answer format.
Experimental Protocols
A detailed methodology for the synthesis of this compound is provided below. This protocol is designed to be scalable for laboratory and pilot plant production.
Objective: To synthesize this compound from Methyl 3,5-dihydroxybenzoate through acetylation.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Purity | Notes |
| Methyl 3,5-dihydroxybenzoate | 168.15 | >98% | Starting material |
| Acetic Anhydride | 102.09 | >99% | Acetylating agent |
| Pyridine (anhydrous) | 79.10 | >99.8% | Catalyst and solvent |
| Dichloromethane (DCM, anhydrous) | 84.93 | >99.8% | Reaction solvent |
| Hydrochloric Acid (HCl) | 36.46 | 1 M aq. | For workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | aq. | For workup |
| Brine (Saturated NaCl solution) | 58.44 | aq. | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Drying agent | |
| Ethyl Acetate | 88.11 | HPLC | For extraction and chromatography |
| Hexane | 86.18 | HPLC | For chromatography |
Procedure:
-
Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 3,5-dihydroxybenzoate (1.0 eq) in anhydrous dichloromethane (10 mL per gram of starting material) and anhydrous pyridine (3.0 eq).
-
Addition of Acetic Anhydride: Cool the reaction mixture to 0 °C using an ice bath. Add acetic anhydride (2.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly quench the reaction by adding 1 M HCl (5 mL per gram of starting material). Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 5 mL/g), saturated NaHCO₃ solution (2 x 5 mL/g), and brine (1 x 5 mL/g).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 30%) or by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Data Presentation
The following tables summarize key quantitative data for the synthesis of this compound.
Table 1: Reagent Quantities for a 10g Scale Synthesis
| Reagent | Moles (mol) | Mass (g) | Volume (mL) | Equivalents |
| Methyl 3,5-dihydroxybenzoate | 0.059 | 10.0 | - | 1.0 |
| Acetic Anhydride | 0.148 | 15.1 | 14.0 | 2.5 |
| Pyridine | 0.177 | 14.0 | 14.3 | 3.0 |
| Dichloromethane | - | - | 100 | - |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 6 hours |
| Expected Yield | 85 - 95% (after purification) |
| Purity | >98% (by HPLC) |
| Appearance | White to off-white solid |
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Formation
-
Question: My TLC analysis shows only the starting material spot, even after several hours of reaction time. What could be the problem?
-
Answer: This indicates that the acetylation reaction has not proceeded. Several factors could be at play:
-
Moisture: The presence of water in the reagents or glassware can quench the acetic anhydride and inhibit the reaction. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Reagent Quality: The acetic anhydride or pyridine may have degraded. Use freshly opened or purified reagents.
-
Insufficient Catalyst: Pyridine acts as a catalyst. Ensure the correct stoichiometric amount is used.
-
Low Temperature: While the initial addition is done at 0 °C to control the exothermic reaction, the reaction itself may require room temperature to proceed at a reasonable rate.
-
Issue 2: Incomplete Reaction and Presence of Mono-acetylated Byproduct
-
Question: My TLC shows the starting material, the desired product, and an intermediate spot. How can I drive the reaction to completion?
-
Answer: The presence of a mono-acetylated intermediate is common if the reaction is not complete.
-
Increase Reaction Time: Continue stirring the reaction at room temperature and monitor by TLC every hour.
-
Increase Acetic Anhydride: A slight excess of acetic anhydride can help drive the reaction to completion. You can add an additional 0.2-0.5 equivalents of acetic anhydride.
-
Increase Temperature: Gently warming the reaction mixture to 40-50 °C may increase the reaction rate, but be cautious as this can also lead to side reactions.
-
Issue 3: Formation of Colored Impurities
-
Question: The final product is a yellow or brown solid, not the expected white solid. What causes this discoloration?
-
Answer: Color formation can be due to several factors:
-
Impure Reagents: Impurities in the starting material or reagents can lead to colored byproducts.
-
Side Reactions: At higher temperatures, side reactions can occur, leading to polymerization or degradation products.
-
Residual Pyridine: Pyridine can be difficult to remove completely and may cause coloration. Ensure thorough washing with HCl during the workup.
-
Purification: The colored impurities can often be removed by recrystallization with activated charcoal or by column chromatography.
-
Issue 4: Difficulty in Product Purification
-
Question: I am having trouble separating the product from the starting material and byproducts by column chromatography.
-
Answer:
-
Optimize Solvent System: The polarity of the eluent is crucial for good separation. Experiment with different ratios of hexane and ethyl acetate. A shallower gradient during chromatography can improve resolution.
-
Recrystallization: If chromatography is not effective, try recrystallization from different solvent systems. A good starting point is a mixture of a solvent in which the product is soluble (like ethyl acetate) and a solvent in which it is less soluble (like hexane).
-
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine in this reaction?
A1: Pyridine serves two main purposes in this acetylation reaction. Firstly, it acts as a nucleophilic catalyst, reacting with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate, which is a more potent acetylating agent. Secondly, it acts as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product side.
Q2: Can I use a different base instead of pyridine?
A2: Yes, other tertiary amine bases like triethylamine (TEA) can be used. However, pyridine is often preferred for the acetylation of phenols. If using TEA, it is important to ensure it is anhydrous.
Q3: Is it necessary to perform the reaction under an inert atmosphere (nitrogen)?
A3: While not strictly necessary for the acetylation itself, using a nitrogen atmosphere is good laboratory practice to prevent moisture from entering the reaction, especially when working with anhydrous reagents. This is particularly important when scaling up the reaction.
Q4: What are the safety precautions for handling acetic anhydride and pyridine?
A4: Both acetic anhydride and pyridine are hazardous chemicals and should be handled in a well-ventilated fume hood.
-
Acetic Anhydride: It is corrosive and a lachrymator (causes tearing). Avoid contact with skin and eyes, and do not inhale the vapors.
-
Pyridine: It is flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
Removal of acetic acid byproduct from "Methyl 3,5-diacetoxybenzoate" deprotection
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of Methyl 3,5-diacetoxybenzoate to Methyl 3,5-dihydroxybenzoate. A primary focus is the effective removal of the acetic acid byproduct.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection reaction and subsequent purification.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | 1. Insufficient reaction time or temperature. 2. Inactive or insufficient catalyst/reagent (e.g., base or acid). 3. Poor quality starting material. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time or cautiously increase the temperature if the reaction has stalled. 2. Use fresh or properly stored reagents. Consider increasing the molar equivalents of the base or acid catalyst. 3. Verify the purity of the this compound starting material by analytical techniques such as NMR or melting point. |
| Low Yield of Desired Product | 1. Product loss during aqueous workup, especially if the product has some water solubility. 2. Inefficient extraction from the aqueous layer. 3. Product degradation under harsh basic or acidic conditions. | 1. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product in the aqueous phase.[1] 2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). 3. Use milder reaction conditions. For base-catalyzed deprotection, use a catalytic amount of a strong base at room temperature. For acid-catalyzed deprotection, use a dilute strong acid and monitor the reaction closely. |
| Product is Contaminated with Acetic Acid (sour smell, NMR impurities) | 1. Incomplete neutralization during workup. 2. Insufficient washing of the organic layer. | 1. Wash the organic layer thoroughly with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) until gas evolution (CO₂) ceases.[2] This converts acetic acid to sodium acetate, which is soluble in the aqueous layer. 2. Perform multiple washes with the bicarbonate solution, followed by a wash with brine to remove residual water and dissolved salts. |
| Oily Product Instead of Solid | 1. Presence of residual solvent or acetic acid. 2. Impurities preventing crystallization. | 1. Ensure the product is thoroughly dried under vacuum to remove all volatile residues. 2. Purify the product using column chromatography on silica gel. If the product is still oily, attempt recrystallization from a different solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing the acetic acid byproduct?
A1: The most common and effective method is an acid-base extraction. This involves washing the organic solution containing your product with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The acetic acid reacts with the bicarbonate to form sodium acetate, which is readily soluble in the aqueous layer and is thus removed from the organic layer containing your desired product.[2]
Q2: Can I use a strong base like sodium hydroxide (NaOH) to wash out the acetic acid?
A2: While a strong base will also neutralize acetic acid, it is generally not recommended for the workup of phenolic compounds like Methyl 3,5-dihydroxybenzoate. Strong bases can deprotonate the phenol groups, forming a phenoxide salt which may become more soluble in the aqueous layer, leading to product loss. Furthermore, excess strong base can potentially catalyze the hydrolysis of the methyl ester group on your product.[3]
Q3: My product seems to be somewhat soluble in water. How can I minimize losses during the aqueous wash?
A3: To minimize the loss of a water-soluble product during extraction, you can use a technique called "salting out".[1] Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the polarity of the aqueous phase, thereby decreasing the solubility of your organic product and driving it into the organic layer.
Q4: How can I confirm that all the acetic acid has been removed?
A4: The absence of a vinegar-like smell is a good initial indicator. For more rigorous confirmation, you can use analytical techniques. ¹H NMR spectroscopy is very effective; the characteristic singlet of the acetic acid proton will be absent in a clean sample. You can also use gas chromatography-mass spectrometry (GC-MS) to detect trace amounts of acetic acid.
Experimental Protocols
Protocol 1: Base-Catalyzed Deprotection of this compound
This protocol is a general procedure for the hydrolysis of acetylated phenols.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe) solution (e.g., 25 wt% in methanol) or solid NaOH/KOH
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol (5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Deprotection: Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq). Alternatively, a small amount of solid sodium hydroxide or potassium hydroxide can be used. Stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The product, Methyl 3,5-dihydroxybenzoate, will be more polar than the starting material.
-
Quenching: Once the reaction is complete, neutralize the mixture by adding a small amount of dilute hydrochloric acid until the pH is approximately 7.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Workup - Acetic Acid Removal:
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution. Shake the funnel, venting frequently to release the CO₂ gas produced. Drain the aqueous layer.
-
Repeat the NaHCO₃ wash two more times.
-
Wash the organic layer with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Methyl 3,5-dihydroxybenzoate.
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude Methyl 3,5-dihydroxybenzoate
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimum amount of ethyl acetate or a mixture of hexanes and ethyl acetate. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully load the dried silica onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. Collect fractions and monitor them by TLC to isolate the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 3,5-dihydroxybenzoate.
Quantitative Data Summary
The following table provides an illustrative comparison of purification methods for the removal of acetic acid, based on typical outcomes in organic synthesis. Actual yields and purity will depend on the specific reaction conditions and the care with which the procedures are performed.
| Purification Method | Parameter | Typical Value | Notes |
| Acid-Base Extraction (NaHCO₃ wash) | Purity after workup | >95% | Highly effective for removing the bulk of acetic acid. |
| Yield | 85-95% | Some product loss may occur if it has partial water solubility. | |
| Column Chromatography | Final Purity | >99% | Excellent for removing baseline impurities and residual acetic acid. |
| Yield | 80-90% | Yield depends on the loading and separation efficiency. | |
| Recrystallization | Final Purity | >98% | Effective if a suitable solvent is found and impurities have different solubilities. |
| Yield | 70-90% | Highly dependent on the purity of the crude material and the choice of solvent. |
Visualizations
Caption: Experimental workflow for the deprotection of this compound.
Caption: Logic diagram for the removal of acetic acid via acid-base extraction.
References
Technical Support Center: Characterization of Partially Acetylated Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of partially acetylated intermediates.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and analysis of partially acetylated intermediates.
Issue 1: Incomplete or Low Yield of Acetylation
Q: My acetylation reaction is showing low yield or is incomplete. What are the common causes and how can I troubleshoot this?
A: Low yields in acetylation reactions can be attributed to several factors. A primary cause is often the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture.[1] It is crucial to use anhydrous conditions and freshly opened or purified reagents.[1] Additionally, for many Friedel-Crafts acylations, a stoichiometric amount of the catalyst is required because the product can form a stable complex with the catalyst, rendering it inactive.[1]
Other common issues include:
-
Deactivated Aromatic Ring: If your substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN), the aromatic ring is deactivated towards electrophilic substitution, which can hinder the reaction.[1]
-
Sub-optimal Reaction Temperature: The reaction may require heating to overcome the activation energy, but excessively high temperatures can lead to side reactions and decomposition.[1]
-
Poor Reagent Quality: The purity of the acylating agent (e.g., acetic anhydride, acetyl chloride) and the substrate is critical. Impurities can interfere with the reaction.[1] In some cases, the acetylating agent itself can degrade, especially in the presence of moisture.[2]
-
Insufficient Reaction Time: The reaction may not have reached completion. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3]
Troubleshooting Workflow for Incomplete Acetylation
Caption: A stepwise workflow for troubleshooting low yields in acetylation reactions.
Issue 2: Difficulty in Separating Partially Acetylated Intermediates
Q: I am struggling to separate my partially acetylated intermediates from the starting material and fully acetylated product. What separation techniques are most effective?
A: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating acetylated and non-acetylated compounds.[4][5] Reversed-phase HPLC, in particular, can effectively separate these species based on differences in polarity. Acetylated compounds are generally less polar than their non-acetylated precursors and will therefore have longer retention times on a C18 column.
For complex mixtures, such as those in proteomics, Strong Cation Exchange (SCX) chromatography can be employed to enrich for acetylated peptides before LC-MS/MS analysis. This technique separates peptides based on their charge, and since acetylation neutralizes the positive charge of lysine residues, it allows for the separation of acetylated and unmodified peptides.
HPLC Separation Principle
Caption: Separation of acetylated intermediates by reversed-phase HPLC.
Frequently Asked Questions (FAQs)
General Concepts
Q: What is a partially acetylated intermediate?
A: A partially acetylated intermediate is a molecule in which not all possible sites for acetylation have reacted to form an acetyl group. This can occur in molecules with multiple hydroxyl (-OH) or amine (-NH₂) groups, such as sugars, proteins, or other polyfunctional compounds.
Q: Why is the characterization of these intermediates important?
A: The degree and position of acetylation can significantly influence the physicochemical properties and biological activities of molecules.[6][7] For example, in polysaccharides, the degree of acetylation affects solubility and gelling properties.[6][8] In proteins, acetylation of lysine residues is a key post-translational modification that regulates protein function and cellular processes.[9] Therefore, characterizing these intermediates is crucial for understanding structure-function relationships and for quality control in drug development and materials science.
Analytical Techniques
Q: How can I use Mass Spectrometry to characterize my partially acetylated intermediates?
A: Mass spectrometry (MS) is a highly sensitive technique for identifying and quantifying acetylated molecules. The addition of an acetyl group results in a predictable mass shift of 42.0106 Da. High-resolution MS can confirm the presence of acetylated species. Tandem MS (MS/MS) is used to determine the location of the acetylation by analyzing the fragmentation patterns of the molecule.[10] For complex samples like protein digests, enrichment of acetylated peptides using techniques like immunoprecipitation is often necessary before MS analysis.[11][12][13]
Q: What information can NMR spectroscopy provide about my samples?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of acetylated compounds. ¹H NMR can be used to determine the degree of acetylation by integrating the signals of the acetyl protons (around 2 ppm) and comparing them to the signals of the backbone protons.[14] ¹³C NMR can also be used for this purpose.[15][16] Furthermore, 2D NMR techniques like COSY and HMBC can help to pinpoint the exact location of the acetyl groups on the molecule.[17]
Q: How do I choose between Mass Spectrometry and NMR for my analysis?
A: The choice between MS and NMR depends on the specific information you need and the nature of your sample.
-
Mass Spectrometry is generally more sensitive and is the preferred method for identifying and quantifying known modifications in complex mixtures, such as in proteomics.
-
NMR Spectroscopy provides more detailed structural information and is ideal for determining the precise location of modifications and for characterizing novel compounds. It is often used for smaller molecules and purified samples.
In many cases, a combination of both techniques provides the most comprehensive characterization.
Data Presentation
Table 1: Mass Shifts for Common Acetylated Moieties
| Modification | Moiety | Monoisotopic Mass Shift (Da) |
| Acetylation | -COCH₃ | +42.010565 |
| Propionylation | -COCH₂CH₃ | +56.026215 |
| Butyrylation | -CO(CH₂)₂CH₃ | +70.041865 |
Table 2: Typical ¹H NMR Chemical Shifts for Acetyl Groups
| Functional Group | Typical Chemical Shift (ppm) |
| Acetyl protons on an oxygen (ester) | 2.0 - 2.2 |
| Acetyl protons on a nitrogen (amide) | 1.9 - 2.1 |
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis of Partially Acetylated Intermediates
-
Column Selection: A reversed-phase C18 column is a good starting point.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of water (A) and acetonitrile or methanol (B), often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Gradient Elution: Start with a high percentage of solvent A and gradually increase the percentage of solvent B. This will elute the more polar, non-acetylated compounds first, followed by the partially and fully acetylated compounds.
-
Detection: UV detection at a wavelength where the analyte absorbs is commonly used. For many organic molecules, 210-220 nm is a suitable range.
-
Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve optimal separation of the intermediates.[18]
Protocol 2: Sample Preparation for Mass Spectrometry of Acetylated Peptides
-
Protein Extraction and Digestion: Extract proteins from your sample and digest them into peptides using an enzyme like trypsin.[11]
-
Enrichment of Acetylated Peptides: Due to the low abundance of acetylated peptides, an enrichment step is often necessary. This is typically done using antibodies specific for acetyl-lysine.[11][12][13]
-
Desalting: Before MS analysis, it is crucial to remove salts and other contaminants that can interfere with ionization. This is often done using C18 spin columns or tips.[11]
-
LC-MS/MS Analysis: The enriched and desalted peptides are then separated by nano-liquid chromatography and analyzed by tandem mass spectrometry.[13]
Protocol 3: Determination of Degree of Acetylation by ¹H NMR
-
Sample Preparation: Dissolve a known amount of the partially acetylated sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃). Add an internal standard with a known concentration and a distinct NMR signal.
-
Acquire ¹H NMR Spectrum: Acquire a quantitative ¹H NMR spectrum.
-
Integration: Integrate the area of the signal corresponding to the acetyl protons (typically a singlet around 2 ppm). Also, integrate a well-resolved signal from the backbone of the molecule.
-
Calculation: The degree of acetylation can be calculated by comparing the integral of the acetyl protons to the integral of the backbone protons, taking into account the number of protons each signal represents.[19]
Characterization Workflow
Caption: General workflow for the characterization of partially acetylated intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.wur.nl [research.wur.nl]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | New Insights Into Wall Polysaccharide O-Acetylation [frontiersin.org]
- 9. Acetylation Reaction | Definition, Mechanism & Examples - Lesson | Study.com [study.com]
- 10. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Enrich Acetylated Peptides Before Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Procedure of Quantitative Acetylomics Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Determination of the degree of N-acetylation and the distribution of N-acetyl groups in partially N-deacetylated chitins (chitosans) by high-field n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of the degree of acetylation of chitin materials by 13C CP/MAS NMR spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 18. digitalcommons.lindenwood.edu [digitalcommons.lindenwood.edu]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Methyl 3,5-diacetoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the ¹H NMR spectrum of Methyl 3,5-diacetoxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. By comparing its spectral data with those of structurally related alternatives, this document aims to facilitate compound identification, purity assessment, and a deeper understanding of structure-property relationships.
¹H NMR Spectral Data Comparison
The following table summarizes the experimental or predicted ¹H NMR chemical shifts (δ) and multiplicities for this compound and its structural analogs. These comparisons are crucial for distinguishing between these compounds in a laboratory setting.
| Compound Name | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Aromatic H (H-2, H-6) | ~7.7 | Doublet (d) | 2H |
| Aromatic H (H-4) | ~7.3 | Triplet (t) | 1H | |
| Methoxy Protons (-OCH₃) | ~3.9 | Singlet (s) | 3H | |
| Acetoxy Methyl Protons (-COCH₃) | ~2.3 | Singlet (s) | 6H | |
| Methyl 3,5-dihydroxybenzoate | Aromatic H | 6.9 - 7.0 | Multiplet | 3H |
| Methoxy Protons (-OCH₃) | 3.8 - 3.9 | Singlet (s) | 3H | |
| Hydroxyl Protons (-OH) | Broad Singlet | - | 2H | |
| Methyl 3,5-dimethoxybenzoate | Aromatic H (H-2, H-6) | ~7.1 | Doublet (d) | 2H |
| Aromatic H (H-4) | ~6.7 | Triplet (t) | 1H | |
| Methoxy Protons (-OCH₃) | ~3.8 | Singlet (s) | 9H | |
| Methyl Benzoate[1][2] | Aromatic H (ortho) | ~8.0 | Multiplet | 2H |
| Aromatic H (meta, para) | ~7.4 - 7.6 | Multiplet | 3H | |
| Methoxy Protons (-OCH₃) | ~3.9 | Singlet (s) | 3H |
Interpretation of the ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound exhibits distinct signals that correspond to the different proton environments in the molecule.
-
Aromatic Protons: The benzene ring displays a characteristic splitting pattern. The two equivalent protons at the C-2 and C-6 positions are expected to appear as a doublet around 7.7 ppm due to coupling with the proton at C-4. The proton at the C-4 position should appear as a triplet at a slightly upfield position, around 7.3 ppm, due to coupling with the two equivalent protons at C-2 and C-6.
-
Methoxy Protons: The three protons of the methyl ester group (-OCH₃) are magnetically equivalent and do not have any adjacent protons to couple with. Therefore, they will appear as a sharp singlet at approximately 3.9 ppm.
-
Acetoxy Methyl Protons: The six protons of the two equivalent acetate groups (-OCOCH₃) are also magnetically equivalent and will present as a single, sharp singlet further upfield, around 2.3 ppm.
The electron-withdrawing nature of the acetyl groups in this compound causes the aromatic protons to be deshielded and thus resonate at a higher chemical shift compared to the hydroxyl or methoxy substituted analogs.
Experimental Protocols
General Procedure for ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical and should be one that dissolves the sample well and does not have signals that overlap with the analyte peaks.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm and serves as a reference point.
-
Instrumentation: The spectrum is acquired on a nuclear magnetic resonance spectrometer, typically operating at a frequency of 300 MHz or higher for better resolution.
-
Data Acquisition: The sample is placed in the magnet of the spectrometer, and a series of radiofrequency pulses are applied. The resulting free induction decay (FID) signal is detected.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and integrated to obtain the final ¹H NMR spectrum.
Logical Relationship of Proton Signals in this compound
The following diagram illustrates the distinct proton environments in this compound and their expected signals in the ¹H NMR spectrum.
References
A Comparative Guide to the FTIR Analysis of Methyl 3,5-diacetoxybenzoate
This guide provides a detailed Fourier-Transform Infrared (FTIR) spectroscopy analysis of Methyl 3,5-diacetoxybenzoate, a key intermediate in the synthesis of various chemical compounds. For researchers, scientists, and drug development professionals, FTIR spectroscopy serves as a rapid and powerful tool for structural elucidation and quality control. This document compares the spectral features of this compound with its precursor, Methyl 3,5-dihydroxybenzoate, and a related compound, Methyl Benzoate, supported by experimental protocols and data.
Structural and Functional Group Comparison
This compound possesses several distinct functional groups that give rise to a characteristic infrared spectrum. The primary groups of interest are the two acetate ester groups attached to the aromatic ring and the methyl ester group. Its structure is compared below with two related molecules:
-
This compound : Features a benzene ring substituted with two acetoxy groups (-OCOCH₃) and one methyl carbomethoxy group (-COOCH₃). Its spectrum is defined by multiple ester functionalities.
-
Methyl 3,5-dihydroxybenzoate : The precursor to the target molecule, this compound contains two hydroxyl (-OH) groups and a methyl ester group.[1] The key difference is the absence of acetate groups and the presence of strong hydroxyl peaks.
-
Methyl Benzoate : A simpler aromatic ester, it contains just the benzene ring and the methyl ester group.[2] It serves as a baseline for identifying the signals from the shared methyl ester and aromatic ring structure.
Comparative FTIR Spectral Data
The following table summarizes the expected and observed infrared absorption bands for the key functional groups in this compound and its alternatives. The presence of two distinct ester environments (phenolic acetate and aromatic methyl ester) in this compound leads to multiple peaks in the carbonyl region, which is a key identifying feature.
| Functional Group | Expected Wavenumber (cm⁻¹) | This compound (Observed/Expected cm⁻¹) | Methyl 3,5-dihydroxybenzoate (Observed/Expected cm⁻¹) | Methyl Benzoate (Observed cm⁻¹) |
| O-H Stretch (Phenolic) | 3200-3600 (Broad) | Absent | Present, strong and broad | Absent |
| C-H Stretch (Aromatic) | 3000-3100 | Present | Present | ~3060 |
| C-H Stretch (Aliphatic, -CH₃) | 2850-3000 | Present | Present | ~2950 |
| C=O Stretch (Phenolic Acetate Ester) | 1760-1770 | Present, strong | Absent | Absent |
| C=O Stretch (Aromatic Methyl Ester) | 1715-1730 | Present, strong | Present, strong | ~1715-1730[2] |
| C=C Stretch (Aromatic Ring) | 1450-1600 | Multiple bands present | Multiple bands present | Multiple bands present (~1600, 1580, 1450) |
| C-O Stretch (Ester) | 1000-1300 | Multiple strong bands present | Strong band(s) present | Multiple strong bands present (~1280, 1110)[2] |
Data for Methyl Benzoate and general ranges are compiled from multiple spectroscopic sources.[2][3] Data for Methyl 3,5-dihydroxybenzoate is inferred from its known functional groups.[1][4]
Interpretation: The most significant distinction in the FTIR spectrum of this compound is the appearance of a strong absorption band around 1760-1770 cm⁻¹ , characteristic of the phenolic acetate C=O stretch, alongside the conjugated methyl ester C=O stretch near 1720-1730 cm⁻¹ . Concurrently, the broad O-H stretching band seen in its precursor, Methyl 3,5-dihydroxybenzoate, completely disappears. This clear transition confirms the successful acetylation of the phenolic hydroxyl groups.
Experimental Protocol: FTIR-ATR Analysis of Solid Samples
Attenuated Total Reflectance (ATR) is a widely used FTIR sampling technique for solid and liquid samples due to its minimal sample preparation requirement.[5]
Objective: To obtain a high-quality infrared spectrum of a solid compound such as this compound.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond, ZnSe, or Ge crystal).[5]
-
The solid sample (1-2 mg).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free laboratory wipes.
Methodology:
-
Crystal Cleaning: Before analysis, thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol or ethanol and gently wipe the crystal surface. Allow the solvent to evaporate completely.[6]
-
Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.[7] This scan measures the ambient atmosphere (H₂O, CO₂) and instrument optics, which will be subtracted from the sample spectrum.[7]
-
Sample Application: Using a clean spatula, place a small amount of the solid sample directly onto the center of the ATR crystal. Ensure the sample completely covers the crystal surface.[6]
-
Apply Pressure: Lower the ATR press and apply consistent pressure to ensure firm contact between the sample and the crystal. Good contact is crucial for achieving a strong, high-quality spectrum.[6]
-
Sample Spectrum: Acquire the FTIR spectrum of the sample. The typical range is 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum will be automatically ratioed against the background spectrum, yielding a clean transmittance or absorbance spectrum of the sample.
-
Cleaning: After the measurement, retract the pressure arm, remove the sample, and clean the ATR crystal surface thoroughly with a solvent-moistened wipe as described in Step 1.
Visualization of the FTIR Analysis Workflow
The following diagram illustrates the logical flow of the experimental and analytical process for characterizing a compound using FTIR spectroscopy.
Caption: Workflow for FTIR analysis from sample preparation to structural confirmation.
References
- 1. 3,5-ジヒドロキシ安息香酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. brainly.com [brainly.com]
- 3. proprep.com [proprep.com]
- 4. METHYL 3,5-DIHYDROXYBENZOATE(2150-45-0) IR Spectrum [m.chemicalbook.com]
- 5. jascoinc.com [jascoinc.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
Mass Spectrometry Fragmentation: A Comparative Analysis of Methyl 3,5-diacetoxybenzoate and Methyl Benzoate
For Researchers, Scientists, and Drug Development Professionals: An objective guide to understanding the fragmentation behavior of substituted benzoate esters in mass spectrometry, with supporting data and experimental protocols.
In the realm of analytical chemistry, particularly in the structural elucidation of organic molecules, mass spectrometry stands as a powerful and indispensable tool. The fragmentation patterns observed in a mass spectrum provide a molecular fingerprint, offering profound insights into the compound's structure. This guide presents a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of Methyl 3,5-diacetoxybenzoate and the simpler, well-characterized Methyl Benzoate. Understanding these patterns is crucial for the identification and characterization of substituted aromatic compounds, a common motif in pharmaceutical agents and other bioactive molecules.
Comparative Fragmentation Analysis
The introduction of acetoxy substituents onto the aromatic ring of methyl benzoate significantly influences its fragmentation pathway. The following table summarizes the key fragment ions observed for both compounds, providing a clear comparison of their mass spectral behavior.
| Fragment Ion (m/z) | Proposed Structure | This compound | Methyl Benzoate | Interpretation |
| 238 | [M]•+ | ✓ | Molecular Ion | |
| 196 | [M - C₂H₂O]•+ | ✓ | Loss of a ketene molecule from an acetoxy group. | |
| 154 | [M - 2(C₂H₂O)]•+ | ✓ | Successive loss of two ketene molecules. | |
| 165 | [M - OCH₃]⁺ | ✓ | α-cleavage, loss of the methoxy radical. | |
| 136 | [M]•+ | ✓ | Molecular Ion.[1] | |
| 123 | [M - C₂H₂O - OCH₃]⁺ | ✓ | Loss of a ketene molecule followed by loss of the methoxy radical. | |
| 105 | [M - OCH₃]⁺ | ✓ | α-cleavage, loss of the methoxy radical, forming the benzoyl cation.[2][3] | |
| 77 | [C₆H₅]⁺ | ✓ | Loss of carbon monoxide from the benzoyl cation, forming the phenyl cation.[2] |
Deciphering the Fragmentation Pathways
The fragmentation of these esters under electron ionization (EI) is initiated by the removal of an electron to form a molecular ion (M•+). The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.
Methyl Benzoate: The fragmentation of methyl benzoate is a classic example for aromatic esters. The molecular ion at m/z 136 is readily observed.[1] The most prominent fragmentation is the α-cleavage, leading to the loss of a methoxy radical (•OCH₃) to form the highly stable benzoyl cation at m/z 105.[2][3] This benzoyl cation can then lose a molecule of carbon monoxide (CO) to yield the phenyl cation at m/z 77.[2]
This compound: The presence of two acetoxy groups on the aromatic ring introduces additional and characteristic fragmentation pathways. The molecular ion is expected at m/z 238. A key fragmentation process for acetoxy-substituted aromatic compounds is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da). For this compound, we predict the sequential loss of two ketene molecules, leading to fragment ions at m/z 196 and m/z 154. Similar to methyl benzoate, α-cleavage with the loss of the methoxy radical will also occur, generating a significant ion at m/z 207. Subsequent loss of one or two ketene molecules from this ion would result in fragments at m/z 165 and m/z 123.
Visualizing the Fragmentation
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocols
To acquire mass spectra for compounds like this compound and Methyl Benzoate, the following general experimental protocol for Electron Ionization Mass Spectrometry (EI-MS) can be employed.
Instrumentation:
-
Mass Spectrometer: A magnetic sector, quadrupole, or time-of-flight mass spectrometer equipped with an electron ionization source.
-
Inlet System: A direct insertion probe (for solid samples) or a gas chromatograph (GC) for sample introduction.
Experimental Parameters:
-
Ionization Energy: Typically 70 eV to induce reproducible fragmentation patterns.
-
Source Temperature: 200-250 °C to ensure sample volatilization.
-
Mass Range: Scanned from a low m/z (e.g., 40) to a value sufficiently high to include the molecular ion (e.g., m/z 300 for this compound).
-
Sample Preparation: The sample is dissolved in a volatile solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL. A small aliquot (1-2 µL) is then introduced into the instrument.
Data Analysis: The resulting mass spectrum is analyzed by identifying the molecular ion peak and the major fragment ions. The mass differences between these peaks correspond to the neutral fragments lost during ionization. This data is then used to deduce the structure of the molecule and to confirm its identity by comparing the observed fragmentation pattern with that of known compounds or predicted pathways.
This comparative guide provides a foundational understanding of how substituent groups influence the fragmentation patterns in mass spectrometry. For researchers engaged in the discovery and development of novel chemical entities, a thorough comprehension of these principles is paramount for accurate structural characterization and analysis.
References
A Comparative Guide to Acetyl and Silyl Protecting Groups for Dihydroxybenzoates
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in drug development, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. Dihydroxybenzoates, key structural motifs in numerous natural products and pharmaceutical agents, present a unique challenge due to the presence of two nucleophilic hydroxyl groups and a carboxyl group. This guide provides an objective comparison of two commonly employed protecting groups for the hydroxyl moieties of dihydroxybenzoates: the classical acetyl group and the versatile tert-butyldimethylsilyl (TBDMS) group. This comparison is supported by a summary of experimental data and detailed protocols to aid researchers in making informed decisions for their specific synthetic strategies.
Introduction to Protecting Groups
Protecting groups are chemical moieties that are temporarily introduced into a multifunctional molecule to mask a reactive functional group, allowing a chemical modification to be carried out selectively at another position. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups within the molecule.
Acetyl (Ac) groups are one of the most traditional and widely used protecting groups for alcohols and phenols. They are typically introduced by acylation with acetic anhydride or acetyl chloride. Deprotection is readily achieved by hydrolysis under acidic or basic conditions.
Silyl ethers , particularly the tert-butyldimethylsilyl (TBDMS) ether, have gained immense popularity as protecting groups for hydroxyl functions due to their tunable stability and mild deprotection methods. TBDMS ethers are generally stable to a wide range of non-acidic and non-fluoride reaction conditions.
Quantitative Data Summary
The following table summarizes key quantitative data for the protection and deprotection of phenolic hydroxyl groups, serving as a proxy for dihydroxybenzoates. The data is compiled from various sources and represents typical experimental outcomes.
| Parameter | Acetyl Group | Silyl (TBDMS) Group |
| Protection Yield | >95% | 85-95% |
| Protection Reagents | Acetic anhydride, pyridine | TBDMSCl, Imidazole, DMF |
| Protection Time | 1-3 hours | 2-12 hours |
| Stability (Acidic) | Labile | Moderately Stable (cleaved by strong acids) |
| Stability (Basic) | Labile | Stable |
| Deprotection Reagents | K₂CO₃/MeOH; aq. HCl | TBAF/THF; HF-Pyridine; Acetyl chloride/MeOH |
| Deprotection Time | 0.5-2 hours | 0.5-4 hours |
| Deprotection Yield | >90% | >90% |
Experimental Protocols
Acetylation of Methyl Dihydroxybenzoate
Objective: To protect the hydroxyl groups of a dihydroxybenzoate as acetates.
Materials:
-
Methyl 2,4-dihydroxybenzoate
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of methyl 2,4-dihydroxybenzoate (1.0 eq) in dichloromethane (DCM), add pyridine (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated aqueous NaHCO₃, and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the diacetylated product.
Silylation of Methyl Dihydroxybenzoate with TBDMSCl
Objective: To protect the hydroxyl groups of a dihydroxybenzoate as TBDMS ethers.
Materials:
-
Methyl 2,4-dihydroxybenzoate
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl 2,4-dihydroxybenzoate (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature under an inert atmosphere until the imidazole dissolves.
-
Add TBDMSCl (2.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from 2 to 12 hours depending on the specific dihydroxybenzoate.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and then brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the bis-TBDMS ether.[1]
Deprotection of Acetylated Methyl Dihydroxybenzoate
Objective: To remove the acetyl protecting groups.
Materials:
-
Diacetylated methyl dihydroxybenzoate
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the diacetylated methyl dihydroxybenzoate (1.0 eq) in methanol.
-
Add a solution of potassium carbonate (2.0 eq) in water.
-
Stir the mixture at room temperature for 0.5-2 hours, monitoring the reaction by TLC.
-
Upon completion, neutralize the mixture with 1 M HCl.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected dihydroxybenzoate.
Deprotection of TBDMS-protected Methyl Dihydroxybenzoate
Objective: To remove the TBDMS protecting groups.
Materials:
-
Bis-TBDMS protected methyl dihydroxybenzoate
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the bis-TBDMS protected methyl dihydroxybenzoate (1.0 eq) in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution (2.2 eq) dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected dihydroxybenzoate.[2]
Visualization of Experimental Workflows
Comparison of Performance
Ease of Introduction and Removal: Both acetyl and TBDMS groups can be introduced and removed in high yields. Acetylation is often faster, while silylation may require longer reaction times, especially for sterically hindered phenols. Deprotection of both groups is generally efficient under their respective optimal conditions.
Stability and Orthogonality: The key difference lies in their stability profiles, which allows for orthogonal protection strategies. Acetyl groups are labile to both acidic and basic conditions, making them less suitable for reactions involving these conditions.[3] In contrast, TBDMS ethers are robust under basic and many nucleophilic conditions but are cleaved by acids and fluoride sources. This orthogonality is a significant advantage in multi-step synthesis. For instance, a TBDMS ether can be selectively removed in the presence of an acetate group using fluoride ions, and an acetate can be selectively cleaved in the presence of a TBDMS ether using basic hydrolysis.
Selectivity: For dihydroxybenzoates with hydroxyl groups of different steric environments, silylating agents with varying steric bulk (e.g., TBDMS vs. TIPS) can offer a degree of regioselectivity for protection, which is more challenging to achieve with the less sterically demanding acetyl group.
Impact on Reactivity: The electronic nature of the protecting group can influence the reactivity of the dihydroxybenzoate ring. The electron-withdrawing nature of the acetyl group can deactivate the aromatic ring towards electrophilic substitution, whereas the silyl group has a less pronounced electronic effect.
Conclusion
The choice between acetyl and silyl protecting groups for dihydroxybenzoates is highly dependent on the overall synthetic plan.
-
Acetyl groups are a cost-effective and straightforward choice for protecting hydroxyl groups when the subsequent reaction steps do not involve acidic or basic conditions. Their lability can be advantageous for rapid deprotection.
-
Silyl (TBDMS) groups offer superior stability under a broader range of conditions, particularly basic and organometallic reactions. Their key advantage is the ability to be removed under very mild and specific conditions (fluoride ions), providing excellent orthogonality with other protecting groups. This makes them highly valuable in complex, multi-step syntheses where chemoselectivity is crucial.
For drug development professionals, the enhanced stability and orthogonality of silyl protecting groups often outweigh the potentially longer reaction times for their introduction, providing a more robust and flexible synthetic route. Researchers should carefully consider the reaction conditions of their entire synthetic sequence before selecting the appropriate protecting group.
References
Stability of Methyl 3,5-diacetoxybenzoate Under Acidic and Basic Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of Methyl 3,5-diacetoxybenzoate under acidic and basic conditions. Due to the limited availability of direct kinetic data for this specific compound in publicly accessible literature, this guide leverages data from structurally similar compounds—Phenyl Acetate and Methylparaben—to provide a robust estimation of its stability profile. Detailed experimental protocols are included to enable researchers to perform direct stability assessments.
Executive Summary
This compound contains three ester functional groups: a methyl ester directly attached to the benzene ring and two acetate esters bonded to the phenolic hydroxyl groups. All three ester linkages are susceptible to hydrolysis under both acidic and basic conditions. It is anticipated that the ester groups will hydrolyze to yield Methyl 3,5-dihydroxybenzoate, which can be further hydrolyzed to 3,5-dihydroxybenzoic acid. The rate of hydrolysis is expected to be significantly faster under basic conditions compared to acidic conditions.
Comparative Stability Analysis
The stability of this compound is compared with two relevant compounds: Phenyl Acetate, which serves as a model for the acyloxy-aryl ester linkages, and Methylparaben (Methyl 4-hydroxybenzoate), which provides insight into the hydrolysis of a methyl ester on a phenolic ring.
Table 1: Comparison of Hydrolysis Rate Constants for this compound and Related Compounds
| Compound | Condition | Rate Constant (k) | Half-life (t½) |
| This compound (Estimated) | Acidic (pH 1-3) | Slow | Hours to Days |
| Neutral (pH ~7) | Very Slow | Days to Weeks | |
| Basic (pH 10-13) | Rapid | Minutes to Hours | |
| Phenyl Acetate | Acidic (pH 5, 293-318 K) | k_obs ~ 10⁻⁵ - 10⁻⁴ s⁻¹ | ~19 - 190 hours |
| Basic (pH 9, 25°C) | k_OH = 1.3 L·mol⁻¹·s⁻¹[1] | ~1.5 hours (at [OH⁻]=10⁻⁵ M) | |
| Methylparaben | Acidic (pH ~4) | Maximum Stability[2] | - |
| Neutral (pH 7.4) | - | - | |
| Basic (pH 8.24, 70°C) | Increased rate of hydrolysis[3] | - | |
| Aspirin (Acetylsalicylic Acid) | Phosphate Buffer (pH 7.4) | - | 537.21 ± 8.42 hours[4] |
| Boric Acid Buffer (pH 10.4) | - | 256.67 ± 2.35 hours[4] |
Note: The data for this compound is an estimation based on the behavior of structurally similar esters. The actual rates will depend on specific conditions such as temperature, buffer composition, and ionic strength.
Hydrolysis Pathways
Under both acidic and basic conditions, the hydrolysis of this compound is expected to proceed in a stepwise manner. The two acetate groups and the methyl ester group will be cleaved, ultimately leading to 3,5-dihydroxybenzoic acid, methanol, and acetic acid.
Caption: Hydrolysis pathways of this compound.
Experimental Protocol for Stability Assessment
This protocol outlines a method for determining the stability of this compound under various pH conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Phosphate or citrate buffers for maintaining constant pH
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Buffer Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., pH 2, 4, 7, 9, 12).
-
Reaction Solutions: For each pH condition, add a small aliquot of the stock solution to the buffer to achieve a final concentration of approximately 50-100 µg/mL.
3. Hydrolysis Experiment:
-
Incubate the reaction solutions at a constant temperature (e.g., 25°C, 40°C, or 60°C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction mixture.
-
Quench the reaction by neutralizing the sample (if acidic or basic) and/or diluting with the mobile phase.
4. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., ~254 nm).
-
Injection Volume: 10 µL.
-
Inject the quenched samples and a standard solution of this compound.
-
Monitor the decrease in the peak area of the parent compound and the appearance of hydrolysis products over time.
5. Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time.
-
The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Caption: Experimental workflow for stability testing.
References
A Comparative Guide to Orthogonal Protecting Group Strategies for Polyhydroxybenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
The selective modification of polyhydroxybenzoic acids, a class of compounds prevalent in natural products and pharmaceutical intermediates, presents a significant synthetic challenge due to the presence of multiple reactive functional groups—a carboxylic acid and two or more phenolic hydroxyls. An effective synthesis of complex molecules derived from these scaffolds hinges on a robust and selective protecting group strategy. Orthogonal protection, a technique employing multiple classes of protecting groups that can be removed under distinct conditions without affecting others, is paramount for achieving high-yield, specific transformations.
This guide provides a comparative analysis of common orthogonal protecting group strategies for polyhydroxybenzoic acids, focusing on benzyl ethers, silyl ethers, and esters. It includes a summary of quantitative data, detailed experimental protocols for key transformations, and visualizations to aid in the strategic planning of complex synthetic routes.
The Principle of Orthogonal Protection
In a multi-step synthesis involving a polyfunctional molecule like a dihydroxybenzoic acid, it is often necessary to differentiate between the functional groups. An orthogonal protecting group strategy allows for the selective deprotection of one functional group while others remain protected, enabling sequential reactions at specific sites.
Caption: The principle of orthogonal protection.
Comparison of Key Protecting Groups
The choice of protecting groups is dictated by their stability to various reaction conditions and the mildness of their removal. Here, we compare benzyl ethers, silyl ethers (specifically tert-butyldimethylsilyl, TBS), and esters for the protection of hydroxyl and carboxylic acid functionalities in polyhydroxybenzoic acids.
Data Presentation: A Quantitative Comparison
The following table summarizes typical conditions and yields for the protection and deprotection of hydroxyl and carboxyl groups. Note that yields are highly substrate-dependent and the regioselectivity of monoprotection on dihydroxybenzoic acids is influenced by the relative acidity of the phenolic protons. For instance, in 3,4-dihydroxybenzoic acid (protocatechuic acid), the 4-OH is more acidic and therefore more readily deprotonated and alkylated.
| Functional Group | Protecting Group | Protection Conditions | Typical Yield | Deprotection Conditions | Typical Yield | Orthogonality |
| Phenolic OH | Benzyl (Bn) | BnBr, NaHCO₃, DMF, 40°C | 67-75%[1] | H₂, Pd/C, MeOH, rt | >95% | Stable to acidic/basic hydrolysis, silyl deprotection. |
| tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole, DMF, rt | ~90% | TBAF, THF, rt or HCl, MeOH, rt | >95%[2] | Labile to acid and fluoride; stable to hydrogenolysis. | |
| Carboxylic Acid | Benzyl (Bn) Ester | BnBr, K₂CO₃, DMF, rt | >90% | H₂, Pd/C, MeOH, rt | >95% | Labile to hydrogenolysis; stable to mild acid/base. |
| Methyl (Me) Ester | SOCl₂, MeOH, reflux | >95% | LiOH, THF/H₂O, rt | >90% | Labile to basic hydrolysis; stable to hydrogenolysis. | |
| tert-Butyl (tBu) Ester | tBuOH, DCC, DMAP, DCM | >90% | TFA, DCM, rt | >95% | Labile to strong acid; stable to hydrogenolysis and base. |
In-Depth Analysis and Experimental Protocols
Benzyl Ethers: The Robust Workhorse
Benzyl ethers are valued for their high stability across a wide range of acidic and basic conditions, making them suitable for multi-step syntheses.[3] They are typically introduced via Williamson ether synthesis and removed by catalytic hydrogenolysis.
Experimental Protocol: Regioselective Monobenzylation of 3,4-Dihydroxybenzoic Acid
This protocol is adapted from the selective benzylation of 3,4-dihydroxybenzaldehyde.[1]
-
Protection: To a solution of 3,4-dihydroxybenzoic acid (1.0 mmol) in anhydrous DMF (5 mL), add sodium bicarbonate (1.5 mmol) and sodium iodide (0.3 mmol).
-
Add benzyl bromide (1.2 mmol) and stir the resulting mixture at 40°C for 24 hours.
-
After cooling, add 10% aqueous HCl (10 mL) and extract the solution with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield predominantly 4-O-benzyl-3-hydroxybenzoic acid.
Deprotection:
-
Dissolve the benzylated benzoic acid (1.0 mmol) in methanol (10 mL).
-
Add 10% Pd/C (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature until TLC indicates complete consumption of the starting material.
-
Filter the mixture through a pad of Celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Silyl Ethers: Tunable Lability
Silyl ethers, particularly the tert-butyldimethylsilyl (TBS) group, are widely used due to their ease of introduction and removal under mild, specific conditions.[4][5] They are stable to basic conditions and hydrogenolysis but are readily cleaved by fluoride ions or acid. This orthogonality to benzyl ethers is a cornerstone of modern synthetic strategy.
Experimental Protocol: Protection of Phenolic Hydroxyls with TBS
-
Protection: To a solution of the polyhydroxybenzoic acid methyl ester (1.0 mmol) in anhydrous DMF (5 mL), add imidazole (2.5 mmol).
-
Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 mmol per hydroxyl group) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Deprotection:
-
Dissolve the TBS-protected compound (1.0 mmol) in anhydrous THF (5 mL).
-
Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 mL per TBS group).
-
Stir at room temperature until deprotection is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected product.
Esters: Protecting the Carboxylic Acid
Esterification is the most common method for protecting the carboxylic acid functionality. The choice of ester (e.g., methyl, benzyl, tert-butyl) allows for different deprotection strategies, enabling orthogonality with hydroxyl protecting groups.
Experimental Protocol: Methyl Esterification
-
Protection: Suspend the polyhydroxybenzoic acid (1.0 mmol) in methanol (10 mL).
-
Cool the suspension in an ice bath and slowly add thionyl chloride (2.0 mmol).
-
Allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction and remove the solvent under reduced pressure to yield the crude methyl ester, which can often be used without further purification.
Deprotection (Saponification):
-
Dissolve the methyl ester (1.0 mmol) in a mixture of THF (5 mL) and water (2 mL).
-
Add lithium hydroxide (LiOH) (1.5 mmol) and stir at room temperature until hydrolysis is complete.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to obtain the carboxylic acid.
Orthogonal Strategies in Practice: A Workflow Example
A common synthetic goal is to selectively functionalize the two hydroxyl groups of a dihydroxybenzoic acid. The following workflow illustrates an orthogonal strategy for the sequential alkylation of 3,4-dihydroxybenzoic acid.
Caption: Experimental workflow for a selective dialkylation.
This workflow demonstrates the power of orthogonality: the TBS group is removed with fluoride without affecting the benzyl ether or methyl ester; subsequently, the benzyl ether is removed by hydrogenolysis, leaving the methyl ester intact for final deprotection under basic conditions.
Protecting Group Compatibility
The success of an orthogonal strategy relies on the stability of each protecting group to the deprotection conditions of the others. The following diagram illustrates the compatibility of the discussed protecting groups.
Caption: Compatibility of common protecting groups.
By carefully selecting a combination of protecting groups from different orthogonal sets, researchers can devise synthetic pathways that allow for the precise and high-yielding construction of complex molecules derived from polyhydroxybenzoic acids.
References
- 1. mdpi.com [mdpi.com]
- 2. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative Guide to Analytical Standards for Methyl 3,5-diacetoxybenzoate and its Precursor, Methyl 3,5-dihydroxybenzoate
This guide provides a comprehensive comparison of analytical standards and methodologies for Methyl 3,5-diacetoxybenzoate and its precursor, Methyl 3,5-dihydroxybenzoate. It is designed for researchers, scientists, and drug development professionals who require reliable analytical characterization for quality control, stability studies, and research purposes.
Introduction and Synthetic Relationship
This compound is synthesized from its precursor, Methyl 3,5-dihydroxybenzoate, through an acetylation reaction. The purity and characterization of both the precursor and the final compound are critical for ensuring the integrity of downstream applications, including the synthesis of active pharmaceutical ingredients (APIs). This relationship underscores the need for robust analytical standards and methods for both molecules.
Caption: Synthesis of this compound from its precursor.
Comparison of Analytical Standards
Analytical standards are crucial for method validation, quantification, and identity confirmation. The availability and certified purity of these standards are key considerations for any analytical laboratory.
| Parameter | This compound | Methyl 3,5-dihydroxybenzoate |
| CAS Number | 2150-36-9[1] | 2150-44-9[2] |
| Molecular Formula | C12H12O6 | C8H8O4[2] |
| Molecular Weight | 252.22 g/mol | 168.15 g/mol [2] |
| Typical Purity | ≥97% | ≥97%[2] |
| Physical Form | Solid | Solid[2] |
| Common Suppliers | CymitQuimica, ChemicalBook[1][3] | Sigma-Aldrich, Alkali Scientific[2][4] |
| Key Synonyms | 3,5-Diacetoxybenzoic acid methyl ester | - |
Comparison of Analytical Techniques
The selection of an analytical technique depends on the specific requirements of the analysis, such as the need for quantitative precision, structural elucidation, or impurity profiling. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods for analyzing these compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Quantification, Purity Assessment[5] | Identification, Quantification, Impurity Profiling[5] | Structural Elucidation, Quantification (qNMR)[5] |
| Sensitivity | High (ng/mL range)[5] | Very High (pg/mL to ng/mL range)[5] | Moderate to Low (µg/mL to mg/mL range)[5] |
| Quantitative Accuracy | Excellent[5] | Very Good[5] | Good to Excellent (with internal standard)[5] |
| Throughput | High[5] | Medium to High[5] | Low to Medium[5] |
| Derivatization | Not typically required.[5] | May be required for Methyl 3,5-dihydroxybenzoate to improve volatility.[5] | Not required.[5] |
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. The following sections provide standardized protocols for HPLC, GC-MS, and NMR analysis, which can be adapted for either compound.
Caption: General workflow for the analytical characterization of chemical standards.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a robust technique for quantifying this compound and Methyl 3,5-dihydroxybenzoate and assessing their purity. A reverse-phase method is typically employed.
-
Instrumentation : A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[6]
-
Sample Preparation :
-
Standard Solution : Accurately weigh 10.0 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with a 50:50 (v/v) mixture of the mobile phase components. This creates a 100 µg/mL stock solution.[6]
-
Sample Solution : Prepare the sample in the same manner as the standard solution.[6]
-
Filtration : Filter all solutions through a 0.45 µm syringe filter before injection.
-
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | Acetonitrile[6] |
| Elution | Isocratic (e.g., 50:50 A:B) or Gradient |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 10 - 20 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | Ambient or 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS provides excellent separation and structural identification, making it ideal for impurity profiling. Methyl 3,5-dihydroxybenzoate may require derivatization to increase its volatility.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.[5]
-
Sample Preparation :
-
Dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Derivatization (for dihydroxy precursor) : If needed, use a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl groups to trimethylsilyl ethers, improving volatility.[5]
-
| Parameter | Recommended Setting |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film)[5] |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min[5] |
| Injector Temperature | 250 - 280 °C[5] |
| Oven Program | Initial: 100 °C, hold 2 min. Ramp: 15 °C/min to 280 °C. Final hold: 5 min.[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Mass Range | m/z 40-450 |
| Ion Source Temp. | 230 °C[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR is the most powerful technique for unambiguous structural elucidation and can be used for highly accurate quantitative analysis (qNMR) with an internal standard.
-
Instrumentation : A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6).
-
For quantitative NMR (qNMR), add a precisely weighed amount of an internal standard (e.g., maleic acid or dimethyl sulfone).
-
| Parameter | Recommended Setting |
| Nuclei | ¹H, ¹³C |
| Solvent | DMSO-d6 or CDCl3 |
| Temperature | 25 °C |
| ¹H Parameters | 32-64 scans, relaxation delay (d1) of at least 5 times the longest T1 |
| ¹³C Parameters | Proton-decoupled, >1024 scans |
References
A Comparative Guide to the Reactivity of Methyl 3,5-diacetoxybenzoate and Other Protected Resorcinols in Electrophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison of the reactivity of Methyl 3,5-diacetoxybenzoate with other commonly used protected resorcinol derivatives, specifically those bearing benzyl and silyl ethers, in the context of electrophilic aromatic substitution reactions such as acylation and alkylation. This analysis is supported by a review of established chemical principles and representative experimental data.
The reactivity of a substituted benzene ring in electrophilic aromatic substitution (EAS) is fundamentally governed by the electronic nature of its substituents. Electron-donating groups (EDGs) activate the ring, making it more nucleophilic and thus more reactive towards electrophiles, and typically direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, rendering it less nucleophilic and directing substitution to the meta position.
In the case of resorcinol derivatives, the two hydroxyl groups are powerful activating, ortho-, para-directing groups. Protection of these hydroxyls is often necessary to prevent side reactions and to control regioselectivity in subsequent synthetic steps. The choice of protecting group significantly modulates the electronic properties and, consequently, the reactivity of the aromatic ring.
Electronic Effects of Protecting Groups on the Resorcinol Core
The reactivity of protected resorcinols is a balance between the electronic effects of the protecting groups at positions 3 and 5 and the methyl ester group at position 1 of the benzene ring.
-
Acetyl Group (in this compound): The acetyl group is an electron-withdrawing group due to the carbonyl moiety. This deactivating effect reduces the electron density of the aromatic ring, making it less reactive towards electrophiles compared to resorcinol itself. The ester linkage does, however, have lone pairs on the oxygen that can participate in resonance, slightly mitigating the deactivating effect. The methyl ester at the 1-position is also a deactivating, meta-directing group.
-
Benzyl Group (in Methyl 3,5-bis(benzyloxy)benzoate): The benzyl group, forming an ether linkage with the phenolic oxygen, is considered to be a weakly electron-donating group. The oxygen atom's lone pair is delocalized into the aromatic ring, increasing its nucleophilicity and activating it towards electrophilic attack. This makes the benzylated resorcinol significantly more reactive than its acetylated counterpart.
-
Silyl Group (e.g., tert-butyldimethylsilyl, TBDMS): Silyl ethers are generally considered to be electronically neutral or very weakly electron-donating. Their primary role is steric hindrance. While the oxygen lone pair can delocalize into the ring, the effect on reactivity is less pronounced than that of a benzyl ether. The bulky nature of silyl groups can also influence the regioselectivity of incoming electrophiles.
Comparative Reactivity in Friedel-Crafts Reactions
Friedel-Crafts acylation and alkylation are classic examples of electrophilic aromatic substitution. The choice of protected resorcinol has a profound impact on the outcome of these reactions.
Based on the electronic effects discussed, a general trend in reactivity can be predicted:
Methyl 3,5-bis(benzyloxy)benzoate > Methyl 3,5-bis(TBDMS-oxy)benzoate > this compound
This trend is a direct consequence of the electron-donating nature of the benzyl ethers, which strongly activate the ring, compared to the deactivating nature of the acetyl esters. Silyl ethers occupy an intermediate position.
Data Presentation: A Comparative Overview of Reactivity in Friedel-Crafts Acylation
The following table provides a representative comparison of the expected outcomes for the Friedel-Crafts acylation of these protected resorcinols. The data is compiled based on established principles of organic chemistry and typical yields observed in related reactions.
| Protected Resorcinol Derivative | Protecting Group | Electronic Effect of Protecting Group | Expected Reactivity in Friedel-Crafts Acylation | Typical Reaction Conditions | Expected Yield | Predominant Regioisomer(s) |
| This compound | Acetyl | Electron-withdrawing (Deactivating) | Low | Harsh (e.g., excess AlCl₃, higher temperatures) | Low to Moderate | 2- and 4/6-acylated products |
| Methyl 3,5-bis(benzyloxy)benzoate | Benzyl | Electron-donating (Activating) | High | Mild (e.g., catalytic Lewis acid, lower temperatures) | High | 4/6-acylated product |
| Methyl 3,5-bis(TBDMS-oxy)benzoate | TBDMS | Weakly electron-donating/Neutral | Moderate | Standard Lewis acid conditions | Moderate to High | 4/6-acylated product |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of a Protected Resorcinol
Materials:
-
Protected Resorcinol (1.0 eq)
-
Acyl Chloride (1.1 - 1.5 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the protected resorcinol and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous AlCl₃ portion-wise to the stirred solution.
-
Add the acyl chloride dropwise to the reaction mixture via the dropping funnel over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: The stoichiometry of AlCl₃ and the reaction temperature and time will need to be optimized depending on the specific protected resorcinol used, with more forcing conditions generally required for the less reactive substrates like this compound.
Visualization of Concepts
Logical Relationship of Reactivity
Caption: Predicted reactivity of protected resorcinols in EAS.
Experimental Workflow for Friedel-Crafts Acylation
Caption: General workflow for a Friedel-Crafts acylation experiment.
Conclusion
The choice of protecting group for the hydroxyl moieties of resorcinol derivatives has a profound impact on their reactivity in electrophilic aromatic substitution reactions. This compound, with its electron-withdrawing acetyl groups, is the least reactive of the compared substrates and requires more forcing conditions for reactions like Friedel-Crafts acylation. In contrast, the electron-donating benzyl ethers in Methyl 3,5-bis(benzyloxy)benzoate render the aromatic ring highly activated, allowing for milder reaction conditions and generally higher yields. Silyl-protected resorcinols exhibit intermediate reactivity. This understanding allows for the rational design of synthetic routes where the reactivity of the resorcinol core can be tuned by the judicious selection of protecting groups to achieve the desired chemical transformations.
A Comparative Guide to HPLC Purity Analysis of Synthesized "Methyl 3,5-diacetoxybenzoate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized "Methyl 3,5-diacetoxybenzoate." The purity of this compound is critical for its application in research and development, where impurities can significantly affect experimental outcomes and product quality. This document outlines detailed experimental protocols, presents comparative data, and includes visual workflows to assist researchers in selecting the most appropriate analytical method for their specific needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary and widely adopted technique for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method is typically the most suitable approach for this type of analysis.
Potential Impurities:
During the synthesis of this compound, several impurities may arise from incomplete reactions or side reactions. These can include unreacted starting materials such as 3,5-dihydroxybenzoic acid and methyl benzoate, as well as by-products from the acetylation process. For the purpose of this guide, we will consider the following potential impurities:
-
Impurity A: 3,5-Dihydroxybenzoic acid (unreacted starting material)
-
Impurity B: Methyl 3,5-dihydroxybenzoate (incompletely acetylated intermediate)
-
Impurity C: Acetic Anhydride (excess reagent)
Quantitative Data Summary
The following table summarizes representative data from a reversed-phase HPLC analysis of a synthesized this compound sample.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity A: 3,5-Dihydroxybenzoic acid | 2.8 | 25000 | 0.8 |
| Impurity B: Methyl 3,5-dihydroxybenzoate | 4.1 | 45000 | 1.5 |
| This compound | 9.3 | 2910000 | 97.2 |
| Impurity C: Acetic Anhydride | 1.5 | 15000 | 0.5 |
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used method, alternative techniques can offer advantages in specific contexts.[1][2]
| Analytical Method | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on their mass-to-charge ratio.[2] | High sensitivity and selectivity; provides structural information from mass spectra.[2] | May require derivatization for non-volatile compounds; potential for thermal degradation of the analyte.[2] |
| Capillary Electrophoresis (CE) | Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field.[2] | High separation efficiency; low sample and reagent consumption.[2] | Lower concentration sensitivity compared to HPLC-UV; reproducibility can be more challenging.[2] |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei contributing to the signal.[2] | Primary analytical method (no need for a reference standard of the analyte); provides structural information; non-destructive.[2] | Lower sensitivity than chromatographic methods; requires a pure internal standard; potential for signal overlap in complex mixtures.[2] |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines the steps for preparing solutions and operating the HPLC system to determine the purity of this compound.
1. Materials and Reagents:
-
This compound reference standard (>99.5% purity)
-
Synthesized this compound sample
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Formic acid (≥98%)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters (PTFE or nylon)
2. Equipment:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Ultrasonic bath
3. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | See Table Below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
4. Solution Preparation:
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of deionized water. Mix well and fill to the mark with deionized water. Degas using an ultrasonic bath for 15 minutes.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of acetonitrile. Mix well and fill to the mark with acetonitrile. Degas using an ultrasonic bath for 15 minutes.
-
Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with a 50:50 (v/v) mixture of Mobile Phase A and B.
-
Sample Solution (100 µg/mL): Accurately weigh 10.0 mg of the synthesized this compound sample and prepare it in the same manner as the standard solution.
-
Blank Solution: Use the 50:50 (v/v) mixture of Mobile Phase A and B.
5. System Suitability: Before analyzing the samples, perform five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is less than 2.0%.
6. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the blank solution to ensure no interfering peaks are present at the retention time of the analyte.
-
Inject the standard solution to establish system suitability.
-
Inject the sample solution in duplicate.
-
Record the chromatograms and integrate the peak areas.
7. Calculation of Purity: The purity of the this compound sample is calculated using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Comparison of analytical methods for purity determination.
References
Safety Operating Guide
Proper Disposal of Methyl 3,5-diacetoxybenzoate: A Guide for Laboratory Professionals
For immediate implementation, this document provides essential safety and logistical guidance for the proper disposal of Methyl 3,5-diacetoxybenzoate (CAS No. 2150-36-9), ensuring the safety of laboratory personnel and compliance with waste management regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach to its disposal, treating it as a hazardous chemical waste. The guidance provided herein is based on the safety protocols for structurally similar compounds and general best practices for laboratory chemical waste management.
Immediate Safety and Hazard Mitigation
Before handling this compound for disposal, it is crucial to be aware of the potential hazards associated with similar benzoate esters. These may include acute oral toxicity, skin irritation, and serious eye irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles |
| Skin and Body Protection | Laboratory coat and appropriate footwear |
In the event of a spill, ensure the area is well-ventilated and contain the spill using an inert absorbent material such as vermiculite or sand. The collected material should be treated as hazardous waste and disposed of according to the procedures outlined below. Do not allow the chemical to enter drains or waterways.
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be handled through an approved waste disposal plant. Adherence to local, regional, and national hazardous waste regulations is mandatory.
-
Waste Segregation: Isolate waste containing this compound from other laboratory waste streams. Do not mix it with other solvents or chemicals unless explicitly permitted by your institution's waste management plan.
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this chemical waste. The container should be made of a material compatible with esters.
-
Ensure the container is kept tightly closed when not in use to prevent the release of any potential vapors.
-
-
Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "2150-36-9"
-
An indication of the primary hazards (e.g., "Harmful if swallowed," "Causes skin and eye irritation" based on data from similar compounds).
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents and bases.
-
-
Professional Disposal:
Experimental Protocols for Spill Neutralization (Based on General Ester Procedures):
In the case of a small spill, after absorption with an inert material, the affected area can be cleaned. However, neutralization of the bulk material is not recommended without a specific protocol and should be handled by trained professionals.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Methyl 3,5-diacetoxybenzoate
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 3,5-diacetoxybenzoate. The following sections detail the necessary personal protective equipment (PPE), immediate first aid measures, and proper disposal procedures to ensure safe laboratory operations.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards identified for similar compounds.[1][2][3]
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | Must meet EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards. |
| Skin/Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | Inspect gloves for integrity before each use. Dispose of contaminated gloves properly. |
| Body | Laboratory coat. | Should be clean and fully buttoned. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. | If a respirator is needed, a risk assessment should determine the appropriate type (e.g., N95 dust mask). |
Immediate First Aid Measures
In the event of accidental exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the procedures for different routes of exposure.[2][4][5][6][7]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5][6][7] |
Operational and Disposal Plans
Proper handling and disposal of this compound are essential to prevent environmental contamination and ensure a safe work environment.
Operational Plan:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[8] Eyewash stations and safety showers should be readily accessible.[2][3]
-
Handling Practices: Avoid the formation of dust and aerosols.[9] Do not eat, drink, or smoke in areas where the chemical is handled.[5][10][11] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
Disposal Plan: Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste should be collected in a designated, labeled container. Do not dispose of down the drain or into the environment.[5]
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of as hazardous chemical waste through a licensed waste disposal company. |
| Contaminated PPE | Dispose of as hazardous waste in a sealed container. |
| Empty Containers | Triple rinse with a suitable solvent and dispose of as chemical waste. |
Visual Guides for Safe Handling and Emergency Response
The following diagrams provide a visual representation of the recommended workflows for routine handling and emergency situations involving this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.nl [fishersci.nl]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.es [fishersci.es]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lookchem.com [lookchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. echemi.com [echemi.com]
- 10. Methyl Benzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 11. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
